molecular formula C3H3NO2 B3052982 5(4H)-Oxazolone CAS No. 497-24-5

5(4H)-Oxazolone

Cat. No.: B3052982
CAS No.: 497-24-5
M. Wt: 85.06 g/mol
InChI Key: DANDTMGGYNCQLG-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone is a fundamental five-membered heterocyclic compound that serves as a highly versatile and reactive scaffold in organic synthesis and medicinal chemistry . Also known as azlactone, this structure is a valuable synthetic intermediate for the assembly of diverse molecular architectures, most notably in the stereoselective synthesis of amino acids and complex heterocyclic scaffolds . Its primary research value lies in its role as a key building block in the Erlenmeyer-Plöchl reaction, a classic method for the synthesis of α-amino acids and dehydroamino acid derivatives . The reactivity of the oxazolone ring, with multiple reactive sites, allows for a diversity of modifications, including nucleophilic attack at the carbonyl carbon, making it an excellent substrate for the production of enol acetates, benzoxazinones, imidazolinones, and other pharmacologically relevant heterocycles . In drug discovery, this compound derivatives display a wide spectrum of biological activities. Research indicates these compounds can function as potent anti-inflammatory agents by inhibiting enzymes like lipoxygenase (LOX) and cycloxygenase-2 (COX-2) . Specific derivatives have also been identified as strong inhibitors of tyrosinase, an enzyme critical in melanin synthesis, highlighting their potential in cosmetic and therapeutic research . Additional studied activities include antioxidant effects through the inhibition of lipid peroxidation, as well as antimicrobial and antiproteolytic properties . The compound's utility as a synthetic intermediate and its diverse bioactivity profile make it an indispensable tool for researchers developing new therapeutic candidates and exploring biochemical pathways. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,3-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANDTMGGYNCQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487428
Record name 5(4H)-Oxazolone
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Molecular Weight

85.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-24-5
Record name 5(4H)-Oxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5(4H)-Oxazolone
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Foundational & Exploratory

The Synthesis of 4-Substituted-2-Phenyloxazol-5(4H)-ones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the selection of optimal synthetic strategies. Furthermore, it visualizes key synthetic workflows and relevant biological signaling pathways to provide a deeper understanding of the context and application of these compounds.

Core Synthetic Methodologies

The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, also known as azlactones, is predominantly achieved through the Erlenmeyer-Plöchl reaction. However, variations and other methods have been developed to improve yields, reduce reaction times, and employ greener chemical processes.

The Erlenmeyer-Plöchl Reaction

The classical Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine, most commonly hippuric acid (N-benzoylglycine), with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate (B1210297). The acetic anhydride serves as both a dehydrating agent and a cyclizing agent, leading to the formation of the oxazolone (B7731731) ring. The reaction proceeds through the formation of an intermediate 2-phenyl-5-oxazolone, which then undergoes condensation with the carbonyl compound at the C-4 position.

Numerous modifications to the classical method have been reported, focusing on alternative catalysts and energy sources to enhance reaction efficiency. These include the use of various metal salts, solid supports, microwave irradiation, and ultrasound assistance.

The Dakin-West Reaction

While the primary product of the Dakin-West reaction is an α-acylamino ketone, a 4-substituted-2-phenyloxazol-5(4H)-one is a key intermediate. This reaction involves the treatment of an α-amino acid with an acid anhydride in the presence of a base, typically pyridine. Under specific conditions, particularly with chloroacetic anhydride, the oxazolone intermediate can be isolated as the major product.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, allowing for a comparison of different synthetic approaches.

Table 1: Comparison of Catalysts in the Erlenmeyer-Plöchl Synthesis of 4-Arylidene-2-phenyl-5(4H)-ones

EntryAldehydeCatalyst (mol%)ConditionsTime (min)Yield (%)Reference
1BenzaldehydeAlum (10)Reflux, Ethanol (B145695)6095
24-MethoxybenzaldehydeAlum (10)Reflux, Ethanol7090
34-ChlorobenzaldehydeAlum (10)Reflux, Ethanol6090
4BenzaldehydeZnON/AN/AHigh
5BenzaldehydeCa(OAc)₂Solvent-freeN/AHigh
6Benzaldehyde[bmIm]OHRoom Temp9071
74-Nitrobenzaldehyde[bmIm]OHRoom Temp4594
84-Chlorobenzaldehyde[bmIm]OHRoom Temp6089

Table 2: Comparison of Synthesis Methods for 4-Benzylidene-2-phenyloxazol-5-one

EntryMethodConditionsTimeYield (%)Reference
1Conventional HeatingAc₂O, NaOAc, 100°C2 h75
2Mechanochemical GrindingGlycine, Benzoyl Chloride, NaOAc, Ac₂O10 min95
3Microwave IrradiationAc₂O, NaOAc, MW15 minHigh
4Ultrasound AssistanceFe₂O₃ nanoparticlesShortExcellent
5Solvent-FreeAlum, 80-100°C1 h90

Experimental Protocols

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of 4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

This protocol describes a solvent-free synthesis heated in a water bath.

Materials:

  • p-Nitrobenzaldehyde (2.8 mmol)

  • Hippuric acid (2.8 mmol)

  • Sodium acetate (2.8 mmol)

  • Acetic anhydride (10.6 mmol)

Procedure:

  • In a flask, combine p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride.

  • Carefully spread the mixture as a thin layer on the walls of the flask.

  • Heat the flask in a boiling water bath (100°C) for 15 minutes.

  • After cooling, the solid product is washed with cold water and then ethanol to afford the pure product.

This method can yield up to 97% of the desired product.

Protocol 2: Mechanochemical Multicomponent Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This green chemistry approach is solvent-free and occurs at room temperature.

Materials:

  • Glycine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Benzoyl chloride (1.0 mmol)

  • Fused sodium acetate (1.0 mmol)

  • Acetic anhydride (a few drops)

Procedure:

  • In a porcelain mortar, combine glycine, the aromatic aldehyde, benzoyl chloride, and fused sodium acetate.

  • Add a few drops of acetic anhydride to the mixture.

  • Grind the mixture with a pestle for the time specified for the particular aldehyde (typically a few minutes).

  • The reaction mixture will turn into a yellow solid.

  • Wash the solid product with cold water.

  • Recrystallize the product from ethanol to obtain the pure azlactone.

Protocol 3: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This method significantly reduces reaction times.

Materials:

  • Hippuric acid (1.2 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Acetic anhydride (3.0 mmol)

  • Fused sodium acetate (1.5 mmol)

Procedure:

  • Combine hippuric acid, the aromatic aldehyde, acetic anhydride, and fused sodium acetate in a vessel suitable for microwave synthesis.

  • Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 100°C for 15 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add ethanol (e.g., 5 mL) and keep the mixture in a refrigerator (4°C) overnight.

  • Collect the precipitated product by filtration.

Mandatory Visualizations

Synthetic Workflows and Reaction Mechanisms

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Hippuric Acid, Aldehyde) reaction Reaction (e.g., Erlenmeyer-Plöchl) start->reaction workup Reaction Work-up (e.g., Washing, Extraction) reaction->workup recrystallization Recrystallization workup->recrystallization chromatography Chromatography (Optional) recrystallization->chromatography spectroscopy Spectroscopic Analysis (NMR, IR, MS) chromatography->spectroscopy mp Melting Point Determination spectroscopy->mp end end mp->end Pure Product

Caption: General experimental workflow for the synthesis, purification, and characterization of 4-substituted-2-phenyloxazol-5(4H)-ones.

G Erlenmeyer-Plöchl Reaction Mechanism hippuric_acid Hippuric Acid oxazolone_intermediate 2-Phenyloxazol-5(4H)-one (Intermediate) hippuric_acid->oxazolone_intermediate + Ac₂O - H₂O acetic_anhydride Acetic Anhydride condensation Condensation oxazolone_intermediate->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation base Base (e.g., AcONa) base->condensation final_product 4-Substituted-2-phenyl- oxazol-5(4H)-one condensation->final_product

Caption: Simplified mechanism of the Erlenmeyer-Plöchl reaction for the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones.

Biological Signaling Pathways

Many 4-substituted-2-phenyloxazol-5(4H)-ones exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

G Inhibition of STAT3 Signaling by Oxazolone Derivatives cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (dimer) stat3->p_stat3 Dimerization apoptosis Apoptosis nucleus Nucleus p_stat3->nucleus Translocation gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) nucleus->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation oxazolone Oxazolone Derivative oxazolone->stat3 Inhibition

Caption: Proposed mechanism of anticancer activity through the inhibition of the STAT3 signaling pathway by oxazolone derivatives.

G Anti-inflammatory Action via Lipoxygenase Inhibition arachidonic_acid Arachidonic Acid lipoxygenase Lipoxygenase (LOX) arachidonic_acid->lipoxygenase leukotrienes Leukotrienes lipoxygenase->leukotrienes inflammation Inflammation leukotrienes->inflammation oxazolone Oxazolone Derivative oxazolone->lipoxygenase Inhibition

Caption: Simplified pathway illustrating the anti-inflammatory effect of oxazolone derivatives through the inhibition of lipoxygenase.

Conclusion

The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones is a well-established field with the Erlenmeyer-Plöchl reaction being the cornerstone. Modern advancements, including the use of novel catalysts and alternative energy sources like microwave and ultrasound, have significantly improved the efficiency and environmental friendliness of these synthetic routes. The diverse biological activities of these compounds, particularly in the realms of oncology and anti-inflammatory research, underscore their importance as privileged scaffolds in drug discovery. This guide provides the necessary technical information for researchers

The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Erlenmeyer-Plöchl reaction, a cornerstone of heterocyclic chemistry since the late 19th century, remains a highly relevant and versatile method for the synthesis of 5(4H)-oxazolones, also known as azlactones. These five-membered heterocyclic compounds are not only valuable intermediates in the synthesis of amino acids, peptides, and other complex organic molecules, but they also exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery and development.[1][2][3] This in-depth technical guide provides a thorough examination of the Erlenmeyer-Plöchl reaction, including its mechanism, detailed experimental protocols for classical and modern variations, extensive quantitative data, and insights into its application in medicinal chemistry.

The Core Reaction: Mechanism and Key Principles

The Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine, most commonly hippuric acid (N-benzoylglycine), with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a base catalyst, traditionally sodium acetate (B1210297).[2] The reaction proceeds through the formation of a 2-phenyl-5(4H)-oxazolone intermediate from the cyclization of hippuric acid. This intermediate possesses acidic protons at the C-4 position, which allow it to undergo a Perkin-type condensation with the carbonyl compound to yield the final unsaturated 5(4H)-oxazolone.[2]

The general mechanism can be outlined as follows:

  • Formation of the Oxazolone (B7731731) Ring: Hippuric acid is first cyclized by acetic anhydride to form 2-phenyl-5(4H)-oxazolone.

  • Enolate Formation: The base (e.g., acetate) abstracts a proton from the C-4 position of the oxazolone, forming an enolate.

  • Aldol-type Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

  • Dehydration: The resulting aldol-type adduct undergoes dehydration to form the exocyclic double bond, yielding the final 4-arylidene-2-phenyl-5(4H)-oxazolone.

dot

Erlenmeyer_Plochl_Mechanism cluster_step1 Step 1: Oxazolone Formation cluster_step2 Step 2: Enolate Formation cluster_step3 Step 3: Condensation cluster_step4 Step 4: Dehydration Hippuric_Acid N-Acylglycine (e.g., Hippuric Acid) Oxazolone 2-Substituted-5(4H)-oxazolone Hippuric_Acid->Oxazolone Cyclization Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Hippuric_Acid Base Base (e.g., Acetate) Enolate Oxazolone Enolate Oxazolone->Enolate Deprotonation Base->Oxazolone Aldehyde Aldehyde/Ketone Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde->Enolate Final_Product This compound Derivative Adduct->Final_Product Elimination of Water

Caption: General mechanism of the Erlenmeyer-Plöchl reaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 5(4H)-oxazolones, covering the classical approach and modern, more environmentally benign variations.

Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

This protocol represents the traditional method for the synthesis of azlactones.

Materials:

Procedure:

  • In a round-bottom flask, combine hippuric acid (1.0 eq), benzaldehyde (1.0-1.2 eq), and anhydrous sodium acetate (1.0-1.5 eq).

  • Add acetic anhydride (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture on a water bath or in an oil bath at 80-100 °C for 1-2 hours with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add ethanol to the reaction mixture to precipitate the product and quench the excess acetic anhydride.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter reaction times and under solvent-free conditions, aligning with the principles of green chemistry.

Materials:

  • Hippuric acid

  • Aromatic aldehyde

  • Anhydrous sodium acetate

  • Acetic anhydride

Procedure:

  • In a microwave-safe vessel, thoroughly mix hippuric acid (1.0 eq), the aromatic aldehyde (1.0 eq), anhydrous sodium acetate (1.0 eq), and a minimal amount of acetic anhydride (2-3 eq).

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 2-10 minutes. The reaction progress should be monitored carefully.

  • After completion, cool the vessel to room temperature.

  • Add ethanol to the solidified mixture and triturate to break up the solid.

  • Collect the product by vacuum filtration, wash with cold ethanol and water.

  • Recrystallize from an appropriate solvent to afford the pure product.

Ionic Liquid-Catalyzed Synthesis

The use of ionic liquids as both solvent and catalyst can offer advantages in terms of reaction rate and reusability of the catalytic system.

Materials:

  • Hippuric acid (e.g., 100 mg, 0.558 mmol)

  • Benzaldehyde (e.g., 71 mg, 0.669 mmol)

  • Acetic anhydride (e.g., 68 mg, 0.669 mmol)

  • 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) (e.g., 266 mg, 1.67 mmol)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Combine hippuric acid, benzaldehyde, and acetic anhydride in the ionic liquid [bmIm]OH in a reaction flask.[4]

  • Stir the mixture at room temperature for approximately 90 minutes.[4] Monitor the reaction by TLC.

  • Upon completion, add water (e.g., 5 ml) to the reaction mixture.[4]

  • Extract the product with ethyl acetate (e.g., 3 x 10 ml).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Concentrate the solution under reduced pressure to obtain the crude product.[4]

  • Recrystallize the crude product from ethanol to yield the pure 4-benzylidene-2-phenyl-5(4H)-oxazolone.[4] The reported yield for this specific protocol is 71%.[4]

Quantitative Data on this compound Synthesis

The yield of the Erlenmeyer-Plöchl reaction is influenced by the nature of the aldehyde substituent, the reaction conditions, and the catalyst employed. The following tables summarize representative quantitative data from various studies.

Table 1: Synthesis of 4-Arylmethylidene-2-phenyl-5(4H)-oxazolones under Classical Conditions (Hippuric Acid, Acetic Anhydride, Sodium Acetate)

EntryAromatic AldehydeReaction Time (h)Yield (%)Reference
1Benzaldehyde266-89[5]
24-Chlorobenzaldehyde275[5]
34-Nitrobenzaldehyde188[5]
44-Methoxybenzaldehyde272[5]
52,4-Dichlorobenzaldehyde-66[5]
63-Methoxy-4-hydroxybenzaldehyde-86[5]
74-(Trifluoromethyl)benzaldehyde-92[5]

Table 2: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

EntryAldehydeCatalyst/SupportTime (min)Yield (%)Reference
1BenzaldehydeAlumina278[6]
2ButyraldehydeAlumina272[6]
3IsovaleraldehydeAlumina268[6]
4CinnamaldehydeAlumina275[6]

Table 3: Synthesis of 4-Substituted-benzylidene-2-phenyl-5(4H)-oxazolones using Ionic Liquid [bmIm]OH

EntryAldehydeTime (min)Yield (%)Reference
1Benzaldehyde9071[4]
24-Methylbenzaldehyde12065[4]
34-Chlorobenzaldehyde6085[4]
44-Nitrobenzaldehyde4592[4]
52-Nitrobenzaldehyde5089[4]
64-Hydroxybenzaldehyde15060[4]

Applications in Drug Development: 5(4H)-Oxazolones as Bioactive Molecules

The rigid, planar structure and diverse substitution possibilities of the this compound core make it a privileged scaffold in medicinal chemistry. These compounds have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][7][8]

Enzyme Inhibition: A Key Mechanism of Action

A significant area of research focuses on the development of 5(4H)-oxazolones as potent and selective enzyme inhibitors. Their mechanism of action often involves non-covalent interactions with the amino acid residues within the active site of the target enzyme.

Carbonic Anhydrase Inhibition: Certain this compound derivatives have been identified as inhibitors of human carbonic anhydrase VA (hCAVA), an enzyme implicated in metabolic syndromes like diabetes and obesity.[4][9] The inhibition is believed to occur through the interaction of the oxazolone scaffold with the zinc ion and surrounding amino acid residues in the enzyme's active site.

Acetylcholinesterase Inhibition: Derivatives of 5(4H)-oxazolones have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.[1] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Molecular docking studies have revealed that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE through a combination of hydrogen bonding and hydrophobic interactions.[1][10]

dot

Enzyme_Inhibition cluster_enzyme Enzyme Active Site (e.g., Acetylcholinesterase) CAS Catalytic Active Site (Ser, His, Glu) PAS Peripheral Anionic Site (Trp, Tyr, Phe) Oxazolone This compound Inhibitor Oxazolone->CAS H-Bonding & Hydrophobic Interactions Oxazolone->PAS π-π Stacking

Caption: Molecular interactions of a this compound inhibitor with an enzyme active site.

Conclusion

The Erlenmeyer-Plöchl reaction remains an indispensable tool for the synthesis of 5(4H)-oxazolones. Its robustness, coupled with modern advancements such as microwave-assisted and ionic liquid-catalyzed protocols, allows for the efficient and often environmentally friendly production of a vast library of these heterocyclic compounds. The demonstrated biological activities of 5(4H)-oxazolones, particularly as enzyme inhibitors, underscore their significant potential in the field of drug discovery and development. This guide provides researchers and scientists with the foundational knowledge and practical protocols necessary to explore the full potential of this classic and enduring reaction.

References

chemical properties and reactivity of 5(4H)-oxazolone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5(4H)-Oxazolone

Introduction

5(4H)-Oxazolones, commonly referred to as azlactones, are a significant class of five-membered heterocyclic compounds.[1][2] Structurally, they feature an oxazole (B20620) ring with a carbonyl group at the 5-position.[1] These entities are highly valued in organic synthesis, serving as versatile building blocks and intermediates for a wide array of more complex molecules, including non-proteinogenic α-amino acids, peptides, and various other heterocyclic systems.[2][3][4] Their utility stems from the multiple reactive sites within their structure, which allow for diverse chemical modifications.[3][5][6] The exocyclic double bond often present at the C-4 position in unsaturated derivatives further expands their reactivity, creating highly conjugated systems with applications in medicinal chemistry and materials science.[6][7] This guide provides a comprehensive overview of the s, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of the this compound core are summarized below. It is important to note that these properties, particularly spectroscopic data, will vary significantly based on the substituents at the C-2 and C-4 positions.

General Properties
PropertyValueReference
Molecular FormulaC₃H₃NO₂[8]
Molecular Weight85.06 g/mol [8]
Topological Polar Surface Area38.7 Ų[8]
Acidity (α-proton at C-4)pKa ≈ 9[9][10]
Spectroscopic Data

The spectroscopic characteristics are crucial for the identification and structural elucidation of this compound derivatives.

Spectroscopic TechniqueCharacteristic FeaturesReference
Infrared (IR) Spectroscopy Strong C=O stretch: 1780–1820 cm⁻¹ (often split due to Fermi resonance).[5][11] C=N stretch: ~1660 cm⁻¹.[1][1][5][11]
¹H-NMR Spectroscopy Signals for protons on C-2 and C-4 substituents are highly dependent on the specific derivative. The vinyl proton in 4-arylidene derivatives typically appears around 7.1-7.2 ppm.[12][13][12][13]
¹³C-NMR Spectroscopy C5 (C=O): ~165.8 ppm. C2 (C=N): ~163.5 ppm. C4 (quaternary carbon of arylidene): ~133.2 ppm.[14]

Core Reactivity

The rich chemistry of 5(4H)-oxazolones is dictated by several key reactive sites: the acidic proton(s) at C-4, the electrophilic carbonyl carbon at C-5, and the C=N bond at C-2. Unsaturated derivatives also exhibit reactivity at the exocyclic C-4 double bond.[1][3][7]

General_Reactivity cluster_electrophiles Reaction with Electrophiles cluster_nucleophiles Reaction with Nucleophiles cluster_cycloadditions Cycloadditions main This compound e_reac Deprotonation at C-4 main->e_reac n_reac Attack at C-5 (Carbonyl) main->n_reac c_reac Acts as 1,3-Dipole (Münchnone) main->c_reac e_prod Alkylation, Aldol, Michael Additions e_reac->e_prod Forms oxazole enolate n_prod α-Acylamino Acid Derivatives n_reac->n_prod Ring Opening c_prod Pyrroles and other Heterocycles c_reac->c_prod [3+2] Cycloaddition

Caption: Key reactivity pathways of the this compound core.

Reactions with Electrophiles at C-4

The protons at the C-4 position are notably acidic (pKa ≈ 9), a consequence of the formation of a resonance-stabilized aromatic oxazole enolate upon deprotonation.[3][9][10] This anion is a soft nucleophile that readily reacts with a variety of electrophiles. This reactivity is fundamental to the synthesis of α,α-disubstituted amino acids.

  • Alkylation and Aldol-type Reactions: The enolate reacts with alkyl halides and aldehydes/ketones.

  • Michael Additions: The enolate can participate in conjugate additions to α,β-unsaturated systems.

Reactions with Nucleophiles: Ring Opening

The most prevalent reaction of 5(4H)-oxazolones is the nucleophilic attack on the highly electrophilic carbonyl carbon (C-5).[1][5] This results in the fission of the acyl-oxygen bond (C5-O1), leading to a ring-opened product.[1] This pathway is a cornerstone for synthesizing α-amino acids and their derivatives.[5][6]

  • Hydrolysis: Reaction with water yields an N-acylamino acid.

  • Alcoholysis: Reaction with alcohols, often under catalytic conditions, produces N-acylamino acid esters. This forms the basis of dynamic kinetic resolution (DKR) for producing enantiomerically enriched amino acids.[9]

  • Aminolysis: Reaction with primary or secondary amines affords N-acylamino acid amides.[5]

Nucleophilic_Ring_Opening start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack at C-5 nucleophile Nucleophile (Nu-H) e.g., H₂O, ROH, R₂NH nucleophile->intermediate product Ring-Opened Product (α-Acylamino Acid Derivative) intermediate->product Ring fission (C5-O1) Cycloaddition_Pathway oxazolone This compound munchnone Münchnone Intermediate (1,3-Dipole) oxazolone->munchnone Tautomerization (Lewis Acid/Heat) cycloadduct Initial Cycloadduct munchnone->cycloadduct [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloadduct product Pyrrole Derivative cycloadduct->product CO₂ Elimination Erlenmeyer_Plochl_Workflow cluster_reactants Reactants cluster_procedure Procedure r1 Hippuric Acid (N-Benzoylglycine) p1 Combine reactants r1->p1 r2 Aromatic Aldehyde r2->p1 r3 Acetic Anhydride (Dehydrating Agent) r3->p1 r4 Sodium Acetate (Catalyst) r4->p1 p2 Heat under reflux (e.g., 2 hours) p1->p2 p3 Cool and precipitate in cold ethanol p2->p3 p4 Filter and wash solid p3->p4 product Crystallized Product: 4-Arylidene-2-phenyl-5(4H)-one p4->product

References

An In-depth Technical Guide to the Structural Isomers and Nomenclature of Oxazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and nomenclature of oxazolones, a critical class of five-membered heterocyclic compounds. With the molecular formula C₃H₃NO₂, oxazolones are integral synthons in the synthesis of a wide array of biologically active molecules, including amino acids, peptides, and various therapeutic agents.[1] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscore their importance in medicinal chemistry and drug development.[1][2]

Structural Isomers of Oxazolone (B7731731)

Oxazolone exists in five distinct structural isomers, differentiated by the position of the carbonyl group (=O) and the location of the endocyclic double bond.[1][3] The classification of these isomers is fundamental to understanding their reactivity and chemical properties.

The five structural isomers are:

  • 2(3H)-Oxazolone

  • 2(5H)-Oxazolone

  • 4(5H)-Oxazolone

  • 5(2H)-Oxazolone

  • 5(4H)-Oxazolone

These isomers can be broadly categorized into two main groups based on the position of the carbonyl group: those with the carbonyl at position 2, position 4, or position 5. Further differentiation arises from the placement of the double bond within the five-membered ring.[1]

Of these, the this compound scaffold is the most extensively studied and is often referred to by the common name "azlactone".[1][4] Azlactones are particularly significant as they are readily synthesized from N-acyl α-amino acids.[4]

G cluster_isomers Structural Isomers of Oxazolone 2(3H)-Oxazolone 2(3H)-Oxazolone 2(5H)-Oxazolone 2(5H)-Oxazolone 4(5H)-Oxazolone 4(5H)-Oxazolone 5(2H)-Oxazolone 5(2H)-Oxazolone This compound This compound Oxazolone (C3H3NO2) Oxazolone (C3H3NO2) Oxazolone (C3H3NO2)->2(3H)-Oxazolone Oxazolone (C3H3NO2)->2(5H)-Oxazolone Oxazolone (C3H3NO2)->4(5H)-Oxazolone Oxazolone (C3H3NO2)->5(2H)-Oxazolone Oxazolone (C3H3NO2)->this compound

Figure 1: The five structural isomers of the core oxazolone heterocycle.

Nomenclature of Oxazolones

The systematic naming of oxazolone isomers follows the Hantzsch-Widman nomenclature system, which is the IUPAC-recommended method for naming monocyclic heterocyclic compounds.[1] This system specifies the heteroatoms, ring size, and degree of saturation.

The key components of the Hantzsch-Widman name are:

  • Prefixes for Heteroatoms: "Oxa" for oxygen and "aza" for nitrogen.

  • Stem for Ring Size: A five-membered ring is indicated by the stem "-ole".

  • Suffix for Saturation: "-ine" for an unsaturated ring and "-olidine" for a saturated ring.

  • Indicated Hydrogen: The position of a saturated atom in an otherwise unsaturated ring is denoted by an italicized capital H preceded by a locant (e.g., 3H).

  • Carbonyl Group: The presence of a carbonyl group is indicated by the suffix "-one" with a locant.

Applying these rules, the systematic names for the five oxazolone isomers are derived as follows:

IsomerSystematic IUPAC Name
2(3H)-Oxazolone 1,3-oxazol-2(3H)-one
2(5H)-Oxazolone 1,3-oxazol-2(5H)-one
4(5H)-Oxazolone 1,3-oxazol-4(5H)-one
5(2H)-Oxazolone 1,3-oxazol-5(2H)-one
This compound 1,3-oxazol-5(4H)-one

G

Figure 2: Logical flow for deriving the systematic IUPAC name of an oxazolone isomer.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Oxazolone Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2(3H)-Oxazolone C₃H₃NO₂85.06Data not availableData not available
2(5H)-Oxazolone C₃H₃NO₂85.06Data not availableData not available
4(5H)-Oxazolone C₃H₃NO₂85.06Data not availableData not available
5(2H)-Oxazolone C₃H₃NO₂85.06Data not availableData not available
This compound C₃H₃NO₂85.06Data not available for unsubstitutedData not available for unsubstituted

Table 2: Spectroscopic Data of Oxazolone Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
2(3H)-Oxazolone Data not availableData not availableData not availableData not available
2(5H)-Oxazolone Data not availableData not availableData not availableData not available
4(5H)-Oxazolone Data not availableData not availableData not availableData not available
5(2H)-Oxazolone Data not availableData not availableData not availableData not available
This compound Data for derivatives available[5][6]Data for derivatives available[5]C=O: 1792-1780 (often split due to Fermi resonance), C=N: ~1652[5][6]M+ for derivatives reported[5][7]

Note: The lack of comprehensive data for the unsubstituted parent isomers highlights an area for further fundamental research.

Experimental Protocols for Synthesis

The synthesis of oxazolones is a cornerstone of heterocyclic chemistry. While numerous methods exist for the preparation of substituted oxazolones, detailed protocols for the unsubstituted parent isomers are less common. The Erlenmeyer-Plöchl reaction remains a classic and widely used method for the synthesis of 4-substituted-2-phenyl-5(4H)-oxazolones.[8]

General Protocol for the Erlenmeyer-Plöchl Synthesis of 4-Substituted-2-phenyl-5(4H)-oxazolones

This protocol is adapted from established literature procedures.[8][9][10]

Materials:

Procedure:

  • A mixture of hippuric acid (1 equivalent), the desired aromatic aldehyde (1.1 equivalents), anhydrous sodium acetate (1.1 equivalents), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.

  • The mixture is heated, often on a water bath or oil bath, with constant stirring for a period ranging from 30 minutes to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and ethanol is added to precipitate the product.

  • The crude product is collected by filtration, washed with cold ethanol and then with hot water to remove unreacted starting materials and byproducts.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or benzene.

G

Figure 3: A generalized experimental workflow for the Erlenmeyer-Plöchl synthesis of 5(4H)-oxazolones.
Synthesis of Other Oxazolone Isomers

Detailed and readily accessible experimental protocols for the synthesis of the unsubstituted parent isomers other than this compound are not prevalent in the reviewed literature. The synthesis of substituted 2(3H)-benzoxazolones, which are related structures, has been reported, often involving the reaction of 2-aminophenols with urea (B33335) or other carbonyl sources.[11] The synthesis of various substituted 2-oxazolones has been achieved through palladium-catalyzed coupling reactions.[12] Further research into specialized synthetic literature is required to identify robust protocols for the unsubstituted parent heterocycles.

Conclusion

The structural diversity of oxazolones, with their five distinct isomers, provides a rich landscape for chemical exploration and drug design. A firm grasp of their systematic nomenclature is essential for clear communication and literature searching within this field. While the chemistry of 5(4H)-oxazolones (azlactones) is well-established, there remains a notable gap in the comprehensive characterization and synthetic accessibility of the other parent isomers. This guide serves as a foundational resource for researchers, highlighting both the current state of knowledge and the opportunities for future investigation into this versatile class of heterocyclic compounds. Further research dedicated to the synthesis and detailed characterization of all five parent oxazolone isomers would be a valuable contribution to the field of heterocyclic chemistry.

References

Tautomerism in Unsaturated 5(4H)-Oxazolones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated 5(4H)-oxazolones, also known as azlactones, are a pivotal class of five-membered heterocyclic compounds extensively utilized as intermediates in the synthesis of amino acids, peptides, and various pharmacologically active agents.[1][2][3][4][5] Their chemical reactivity and biological activity are intrinsically linked to their structural dynamics, particularly the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the core principles of tautomerism in unsaturated 5(4H)-oxazolones, focusing on the predominant keto-enol equilibrium. It details experimental protocols for synthesis and characterization, presents available quantitative data, and outlines computational approaches for studying this equilibrium. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to Tautomerism in Unsaturated 5(4H)-Oxazolones

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] Unsaturated 5(4H)-oxazolones, specifically 4-arylidene-2-substituted-5(4H)-oxazolones, primarily exhibit keto-enol tautomerism. The equilibrium involves the interconversion between the canonical 5(4H)-oxazolone form (keto form) and its isomeric 5-hydroxyoxazole form (enol form). While the keto form is generally more stable, the position of the equilibrium can be influenced by various factors, including the nature of substituents, solvent polarity, and temperature.[6][7] Understanding and controlling this tautomeric balance is crucial, as the different tautomers can exhibit distinct reactivity and biological properties.

The most common method for the synthesis of these compounds is the Erlenmeyer-Plochl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride (B1165640) and a weak base.[1][4]

Tautomeric Forms and Equilibrium

The principal tautomeric equilibrium in unsaturated 5(4H)-oxazolones is between the keto and enol forms. Additionally, these structures can be represented by various resonance contributors.

Caption: Keto-enol tautomeric equilibrium in unsaturated 5(4H)-oxazolones.

Data Presentation: Tautomeric Equilibrium

Experimental quantitative data on the tautomeric equilibrium of a wide range of substituted 5(4H)-oxazolones is limited in the literature. However, computational studies provide valuable insights into the relative stabilities of the tautomers. The equilibrium constant (Keq) is defined as the ratio of the concentration of the enol form to the keto form. The Gibbs free energy change (ΔG°) for the tautomerization can be calculated from Keq using the equation: ΔG° = -RTln(Keq).

Table 1: Theoretical Relative Energies of Tautomers for an Isoxazolone Analog

Data adapted from a computational study on a related isoxazolone system, which serves as a model for understanding the energetic differences.[6]

Substituent (R)SolventTautomerRelative Energy (kcal/mol)
HChloroformKeto0.00
Enol6.68
CH₃ChloroformKeto0.00
Enol6.68
C₆H₅ChloroformKeto0.00
Enol6.68
HEthanolKeto0.00
Enol6.67
CH₃EthanolKeto0.00
Enol6.68
C₆H₅EthanolKeto0.00
Enol6.68
HWaterKeto0.00
Enol6.67
CH₃WaterKeto0.00
Enol6.67
C₆H₅WaterKeto0.00
Enol6.67

Note: The positive relative energy values for the enol form indicate that the keto form is computationally predicted to be more stable in this model system.[6] The solvent polarity shows a minor influence on the relative energies in this particular study.[6]

Experimental Protocols

Synthesis: Erlenmeyer-Plochl Reaction

This protocol describes the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones.[1][4]

Synthesis_Workflow Reactants Hippuric Acid + Aromatic Aldehyde + Acetic Anhydride + Sodium Acetate Reaction Heat mixture (e.g., 100 °C, 1-4 hours) Reactants->Reaction Workup Pour into cold water Reaction->Workup Isolation Filter the precipitate Workup->Isolation Purification Recrystallize from a suitable solvent (e.g., Ethanol) Isolation->Purification Product 4-Arylidene-2-phenyl-5(4H)-oxazolone Purification->Product

Caption: General workflow for the Erlenmeyer-Plochl synthesis of oxazolones.

Detailed Protocol:

  • Combine equimolar amounts of hippuric acid and the desired aromatic aldehyde with a stoichiometric amount of fused sodium acetate.

  • Add acetic anhydride as the dehydrating agent (typically in excess).

  • Heat the mixture with stirring, for example, at 100 °C for 1 to 4 hours.[8]

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent, such as ethanol.

  • Characterize the final product using techniques like IR, NMR, and mass spectrometry.[1]

Spectroscopic Analysis of Tautomerism

1H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The keto and enol forms will have distinct proton signals. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Protocol for Quantitative 1H NMR Analysis:

  • Sample Preparation: Prepare a solution of the oxazolone (B7731731) derivative in a deuterated solvent of interest at a known concentration.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 value is recommended.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Identify the characteristic signals for the keto and enol tautomers. For example, the vinylic proton of the 4-arylidene group in the keto form will have a different chemical shift compared to any unique protons in the enol form.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the mole fraction (X) of each tautomer:

      • Xketo = (Integralketo / nketo) / [(Integralketo / nketo) + (Integralenol / nenol)]

      • Xenol = (Integralenol / nenol) / [(Integralketo / nketo) + (Integralenol / nenol)] (where n is the number of protons giving rise to the integrated signal).

    • Calculate the equilibrium constant: Keq = Xenol / Xketo.

Table 2: Characteristic Spectroscopic Data for 4-Benzylidene-2-phenyl-5(4H)-one (Keto Form)

TechniqueCharacteristic Signal
IR (KBr, cm⁻¹)~1790, 1770 (C=O, often split due to Fermi resonance), ~1650 (C=N)[1]
¹H NMR (CDCl₃, δ ppm)~7.2-8.2 (aromatic and vinylic protons)
¹³C NMR (CDCl₃, δ ppm)~165 (C=O), ~162 (C=N), ~130-135 (vinylic carbon)

The keto and enol tautomers have different chromophoric systems and will therefore exhibit distinct UV-Vis absorption spectra. This difference can be exploited for quantitative analysis.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare solutions of the oxazolone derivative in various solvents of interest at a concentration that gives absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the keto and enol forms. This may require deconvolution of overlapping spectra if the bands are not well-resolved.

    • The ratio of the tautomers can be estimated from the relative intensities of their characteristic absorption bands, although this requires knowledge of the molar absorptivity (ε) of each tautomer.

IR spectroscopy is useful for identifying the functional groups present in each tautomer. The keto form is characterized by a strong carbonyl (C=O) stretching vibration, while the enol form will show a hydroxyl (O-H) stretch and a carbon-carbon double bond (C=C) stretch.

Characteristic IR Frequencies (cm⁻¹):

  • Keto Form:

    • C=O stretch: ~1770 - 1800 (often a doublet due to Fermi resonance)[1]

    • C=N stretch: ~1650

  • Enol Form:

    • O-H stretch: ~3200 - 3600 (broad)

    • C=C stretch: ~1640

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities and electronic properties of tautomers.

DFT_Workflow Start Define Keto and Enol Structures GeomOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Confirm minima, obtain thermochemical data) GeomOpt->FreqCalc Solvation Incorporate Solvent Effects (e.g., PCM, SMD) FreqCalc->Solvation Energy Calculate Relative Gibbs Free Energies (ΔG) Solvation->Energy Equilibrium Determine Theoretical Keq Energy->Equilibrium

Caption: A typical workflow for DFT calculations of tautomeric equilibria.

Detailed Protocol:

  • Structure Building: Construct the 3D structures of the keto and enol tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

  • Solvent Effects: To model the system in solution, perform single-point energy calculations or re-optimize the geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM).[6]

  • Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution).

  • Equilibrium Constant Calculation:

    • Calculate the difference in Gibbs free energy: ΔG = Genol - Gketo.

    • Calculate the theoretical equilibrium constant: Keq = exp(-ΔG / RT).

Conclusion

The tautomerism of unsaturated 5(4H)-oxazolones is a critical aspect of their chemistry that influences their reactivity and potential as scaffolds in drug discovery. While the keto form is generally favored, the equilibrium is dynamic and can be influenced by substituents and the solvent environment. This guide has provided a framework for understanding and investigating this phenomenon through detailed synthesis and analytical protocols, alongside computational methods. Further experimental studies to generate a comprehensive quantitative database of tautomeric equilibria for a diverse range of substituted oxazolones would be highly valuable to the scientific community, enabling more precise structure-activity relationship studies and the rational design of new therapeutic agents.

References

The Chemistry and Biology of Oxazolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of oxazolone (B7731731) compounds. From their initial discovery in the late 19th century to their current applications in immunology and oncology, oxazolones have proven to be a versatile class of heterocyclic compounds. This document details the seminal Erlenmeyer-Plöchl synthesis, presents key quantitative data, and explores the intricate signaling pathways modulated by these molecules.

A Historical Overview: From Synthesis to Biological Significance

The journey of oxazolone compounds began in the 1880s with the pioneering work of Plöchl and Erlenmeyer. In 1883, Plöchl first reported the synthesis of an oxazolone through the condensation of benzaldehyde (B42025) with hippuric acid in the presence of acetic anhydride (B1165640).[1] A decade later, in 1893, Emil Erlenmeyer elucidated the correct structure of these compounds, leading to the eponymous Erlenmeyer-Plöchl azlactone synthesis.[2] This reaction remains a cornerstone of oxazolone chemistry, providing a straightforward method for the preparation of a wide array of derivatives.

Initially, the primary interest in oxazolones was as intermediates in the synthesis of amino acids.[2] However, their utility expanded significantly with the discovery of their potent biological activities. A pivotal moment in the history of oxazolones was the recognition of their ability to act as haptens, small molecules that can elicit an immune response when attached to a larger carrier protein.[3][4] This property has made oxazolones invaluable tools in immunology for studying contact hypersensitivity and other immune phenomena.[5][6][7][8][9][10]

In recent decades, research has unveiled a broad spectrum of pharmacological activities associated with oxazolone derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] This has propelled oxazolones into the forefront of drug discovery and development, with researchers actively exploring their potential as therapeutic agents.

The Erlenmeyer-Plöchl Azlactone Synthesis: A Detailed Protocol

The Erlenmeyer-Plöchl reaction is the most common method for synthesizing unsaturated oxazolones. It involves the condensation of an N-acylglycine (often hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate (B1210297).[1][2][13]

General Experimental Protocol

The following is a generalized procedure for the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one, a common oxazolone derivative. Variations in reactants, catalysts, and conditions can be employed to synthesize a diverse library of oxazolone compounds.

Materials:

  • Hippuric acid

  • Benzaldehyde (or other aromatic/aliphatic aldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate (or other base/catalyst)

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of hippuric acid and the desired aldehyde.

  • Add a slight molar excess of anhydrous sodium acetate (approximately 1.2 equivalents) and a larger excess of acetic anhydride (approximately 3 equivalents).

  • Attach a reflux condenser and heat the mixture gently in a water bath or with a heating mantle to approximately 80-100°C.[14][15] The reaction is typically heated for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add cold ethanol to the reaction mixture to precipitate the oxazolone product and to quench the excess acetic anhydride.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure oxazolone derivative.[13]

  • Dry the purified crystals and determine the melting point and yield. The structure can be confirmed by spectroscopic methods such as IR and NMR.

Reaction Workflow

Erlenmeyer_Plochl_Workflow Reactants Hippuric Acid + Aldehyde/Ketone Reaction Heating (80-100°C, 1-2h) Reactants->Reaction Reagents Acetic Anhydride + Sodium Acetate Reagents->Reaction Precipitation Cooling & Ethanol Addition Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure Oxazolone Product Purification->Product

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of oxazolones.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of oxazolone compounds synthesized via the Erlenmeyer-Plöchl reaction and their biological activities.

Synthesis Yields of Substituted Oxazolones
R Group (at C2)Ar Group (at C4-benzylidene)Catalyst/ConditionsYield (%)Reference
PhenylPhenylAc₂O, NaOAc92[14]
Phenyl4-Methoxy-phenylAc₂O, NaOAc91[14]
Phenyl4-Chloro-phenylAc₂O, NaOAc86[14]
Phenyl4-Bromo-phenylAc₂O, NaOAc89[14]
Phenyl4-Nitro-phenylAc₂O, NaOAc97[15]
PhenylPhenyl[bmIm]OH, Ac₂O, RT71[13]
Spectroscopic Data for 4-Benzylidene-2-phenyloxazol-5(4H)-one
Spectroscopic TechniqueCharacteristic PeaksReference
IR (KBr, cm⁻¹) 1790 (C=O, lactone), 1650 (C=N), 1550 (C=C)[14]
¹H NMR (CDCl₃, δ ppm) 8.22-8.18 (m, 4H, Ar-H), 7.65-7.55 (m, 3H, Ar-H), 7.52-7.45 (m, 3H, Ar-H), 7.29 (s, 1H, =CH)[13][14]
¹³C NMR (CDCl₃, δ ppm) 167.66, 163.97, 146.52, 139.86, 137.47, 133.95, 133.74, 132.30, 130.04, 129.49, 129.29, 129.20, 128.73, 127.85, 127.48, 124.31[16]
Anticancer Activity of Oxazolone Derivatives (IC₅₀ Values)
CompoundCell LineIC₅₀ (µM)Reference
4-(4-Fluorobenzylidene)-2-(phenyl)oxazol-5(4H)-oneA549 (Lung)25 µg/ml[17]
Oxazolone-based sulfonamide 9aMCF-7 (Breast)1.8 ± 0.1[11]
Oxazolone-based sulfonamide 9bMCF-7 (Breast)1.1 ± 0.1[11]
Oxazolone-based sulfonamide 9fA549 (Lung)2.5 ± 0.2[11]
Oxazolone-based sulfonamide 9kHCT-116 (Colon)3.2 ± 0.3[11]
Oxazolomycin AVariousVaries[18]

Signaling Pathways Modulated by Oxazolone Compounds

Oxazolone derivatives exert their biological effects by modulating various intracellular signaling pathways. Their anticancer and anti-inflammatory activities are of particular interest to researchers.

Anticancer Mechanisms

Oxazolones have been shown to interfere with cancer cell proliferation and survival through multiple mechanisms, including the inhibition of key signaling proteins and the disruption of cellular processes.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting tumor growth and survival. Some oxazolone derivatives have been identified as inhibitors of the STAT3 signaling pathway.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Oxazolone Oxazolone Derivative Oxazolone->STAT3_active Inhibition

Caption: Oxazolone-mediated inhibition of the STAT3 signaling pathway.

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division. Several anticancer drugs target tubulin polymerization. Certain oxazolone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitosis Mitotic Spindle Formation Microtubule->Mitosis CellDivision Cell Division Mitosis->CellDivision Oxazolone Oxazolone Derivative Oxazolone->Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by oxazolone derivatives.

Anti-inflammatory Mechanisms

Oxazolone is widely used as a hapten to induce experimental models of Th2-mediated inflammation, such as contact hypersensitivity and inflammatory bowel disease.[7] This has allowed for the elucidation of the signaling pathways involved in these conditions and the identification of potential therapeutic targets.

In oxazolone-induced inflammation, antigen-presenting cells (APCs) present the hapten to naive T helper cells, leading to their differentiation into Th2 cells. These Th2 cells produce cytokines such as IL-4 and IL-13, which activate downstream signaling pathways, including the STAT6 pathway, resulting in inflammation.

Th2_Inflammation Oxazolone_hapten Oxazolone (Hapten) APC Antigen Presenting Cell (APC) Oxazolone_hapten->APC Presentation T_naive Naive T Cell APC->T_naive Activation Th2 Th2 Cell T_naive->Th2 Differentiation IL4_IL13 IL-4, IL-13 Th2->IL4_IL13 Secretion Receptor IL-4/IL-13 Receptor IL4_IL13->Receptor STAT6_inactive STAT6 Receptor->STAT6_inactive Activation STAT6_active p-STAT6 STAT6_inactive->STAT6_active Phosphorylation Nucleus Nucleus STAT6_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Inflammation Inflammation Gene->Inflammation

References

A Comprehensive Guide to the Spectroscopic Characterization of 5(4H)-Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 5(4H)-oxazolone derivatives, a class of heterocyclic compounds with significant applications in organic synthesis and medicinal chemistry.[1][2][3] The versatility of the oxazolone (B7731731) ring allows for numerous chemical modifications, making it a valuable scaffold in drug discovery.[1][3] Accurate structural elucidation through spectroscopic methods is paramount for advancing research and development in this area.

Core Spectroscopic Techniques

The structural characterization of this compound derivatives relies on a combination of spectroscopic methods, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

IR spectroscopy is a fundamental technique for identifying the key functional groups present in this compound derivatives. The most diagnostic absorptions are those corresponding to the carbonyl (C=O) and azomethine (C=N) stretching vibrations.

A notable feature in the IR spectra of many 5(4H)-oxazolones is the splitting of the carbonyl absorption band.[4] This phenomenon, known as Fermi resonance, results from the interaction between the fundamental carbonyl stretching vibration and an overtone of another vibration, often an in-plane scissoring deformation of an aromatic substituent like a furan (B31954) ring.[4]

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Notes
Carbonyl (C=O)1755 - 1820Often appears as a split or double absorption band due to Fermi resonance.[1][2][4][5]
Azomethine (C=N)1652 - 1660Characteristic of the oxazolone ring.[2][5][6]
Olefinic C-H (=C-H)3123 - 3190Stretching vibration for the exocyclic double bond.[5]
Aromatic C-H (Ar-H)3050 - 3075Stretching vibration.[5]
Aromatic C=C1511 - 1600Stretching vibrations within the aromatic rings.[5]
C-O Stretch~1280Associated with the ester-like linkage in the ring.[5]

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous structural assignment of this compound derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is particularly useful for identifying the olefinic proton of the exocyclic double bond at the 4-position, which typically appears as a singlet in the downfield region. The signals for aromatic protons can be complex, often appearing as multiplets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is diagnostic for the carbonyl carbon and the C=N carbon of the oxazolone ring, which resonate at characteristic downfield chemical shifts.

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Derivatives

Proton TypeChemical Shift (δ, ppm)Notes
Olefinic (=CH-)5.83 - 8.90The exact position depends on the substituents on the exocyclic aromatic ring.[1][5]
Aromatic (Ar-H)6.54 - 8.10Typically appear as multiplets in this region.[5]
Methyl (CH₃)~3.84For derivatives with a methyl group at the 2-position.[6]

Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon TypeChemical Shift (δ, ppm)Notes
Carbonyl (C=O)166.79 - 191.21The carbonyl carbon of the oxazolone ring.[7]
Azomethine (C=N)~162.95The C=N carbon of the oxazolone ring.[7]
Olefinic (=CH-)124.99 - 134.47The exocyclic olefinic carbon.[7]
Aromatic (Ar-C)125.20 - 133.60Aromatic carbons from various substituents.[7]

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of this compound derivatives. The absorption maxima (λ_max) are typically observed in the UV region and correspond to π–π* transitions. The position of λ_max can be influenced by the nature and substitution pattern of the aromatic rings attached to the oxazolone core.[8][9]

Table 4: Typical UV-Vis Absorption Data for this compound Derivatives

Compound Typeλ_max Range (nm)Transition Type
4-Aryliden-5(4H)-oxazolones381 - 464π–π*

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound derivatives. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. In ESI-MS, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are often observed.[1]

Table 5: Common Ions Observed in Mass Spectrometry of this compound Derivatives

IonDescription
[M]⁺Molecular ion (typically in EI-MS)
[M+H]⁺Protonated molecular ion (typically in ESI-MS)[1]
[M+Na]⁺Sodium adduct of the molecular ion (typically in ESI-MS)[1]
[M+K]⁺Potassium adduct of the molecular ion (typically in ESI-MS)[1]

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality spectroscopic data. Below are generalized protocols for the key techniques.

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, the Attenuated Total Reflectance (ATR) technique can be used by placing the sample directly on the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the IR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands and compare them with known values from the literature.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane) with a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record a baseline spectrum with the blank.

    • Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

    • Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) and analyze the fragmentation pattern if MS/MS data is acquired.

Visualizations of Key Processes

Diagrams illustrating the synthesis and characterization workflow can provide a clear overview for researchers.

Synthesis_and_Characterization_Workflow cluster_char Spectroscopic Characterization Reactants N-Acylglycine + Aldehyde/Ketone Synthesis Erlenmeyer-Plöchl Synthesis Reactants->Synthesis CrudeProduct Crude this compound Synthesis->CrudeProduct Purification Purification (Recrystallization/ Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct IR IR Spectroscopy PureProduct->IR NMR NMR (1H, 13C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS UVVis UV-Vis Spectroscopy PureProduct->UVVis Final Structure Confirmed

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Erlenmeyer_Plochl_Reaction HippuricAcid Hippuric Acid (N-Benzoylglycine) Reagents Acetic Anhydride, Sodium Acetate HippuricAcid->Reagents Aldehyde Aromatic Aldehyde Aldehyde->Reagents Product 4-Aryliden-2-phenyl- This compound Reagents->Product Heat

Caption: Simplified schematic of the Erlenmeyer-Plöchl synthesis of 4-arylidene-5(4H)-oxazolones.

References

Stability and Storage of 5(4H)-Oxazolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5(4H)-oxazolones, a critical class of heterocyclic compounds utilized as intermediates in the synthesis of amino acids, peptides, and various pharmacologically active agents. Due to their inherent reactivity, understanding the factors that govern their stability is paramount for ensuring the integrity, efficacy, and safety of resulting products.

Core Stability Profile

5(4H)-oxazolones are characterized by a strained five-membered ring containing reactive sites that render them susceptible to degradation. The primary degradation pathway is hydrolysis, leading to ring-opening and the formation of the corresponding α-acylaminoacrylic acids or their derivatives.[1][2] The stability of these compounds is significantly influenced by several factors, including pH, temperature, moisture, and the nature of substituents on the oxazolone (B7731731) ring.

Key Factors Influencing Stability:

  • Moisture and pH: 5(4H)-oxazolones are highly sensitive to moisture and undergo hydrolysis under both neutral and basic conditions.[1][2] The reaction is catalyzed by hydroxide (B78521) ions and general buffers.[1][2] The proton at the C-4 position is acidic (pKa ≈ 9), facilitating racemization through the formation of a planar, aromatic oxazole (B20620) enol intermediate, particularly under basic conditions.[3]

  • Temperature: While simple 5(4H)-oxazolones exhibit stability at moderate temperatures, elevated temperatures accelerate degradation rates.[3] High-temperature conditions (e.g., 180°C) can induce thermal rearrangement to oxazoles, especially in derivatives with aryl substituents at the C-4 position, which can destabilize the ring.[3]

  • Substituents: The electronic and steric properties of substituents at the C-2 and C-4 positions play a crucial role. Electron-withdrawing groups can influence reactivity, while bulky substituents may sterically hinder nucleophilic attack at the carbonyl group.[4]

  • Oxidation and Photolysis: As with many complex organic molecules, 5(4H)-oxazolones can be susceptible to oxidative and photolytic degradation, necessitating protection from oxygen and light, particularly during long-term storage.[5][6]

Quantitative Stability Data

Kinetic studies on the hydrolysis of various 5(4H)-oxazolone derivatives provide quantitative insights into their relative stability. The rate of degradation is typically determined by monitoring the disappearance of the oxazolone or the appearance of the hydrolysis product using spectrophotometric or chromatographic techniques.

Below is a summary of kinetic data for the hydrolysis of selected 5(4H)-oxazolones.

CompoundConditionRate Constant (k)Half-life (t½)Reference
4-Benzyl-2-phenyl-5(4H)-oxazolonepH 7.8 (Water, 0.1M KCl, 1% MeCN)1.1 x 10⁻³ s⁻¹ (Hydrolysis)~10.5 min[1][2]
4-Methyl-2-phenyl-5(4H)-oxazolonepH 7.8 (Water, 0.1M KCl, 1% MeCN)1.9 x 10⁻³ s⁻¹ (Hydrolysis)~6.1 min[1][2]
4-Benzyl-2-methyl-5(4H)-oxazolonepH 11.0 (Water, 0.1M KCl, 1% MeCN)0.93 M⁻¹s⁻¹ (OH⁻ catalyzed)Not directly stated[1][2]

Note: The data is extracted and interpreted from kinetic studies. Half-life is calculated as ln(2)/k for first-order reactions. The hydroxide-catalyzed rate is second-order.

Degradation Pathways and Mechanisms

The principal degradation route for 5(4H)-oxazolones in aqueous media is through hydrolytic cleavage of the ester bond, followed by tautomerization. A minor pathway involving the addition of water to the C=N double bond has also been proposed.[1][2]

Oxazolone This compound Intermediate Acylic Keto-Enol Intermediate Oxazolone->Intermediate H₂O (Ring Opening) Enolate Planar Enolate Intermediate Oxazolone->Enolate -H⁺ (Base) Product α-Acylaminoacrylic Acid (Hydrolysis Product) Intermediate->Product Racemization Racemized Oxazolone Enolate->Racemization +H⁺

Caption: Primary degradation pathways for 5(4H)-oxazolones.

Recommended Storage Conditions

To ensure the long-term integrity of 5(4H)-oxazolones, particularly for use as reference standards or in drug development, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage.[7]

  • Atmosphere: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Light: Protect from light by using amber vials or storing containers in the dark.

  • Form: Store as a dry, solid powder whenever possible. Avoid storing in solution, especially in protic or aqueous solvents. If a stock solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724) or DMSO), aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.[5]

  • Container: Use tightly sealed containers to prevent moisture ingress.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a this compound and developing stability-indicating analytical methods.[6][8][9] This protocol is based on general principles outlined in ICH guidelines.[6][10]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound in a suitable solvent (e.g., acetonitrile).

  • Preparation of Stress Samples: Dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl.

    • Base Hydrolysis: Use 0.1 M NaOH.

    • Oxidation: Use 3% H₂O₂.

    • Thermal Stress: Use a 50:50 mixture of acetonitrile and water.

    • Photolytic Stress: Expose the solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).

    • Control Sample: Use a 50:50 mixture of acetonitrile and water, protected from light.

  • Incubation:

    • Incubate acid, base, and thermal samples at a controlled temperature (e.g., 60°C).[5]

    • Keep oxidative and control samples at room temperature, protected from light.[5]

  • Time Points: Collect samples at predetermined intervals (e.g., 0, 2, 8, and 24 hours).[5] The duration may be extended if no significant degradation is observed. Aim for 5-20% degradation.[9]

  • Sample Quenching:

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.[5]

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method, typically a reverse-phase column with a PDA detector to assess peak purity.[11][12][13]

    • LC-MS compatible methods are highly recommended for the identification of degradation products.[5]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeCN) Dilute Dilute to 0.1 mg/mL with Stressor Stock->Dilute Acid Acid (0.1M HCl, 60°C) Dilute->Acid Base Base (0.1M NaOH, 60°C) Dilute->Base Oxidation Oxidation (3% H₂O₂, RT) Dilute->Oxidation Thermal Thermal (60°C) Dilute->Thermal Photo Photolytic (ICH Q1B) Dilute->Photo Quench Quench Reaction (if applicable) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC HPLC-PDA/MS Analysis Quench->HPLC Identify Identify Degradants & Assess Purity HPLC->Identify

Caption: Experimental workflow for a forced degradation study.

Protocol for Kinetic Analysis of Hydrolysis

Objective: To determine the rate constant and half-life of a this compound under specific pH and temperature conditions.

Methodology:

  • Buffer Preparation: Prepare aqueous buffers of the desired pH (e.g., phosphate, borate) and maintain a constant ionic strength using a salt like KCl (e.g., 0.1 M).[1]

  • Temperature Control: Perform all experiments in a thermostatically controlled cell holder of a UV-Vis spectrophotometer to maintain a constant temperature.

  • Reaction Initiation:

    • Prepare a concentrated stock solution of the this compound in a dry organic solvent (e.g., acetonitrile).

    • Initiate the reaction by injecting a small aliquot of the stock solution into the pre-heated buffer in the cuvette. The final concentration of the organic solvent should be low (e.g., 1%) to minimize its effect on the reaction.[1]

  • Data Acquisition:

    • Monitor the reaction by recording the change in absorbance over time at a wavelength where the oxazolone and its hydrolysis product have significantly different absorption. The disappearance of the oxazolone is often monitored in the UV range.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

    • The half-life (t½) is calculated from the rate constant using the equation: t½ = ln(2) / k_obs.

    • By performing the experiment at various buffer concentrations, the contributions of water-catalyzed and buffer-catalyzed pathways can be elucidated.[1][2]

Conclusion

The chemical stability of 5(4H)-oxazolones is a critical consideration for their application in research and development. These compounds are primarily susceptible to hydrolytic ring-opening, a process accelerated by basic conditions, elevated temperatures, and the presence of moisture. Proper handling and storage—specifically, under cold, dry, and dark conditions—are essential to maintain their purity and reactivity. The provided protocols for forced degradation and kinetic studies offer a framework for systematically evaluating the stability of novel oxazolone derivatives, ensuring the generation of reliable data for formulation development, shelf-life determination, and regulatory submissions.

References

5(4H)-Oxazolone: A Versatile Precursor for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5(4H)-Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds that have emerged as exceptionally versatile and valuable precursors in the stereoselective synthesis of a wide array of amino acids.[1][2] Their unique structural features, including an acidic proton at the C-4 position and multiple reactive sites, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and application of 5(4H)-oxazolones in the preparation of both natural and unnatural amino acids, with a focus on key synthetic methodologies, experimental protocols, and mechanistic insights. The ability to readily generate stereochemically complex amino acids from these precursors makes them indispensable tools in drug discovery, peptide science, and materials science.[2][3]

Synthesis of 5(4H)-Oxazolone Precursors

The most fundamental and widely employed method for the synthesis of unsaturated 5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[4] This reaction involves the condensation of an N-acylglycine, typically hippuric acid, with an aldehyde or ketone in the presence of a dehydrating agent, most commonly acetic anhydride (B1165640), and a base such as sodium acetate (B1210297).[4] The reaction proceeds through the formation of a saturated oxazolone (B7731731) intermediate, which then undergoes condensation with the carbonyl compound to yield the unsaturated product.

The Erlenmeyer-Plöchl Reaction

The general workflow for the Erlenmeyer-Plöchl reaction is depicted below. The reaction is initiated by the cyclization of the N-acylglycine to form a saturated this compound. This intermediate possesses two acidic protons at the C-4 position and readily reacts with an aldehyde or ketone in a Perkin-type condensation to form the exocyclic double bond.[4]

Erlenmeyer_Plochl_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Acylglycine N-Acylglycine Reaction_Vessel Condensation N-Acylglycine->Reaction_Vessel Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction_Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Vessel Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Reaction_Vessel Unsaturated_5_4H_Oxazolone Unsaturated this compound Reaction_Vessel->Unsaturated_5_4H_Oxazolone

Figure 1: General workflow of the Erlenmeyer-Plöchl reaction.
Quantitative Data for the Erlenmeyer-Plöchl Reaction

The Erlenmeyer-Plöchl reaction is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, generally providing good to excellent yields.

EntryAldehydeProductYield (%)Reaction Time (min)Reference
1Benzaldehyde4-Benzylidene-2-phenyl-5(4H)-oxazolone8190
24-Methoxybenzaldehyde4-(4-Methoxybenzylidene)-2-phenyl-5(4H)-oxazolone84100
34-Chlorobenzaldehyde4-(4-Chlorobenzylidene)-2-phenyl-5(4H)-oxazolone8590
44-Nitrobenzaldehyde4-(4-Nitrobenzylidene)-2-phenyl-5(4H)-oxazolone9190
52-Chlorobenzaldehyde4-(2-Chlorobenzylidene)-2-phenyl-5(4H)-oxazolone8390
6Furfural4-(Furan-2-ylmethylene)-2-phenyl-5(4H)-oxazolone78120
7Cinnamaldehyde4-(3-Phenylallylidene)-2-phenyl-5(4H)-oxazolone75120
Experimental Protocol: Synthesis of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

This protocol is adapted from a procedure described for an upper-division undergraduate organic chemistry laboratory.[5]

Materials:

  • p-Nitrobenzaldehyde (2.8 mmol)

  • Hippuric acid (2.8 mmol)

  • Sodium acetate (2.8 mmol)

  • Acetic anhydride (10.6 mmol)

Procedure:

  • In a flask, combine p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride.

  • Carefully spread the mixture as a thin layer on the walls of the flask.

  • Heat the flask in a boiling water bath (100 °C) for 15 minutes.

  • After cooling, the product can be isolated without the need for preparative chromatography, with reported yields of up to 97%.[5]

Asymmetric Synthesis of Amino Acids

A major application of 5(4H)-oxazolones is in the asymmetric synthesis of enantiomerically enriched amino acids. This is often achieved through catalytic, stereoselective reactions where the oxazolone acts as a prochiral nucleophile.

Cinchona Alkaloid-Catalyzed Asymmetric Synthesis

Cinchona alkaloids and their derivatives are powerful organocatalysts for a variety of asymmetric transformations involving oxazolones.[6][7] They can effectively catalyze reactions such as alcoholysis, Mannich-type additions, and Michael additions, leading to products with high enantiomeric excess.

The stereoselectivity in cinchona alkaloid-catalyzed reactions is generally attributed to a bifunctional activation mechanism. The tertiary amine of the quinuclidine (B89598) core acts as a Brønsted base, deprotonating the oxazolone to form a chiral enolate. Simultaneously, the hydroxyl group at the C9 position of the catalyst acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation within a chiral scaffold directs the approach of the electrophile to one face of the enolate, leading to high stereoselectivity.[7][8]

Cinchona_Mechanism Proposed Mechanism of Stereoselection cluster_catalyst Cinchona Alkaloid Catalyst cluster_substrates Substrates cluster_transition Transition State Assembly cluster_product Product Formation Catalyst Quinuclidine Base (Brønsted Base) + C9-OH (Brønsted Acid) TS Ternary Complex: Catalyst-Oxazolone-Electrophile Catalyst->TS Oxazolone This compound Oxazolone->TS Deprotonation by Quinuclidine Base Electrophile Electrophile (e.g., Alcohol, Imine) Electrophile->TS Activation by C9-OH H-Bonding Product Enantioenriched Amino Acid Derivative TS->Product Stereoselective C-C or C-Nu Bond Formation Pd_Catalytic_Cycle Pd-Catalyzed Asymmetric Allylic Alkylation Pd(0)L* Pd(0)L* pi_Allyl_Pd(II) π-Allyl-Pd(II)L* Pd(0)L*->pi_Allyl_Pd(II) Oxidative Addition Allylic_Precursor Allylic Precursor (e.g., Allyl Carbonate) Allylic_Precursor->pi_Allyl_Pd(II) pi_Allyl_Pd(II)->Pd(0)L* Reductive Elimination Allylated_Oxazolone Allylated Oxazolone pi_Allyl_Pd(II)->Allylated_Oxazolone Oxazolone_Enolate Oxazolone Enolate Oxazolone_Enolate->pi_Allyl_Pd(II) Nucleophilic Attack

References

The Cornerstone of Synthesis: A Deep Dive into the Fundamental Reaction Mechanisms of 5(4H)-Oxazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5(4H)-oxazolone ring system, a seemingly simple five-membered heterocycle, stands as a cornerstone in synthetic organic chemistry and drug development. Its unique structural features impart a rich and diverse reactivity, making it a versatile intermediate for the synthesis of amino acids, peptides, and a variety of other complex heterocyclic scaffolds. Understanding the fundamental reaction mechanisms of 5(4H)-oxazolones is paramount for harnessing their full synthetic potential and for mitigating undesirable side reactions, such as racemization in peptide synthesis. This technical guide provides an in-depth exploration of the core reaction mechanisms of these pivotal compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical transformations.

Core Reactivity and Mechanistic Pathways

5(4H)-Oxazolones exhibit a range of characteristic reactions, primarily centered around the electrophilicity of the carbonyl group, the acidity of the C-4 proton, and the ability of the ring to open or participate in cycloaddition reactions. The key mechanistic pathways include racemization, hydrolysis, aminolysis, alcoholysis, and cycloaddition reactions.

Racemization: A Double-Edged Sword

One of the most significant aspects of this compound chemistry, particularly in the context of peptide synthesis, is its propensity for racemization at the C-4 position.[1][2][3][4][5][6] This process is facile due to the acidity of the C-4 proton, which can be abstracted by a base to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity.

The rate of racemization is influenced by several factors, including the nature of the substituents at the C-2 and C-4 positions, the solvent, and the basicity of any catalysts present.[1][5] For instance, electron-withdrawing groups at the C-2 position can increase the acidity of the C-4 proton, thereby accelerating racemization. The process is often base-catalyzed, with tertiary amines being common culprits in peptide synthesis.[1][5]

Racemization_Mechanism cluster_main Racemization of this compound Start (R)-5(4H)-Oxazolone Enolate Planar Enolate (Achiral Intermediate) Start->Enolate + Base - H⁺ End_R (R)-5(4H)-Oxazolone Enolate->End_R + H⁺ End_S (S)-5(4H)-Oxazolone Enolate->End_S + H⁺ Ring_Opening_Mechanisms cluster_main Nucleophilic Ring-Opening of this compound cluster_hydrolysis Hydrolysis cluster_aminolysis Aminolysis cluster_alcoholysis Alcoholysis Oxazolone This compound H2O H₂O Oxazolone->H2O Nucleophilic Attack Amine R'-NH₂ Oxazolone->Amine Nucleophilic Attack Alcohol R'-OH Oxazolone->Alcohol Nucleophilic Attack Product_Acid N-Acylamino Acid H2O->Product_Acid Product_Amide N-Acylamino Amide (Peptide) Amine->Product_Amide Product_Ester N-Acylamino Ester Alcohol->Product_Ester Cycloaddition_Mechanism cluster_main [3+2] Cycloaddition Reaction Oxazolone This compound Munchnone Münchnone (1,3-Dipole) Oxazolone->Munchnone Lewis Acid Cycloadduct Initial Cycloadduct Munchnone->Cycloadduct [3+2] Dipolarophile {Dipolarophile (e.g., Alkyne)} Dipolarophile->Cycloadduct Product Pyrrole (after CO₂ extrusion) Cycloadduct->Product - CO₂ Peptide_Synthesis_Workflow cluster_main Carbodiimide-Mediated Peptide Coupling AminoAcid N-Protected Amino Acid O_Acylurea O-Acylurea Intermediate AminoAcid->O_Acylurea Activation Carbodiimide {Carbodiimide (e.g., EDC)} Carbodiimide->O_Acylurea Oxazolone This compound O_Acylurea->Oxazolone Intramolecular Cyclization Peptide Protected Dipeptide Oxazolone->Peptide Aminolysis Racemization {Racemized Oxazolone} Oxazolone->Racemization Base AminoEster {Amino Acid Ester (Nucleophile)} AminoEster->Peptide

References

Methodological & Application

Applications of 5(4H)-Oxazolone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5(4H)-oxazolone scaffold, a five-membered heterocyclic ring, is a versatile and privileged structure in medicinal chemistry. Its unique chemical reactivity and ability to be readily functionalized at various positions have led to the development of a diverse range of derivatives with significant therapeutic potential.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects, making them attractive candidates for drug discovery and development.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in a medicinal chemistry context.

I. Synthetic Protocols

The most common and versatile method for the synthesis of 4-substituted-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[2][5] This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a base like sodium acetate (B1210297).[2][5]

Protocol 1: Erlenmeyer-Plöchl Synthesis of 4-(4-Nitrobenzylidene)-2-phenyl-5(4H)-one

This protocol describes the synthesis of a representative bioactive this compound derivative known for its immunomodulatory and tyrosinase inhibitory activities.

Materials:

  • p-Nitrobenzaldehyde

  • Hippuric acid

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, create a mixture of p-nitrobenzaldehyde (2.8 mmol), hippuric acid (2.8 mmol), and anhydrous sodium acetate (2.8 mmol).

  • Add acetic anhydride (10.6 mmol) to the mixture.

  • Heat the reaction mixture in a boiling water bath at 100°C for 15 minutes. The mixture will turn into a paste.[5]

  • After cooling, add ethanol to the flask and stir to break up the solid.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove impurities.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure yellow crystals of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one.

Workflow for Erlenmeyer-Plöchl Synthesis:

Erlenmeyer_Plochl_Synthesis Reagents Reactants: - p-Nitrobenzaldehyde - Hippuric Acid - Sodium Acetate - Acetic Anhydride Reaction Reaction: Heat at 100°C for 15 min Reagents->Reaction Mixing Workup Workup: - Cool reaction mixture - Add Ethanol - Filter solid Reaction->Workup Quenching Purification Purification: Recrystallization Workup->Purification Isolation Product Final Product: 4-(4-Nitrobenzylidene) -2-phenyl-5(4H)-one Purification->Product Final Product

Erlenmeyer-Plöchl Synthesis Workflow

II. Biological Activities and Assay Protocols

This compound derivatives have been extensively evaluated for a variety of biological activities. The following sections detail some of the key applications and provide protocols for their assessment.

A. Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
OBS 9a MCF-7 (Breast)12.5[6]
OBS 9b MCF-7 (Breast)6.25[6]
OBS 9f MCF-7 (Breast)3.12[6]
OBS 9k MCF-7 (Breast)25[6]
Compound 5t HepG2 (Liver)1.8[7]

OBS: Oxazolone-based sulfonamides

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

MTT Assay Experimental Workflow
B. Antimicrobial Activity

This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8]

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
OBS 9b Staphylococcus aureus4[6]
OBS 9f Staphylococcus aureus4[6]
OBS 9b Escherichia coli8[6]
OBS 9f Escherichia coli8[6]
OBS 9h Candida albicans2[6]
OBS 9h Aspergillus niger4[6]

MIC: Minimum Inhibitory Concentration; OBS: Oxazolone-based sulfonamides

Protocol 3: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anti-inflammatory Activity

Certain this compound derivatives exhibit significant anti-inflammatory properties, often through the inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][2]

Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity

Compound IDAssayIC50 (µM) / % InhibitionReference
Bisbenzamide 4c Lipoxygenase Inhibition41 µM[1]
Oxazolone 2a Lipid Peroxidation86.5%[1]
Oxazolone 2c Lipid Peroxidation86.5%[1]
Compound 4a Carrageenan-induced Paw Edema45.3% inhibition @ 3h[1]
Compound 4c Carrageenan-induced Paw Edema55.6% inhibition @ 3h[1]
Protocol 4: Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the inhibition of lipoxygenase, a key enzyme in the inflammatory cascade.

Materials:

  • Soybean lipoxygenase

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • This compound derivative

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, mix the borate buffer, the this compound derivative at various concentrations, and the lipoxygenase enzyme solution.

  • Incubation: Incubate the mixture at room temperature for a few minutes.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. This absorbance change is due to the formation of conjugated dienes.

  • Data Analysis: Calculate the rate of reaction for the control and the samples with the inhibitor. Determine the percentage of inhibition and the IC50 value.

III. Signaling Pathways and Mechanisms of Action

The diverse biological activities of 5(4H)-oxazolones stem from their ability to modulate various cellular signaling pathways.

A. Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Aberrant activation of this pathway is implicated in many inflammatory diseases and cancers. Some this compound derivatives have been shown to inhibit the NF-κB pathway, potentially by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 heterodimer.[9]

NF-κB Signaling Pathway Inhibition by this compound Derivatives:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 (NF-κB) IkBa->p65p50 Binds and Inhibits IkBa_p p-IκBα p65p50_n Nuclear p65/p50 p65p50->p65p50_n Translocates to Nucleus Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination Proteasome->IkBa_p Degrades Gene_Expression Target Gene Expression (Inflammation, Survival) p65p50_n->Gene_Expression Induces Oxazolone This compound Derivative Oxazolone->IKK Inhibits

Inhibition of NF-κB Pathway
B. Disruption of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Several anticancer drugs target tubulin, the building block of microtubules. Some this compound derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[10][11]

Mechanism of Tubulin Polymerization Inhibition:

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Cell Division (Mitosis) Microtubule->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Oxazolone This compound Derivative Oxazolone->Tubulin Oxazolone->Microtubule Inhibits Polymerization

Disruption of Microtubule Dynamics
C. Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers. Certain this compound derivatives have been investigated as potential STAT3 inhibitors, which can lead to the suppression of tumor growth and induction of apoptosis.[12]

STAT3 Signaling Pathway and its Inhibition:

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Translocates to Nucleus and Induces Oxazolone This compound Derivative Oxazolone->STAT3 Inhibits Phosphorylation

References

The Versatility of 5(4H)-Oxazolones: A Building Block for Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5(4H)-Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that have emerged as exceptionally versatile building blocks in organic synthesis.[1][2] Their unique structural features, including multiple reactive sites, allow for a wide array of chemical transformations, making them invaluable synthons for the construction of diverse molecular architectures.[2][3] The oxazolone (B7731731) core is a key intermediate in the synthesis of amino acids, peptides, and a variety of other heterocyclic systems, many of which exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This document provides a detailed overview of the applications of 5(4H)-oxazolones in organic synthesis, complete with experimental protocols for key transformations and quantitative data to guide synthetic efforts.

Core Synthetic Applications

The reactivity of the 5(4H)-oxazolone ring is multifaceted, allowing for transformations at several positions. Key reactions include the nucleophilic attack at the C5 carbonyl group, reactions at the C4 position, and cycloaddition reactions involving the exocyclic double bond often present at C4.[2]

Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones via Erlenmeyer-Plöchl Reaction

The most common method for the synthesis of unsaturated 5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297).[3] A mechanochemical approach offers a green and efficient alternative to traditional solution-phase synthesis.[4][6]

General Reaction Scheme:

Erlenmeyer_Plochl Hippuric_Acid Hippuric Acid Oxazolone 4-Arylidene-2-phenyl-5(4H)-oxazolone Hippuric_Acid->Oxazolone Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Oxazolone Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Oxazolone Dehydrating Agent Sodium_Acetate Sodium Acetate Sodium_Acetate->Oxazolone Base

Figure 1: General workflow for the Erlenmeyer-Plöchl synthesis of 5(4H)-oxazolones.

Experimental Protocol: Mechanochemical Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones [4]

A mixture of glycine (B1666218) (1.0 mmol), an aromatic aldehyde (1.0 mmol), benzoyl chloride (1.0 mmol), and fused sodium acetate (1.0 mmol) is placed in a porcelain mortar. A few drops of acetic anhydride are added, and the mixture is ground with a pestle for the time specified in Table 1. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting yellow solid is washed with cold water and recrystallized from ethanol (B145695) to yield the pure azlactone.[4]

Table 1: Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones via Mechanochemical Grinding [4]

ProductAromatic AldehydeTime (min)Yield (%)
2a Benzaldehyde592
2b 4-Chlorobenzaldehyde795
2c 4-Methylbenzaldehyde690
2d 4-Methoxybenzaldehyde594
2e 2-Chlorobenzaldehyde1088
2f 2-Nitrobenzaldehyde1285
2g 4-Nitrobenzaldehyde896
2h Cinnamaldehyde1087
2i 2-Hydroxybenzaldehyde1582

Spectroscopic Data for 4-Benzylidene-2-phenyloxazol-5(4H)-one (2a): [7]

  • 1H NMR (500 MHz, DMSO-d6): δ 8.32 (s, 1H, C=CH), 8.15-8.12 (m, 4H, Ar-H), 7.75-7.52 (m, 6H, Ar-H).

  • IR (KBr, cm-1): 1784 (C=O, lactone), 1648 (C=N).

Synthesis of α-Amino Acid Derivatives via Ring Opening

5(4H)-Oxazolones serve as valuable precursors for the synthesis of α-amino acids and their derivatives through nucleophilic ring-opening reactions. Alcohols, in the presence of a suitable catalyst, can open the lactone ring to afford the corresponding amino acid esters. This transformation is particularly useful in asymmetric synthesis to produce enantiomerically enriched amino acids.[8]

Reaction Pathway:

Amino_Acid_Synthesis Oxazolone This compound Ester α-Amino Acid Ester Oxazolone->Ester Alcohol Alcohol (R'OH) Alcohol->Ester Catalyst Catalyst Catalyst->Ester

Figure 2: Synthesis of α-amino acid esters from 5(4H)-oxazolones.

Experimental Protocol: Peptide-Catalyzed Methanolytic Dynamic Kinetic Resolution of Oxazolones [8]

To a solution of the oxazolone (1 equiv, 0.05 mmol) and the tetrapeptide catalyst (20 mol %, 0.01 mmol) in a suitable solvent (0.50 mL, 0.10 M), methanol (B129727) (5 equiv, 0.25 mmol) is added. The reaction mixture is stirred at 4 °C for 24 hours. The conversion is determined by 1H NMR analysis of the crude reaction mixture using an internal standard. The enantiomeric ratio is determined by chiral HPLC.[8]

Table 2: Dynamic Kinetic Resolution of various 5(4H)-Oxazolones [8]

Oxazolone Substituent (R)SolventConversion (%)Enantiomeric Ratio (S:R)
BenzylToluene9997:3
4-MethoxybenzylToluene9998:2
2-NaphthylmethylToluene9998:2
IsopropylCH2Cl26088:12
IsobutylCH2Cl29995:5
Synthesis of Heterocycles

5(4H)-Oxazolones are excellent precursors for a variety of heterocyclic compounds through reactions with dinucleophiles. For instance, reaction with hydrazine (B178648) derivatives leads to the formation of triazinones and imidazolinones.

The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid yields 1,2,4-triazin-6(5H)-one derivatives.[9]

Synthetic Scheme:

Triazinone_Synthesis Oxazolone 4-Arylidene-2-phenyl- This compound Triazinone 1,2,4-Triazin-6(5H)-one Derivative Oxazolone->Triazinone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Triazinone Acetic_Acid Acetic Acid Acetic_Acid->Triazinone Sodium_Acetate Sodium Acetate Sodium_Acetate->Triazinone

Figure 3: Synthesis of 1,2,4-triazin-6(5H)-ones from 5(4H)-oxazolones.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones [9]

To a solution of the appropriate oxazolone (3 mmol) in acetic acid (7.5 mL), phenylhydrazine (3 mmol) and fused sodium acetate (0.45 mmol, 36.9 mg) are added. The mixture is heated under reflux with magnetic stirring for 5 hours. After cooling, the precipitate is filtered, washed with hot water, dried, and the resulting solid is recrystallized from ethanol.[9]

Table 3: Synthesis of 1,2,4-Triazin-6(5H)-one Derivatives [9]

Oxazolone PrecursorProductYield (%)
4-Benzylidene-2-(4-phenylsulfonylphenyl)oxazol-5(4H)-one3-(4-Phenylsulfonylphenyl)-5-benzylidene-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one84
4-(4-Fluorobenzylidene)-2-(4-phenylsulfonylphenyl)oxazol-5(4H)-one5-(4-Fluorobenzylidene)-3-(4-phenylsulfonylphenyl)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one75
4-Benzylidene-2-(4-(4-bromophenylsulfonyl)phenyl)oxazol-5(4H)-one3-(4-(4-Bromophenylsulfonyl)phenyl)-5-benzylidene-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one63
4-(4-Fluorobenzylidene)-2-(4-(4-bromophenylsulfonyl)phenyl)oxazol-5(4H)-one3-(4-(4-Bromophenylsulfonyl)phenyl)-5-(4-fluorobenzylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one42

The reaction of 5(4H)-oxazolones with hydrazine hydrate (B1144303) leads to the formation of 2-imidazolin-5-one derivatives, which are also compounds of significant biological interest.[10]

Experimental Protocol: Synthesis of 3-Amino-5-arylidene-2-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one

A mixture of the respective 4-arylidene-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one (0.01 mol) and hydrazine hydrate (99%, 0.015 mol) in ethanol (30 mL) is refluxed for 6 hours. The solvent is then evaporated under reduced pressure, and the resulting solid is recrystallized from ethanol to yield the pure product.

Cycloaddition Reactions

Unsaturated 5(4H)-oxazolones can participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions, providing access to complex polycyclic amino acid derivatives. The reactivity can be modulated by the use of Lewis acids.[2]

Reaction Workflow:

Cycloaddition Oxazolone Unsaturated This compound Cycloadduct [4+2] Cycloadduct Oxazolone->Cycloadduct Diene Diene (e.g., Cyclopentadiene) Diene->Cycloadduct Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Cycloadduct Catalyst

Figure 4: [4+2] Cycloaddition reaction of an unsaturated this compound.

Experimental Protocol: [4+2] Cycloaddition of (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone with Cyclopentadiene (B3395910) [2]

To a solution of (Z)-4-benzylidene-2-phenyl-5(4H)-oxazolone (1a) in dichloromethane (B109758) at -78 °C under an inert atmosphere, a solution of AlCl3 in dichloromethane is added. Freshly distilled cyclopentadiene is then added, and the reaction mixture is stirred at -78 °C for the specified time. The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

Table 4: Lewis Acid-Catalyzed Cycloaddition of Oxazolone 1a with Cyclopentadiene [2]

Lewis AcidEquivalentsTime (h)[4+2] Adduct Yield (%)[4+3] Adduct Yield (%)
AlCl31.00280-
AlCl31.5021570
AlCl2Et1.00375-
AlCl2Et1.5032065
SnCl41.00460-
TiCl41.00455-

Conclusion

5(4H)-Oxazolones are undeniably powerful and versatile synthons in the field of organic chemistry. Their straightforward synthesis via the Erlenmeyer-Plöchl reaction and the diverse reactivity of the oxazolone ring provide access to a vast array of complex molecules, including non-proteinogenic amino acids and various heterocyclic scaffolds. The protocols and data presented herein offer a practical guide for researchers and drug development professionals to harness the synthetic potential of this remarkable building block in their pursuit of novel chemical entities with promising biological activities. The continued exploration of the chemistry of 5(4H)-oxazolones is expected to lead to the development of new synthetic methodologies and the discovery of innovative therapeutic agents.

References

The Versatility of 5(4H)-Oxazolones: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5(4H)-Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds that have garnered significant attention in synthetic organic chemistry. Their inherent reactivity, stemming from multiple electrophilic and nucleophilic sites, makes them exceptionally versatile building blocks for the construction of a wide array of more complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5(4H)-oxazolone derivatives as key synthons. These protocols are designed to be a practical resource for researchers in academia and industry, particularly those involved in medicinal chemistry and drug discovery, where heterocyclic scaffolds are of paramount importance.

I. Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolone Derivatives: The Erlenmeyer-Plochl Reaction

The most common entry point to unsaturated 5(4H)-oxazolones is the Erlenmeyer-Plochl reaction, which involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a base catalyst.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This protocol describes a general procedure for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones using conventional heating.

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine hippuric acid, the aromatic aldehyde, anhydrous sodium acetate, and acetic anhydride.

    • Heat the mixture at 100°C for 2 hours with stirring.[2]

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add ethanol to the mixture and stir until a precipitate forms.

    • Cool the mixture in an ice bath to complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol and then with hot water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-arylidene-2-phenyl-5(4H)-oxazolone.

Protocol 2: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

Microwave irradiation offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.[1]

  • Materials:

    • Hippuric acid (1 equivalent)

    • Aromatic aldehyde (1 equivalent)

    • Acetic anhydride (in excess)

  • Procedure:

    • In a microwave-safe vessel, mix hippuric acid and the aromatic aldehyde in acetic anhydride.

    • Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100°C) for 5-15 minutes.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction vessel in an ice bath.

    • Add ethanol to the cooled mixture to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Protocol 3: Mechanochemical Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This solvent-free, multicomponent approach is an environmentally friendly and efficient method for synthesizing azlactones.[4][5]

  • Materials:

    • Glycine (1 equivalent)

    • Benzoyl chloride (1 equivalent)

    • Aromatic aldehyde (1 equivalent)

    • Fused sodium acetate (1 equivalent)

    • Acetic anhydride (a few drops)

  • Procedure:

    • In a porcelain mortar, combine glycine, benzoyl chloride, the aromatic aldehyde, and fused sodium acetate.

    • Add a few drops of acetic anhydride to the mixture.

    • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The mixture will typically turn into a paste and then solidify.

    • Monitor the reaction by TLC.

    • Triturate the resulting solid with cold ethanol.

    • Collect the product by vacuum filtration, wash with ethanol, and dry.

Quantitative Data for this compound Synthesis
EntryMethodAldehydeReaction TimeYield (%)Reference
1ConventionalBenzaldehyde2 h~85%[2]
2Microwave4-Chlorobenzaldehyde10 min92%
3Mechanochemical4-Nitrobenzaldehyde15 min95%[4][5]
4Mechanochemical4-Methoxybenzaldehyde15 min93%[4][5]

II. Synthesis of Heterocyclic Compounds from 5(4H)-Oxazolones

The rich chemistry of 5(4H)-oxazolones allows for their conversion into a variety of heterocyclic systems through reactions with different nucleophiles and dienophiles.

A. Synthesis of 1,2,4-Triazin-6(5H)-ones

The reaction of 4-arylidene-2-phenyl-5(4H)-oxazolones with phenylhydrazine (B124118) provides a straightforward route to 1,2,4-triazin-6(5H)-one derivatives.[6]

Protocol 4: Synthesis of 3-Phenyl-5-arylidene-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones

  • Materials:

    • 4-Arylidene-2-phenyl-5(4H)-oxazolone (1 equivalent)

    • Phenylhydrazine (1 equivalent)

    • Glacial acetic acid

    • Fused sodium acetate (catalytic amount)

  • Procedure:

    • Dissolve the 4-arylidene-2-phenyl-5(4H)-oxazolone in glacial acetic acid.

    • Add phenylhydrazine and a catalytic amount of fused sodium acetate to the solution.

    • Reflux the mixture with stirring for 5 hours.[6]

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with hot water and then recrystallize from ethanol to afford the pure 1,2,4-triazin-6(5H)-one.

Quantitative Data for 1,2,4-Triazin-6(5H)-one Synthesis
EntryOxazolone (B7731731) PrecursorReaction TimeYield (%)Reference
14-Benzylidene-2-phenyl-5(4H)-oxazolone5 h84%[6]
24-(4-Fluorobenzylidene)-2-phenyl-5(4H)-oxazolone5 h75%[6]

Logical Flow of 1,2,4-Triazin-6(5H)-one Synthesis

G Oxazolone 4-Arylidene-2-phenyl-5(4H)-oxazolone Reaction Reflux, 5h Oxazolone->Reaction Reagents Phenylhydrazine, Fused Sodium Acetate, Glacial Acetic Acid Reagents->Reaction Triazinone 1,2,4-Triazin-6(5H)-one Reaction->Triazinone

Synthesis of 1,2,4-Triazin-6(5H)-ones from 5(4H)-Oxazolones.
B. Synthesis of Imidazolones

Imidazol-5(4H)-ones can be synthesized by reacting 4-arylidene-2-phenyl-5(4H)-oxazolones with primary amines or ammonium (B1175870) acetate.[2]

Protocol 5: Synthesis of 1,2-Diaryl-4-arylidene-1H-imidazol-5(4H)-ones

  • Materials:

    • 4-Arylidene-2-phenyl-5(4H)-oxazolone (1 equivalent)

    • Substituted aniline (B41778) (1 equivalent)

    • Glacial acetic acid

    • Fused sodium acetate (catalytic amount)

  • Procedure:

    • In a round-bottom flask, suspend the 4-arylidene-2-phenyl-5(4H)-oxazolone and the substituted aniline in glacial acetic acid.

    • Add a catalytic amount of fused sodium acetate.

    • Heat the mixture on a boiling water bath with constant stirring for the appropriate time (typically 2-4 hours).[2]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and collect the separated product by filtration.

    • Wash the product with aqueous ethanol and recrystallize from ethanol.

Quantitative Data for Imidazolone Synthesis
EntryAmineReaction TimeYield (%)Reference
1Aniline3 h78%[2]
24-Chloroaniline4 h82%[2]

Experimental Workflow for Imidazolone Synthesis

G Start Start Mix Mix Oxazolone, Aniline, NaOAc in Acetic Acid Start->Mix Heat Heat on Water Bath (2-4 hours) Mix->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash with aq. Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End End Recrystallize->End

Workflow for the synthesis of imidazolones.
C. Synthesis of Substituted Pyrroles

5(4H)-Oxazolones can serve as precursors for the synthesis of substituted pyrroles, although this often involves a multi-step sequence. One common approach involves the reaction of the oxazolone with a dienophile followed by rearrangement.

A detailed, specific experimental protocol with quantitative data for the synthesis of pyrroles from 5(4H)-oxazolones was not sufficiently available in the searched literature to be included as a formal protocol. General strategies often involve cycloaddition reactions of the corresponding mesoionic oxazolium-5-olates (münchnones) with alkynes, followed by CO2 extrusion.

D. Synthesis of Oxazoles

The Robinson-Gabriel synthesis allows for the conversion of 2-acylamino ketones, which can be derived from 5(4H)-oxazolones, into oxazoles.[7] A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed for this transformation.[8]

Protocol 6: One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles

  • Materials:

    • 2-Phenyl-5(4H)-oxazolone derivative (1 equivalent)

    • Aromatic nucleophile (e.g., benzene, anisole) (solvent)

    • Aluminum chloride (AlCl₃) (Lewis acid)

    • Trifluoromethanesulfonic acid (cyclodehydrating agent)

  • Procedure:

    • In a reaction vessel, dissolve the 2-phenyl-5(4H)-oxazolone derivative in the aromatic nucleophile.

    • Cool the mixture to 0°C and add aluminum chloride portion-wise.

    • Stir the reaction at room temperature until the Friedel-Crafts acylation is complete (monitored by TLC).

    • Add trifluoromethanesulfonic acid to the reaction mixture.

    • Heat the reaction to facilitate the cyclodehydration until the formation of the oxazole (B20620) is complete (monitored by TLC).

    • Carefully quench the reaction with ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: Specific quantitative data for this one-pot procedure varies significantly with the substrates and requires optimization.

Signaling Pathway for Oxazole Synthesis

G Oxazolone This compound + Aromatic Nucleophile, AlCl₃ AcylaminoKetone 2-Acylamino Ketone Intermediate (Friedel-Crafts Acylation) Oxazolone->AcylaminoKetone Step 1 Cyclodehydration Activation with CF₃SO₃H (Robinson-Gabriel Cyclodehydration) AcylaminoKetone->Cyclodehydration Step 2 Oxazole 2,4,5-Trisubstituted Oxazole Cyclodehydration->Oxazole Step 3

Reaction pathway for one-pot oxazole synthesis.
E. Synthesis of β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for preparing β-lactams.[9] Ketenes can be generated in situ from precursors derived from 5(4H)-oxazolones.

A detailed, specific experimental protocol with quantitative data for the synthesis of β-lactams directly from this compound-derived ketenes was not sufficiently available in the searched literature for inclusion. The general principle involves the thermolysis or photolysis of a 4-diazo-5(4H)-oxazolone to generate a ketene, which is then trapped by an imine.

Conclusion

This compound derivatives are undeniably powerful and versatile intermediates in heterocyclic synthesis. The protocols outlined in this document provide a practical guide for the preparation of the oxazolone core and its subsequent transformation into valuable heterocyclic scaffolds such as 1,2,4-triazin-6(5H)-ones and imidazolones. While the synthesis of other heterocycles like pyrroles, oxazoles, and β-lactams from oxazolones is well-established in principle, the development of robust and high-yielding one-pot or tandem procedures with detailed experimental protocols remains an active area of research. The continued exploration of the reactivity of 5(4H)-oxazolones is expected to yield novel and efficient synthetic routes to a wider range of biologically active heterocyclic compounds, further solidifying their importance in medicinal chemistry and drug development.

References

Application Notes and Protocols: Nucleophilic Attack on the 5(4H)-Oxazolone Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(4H)-Oxazolones, also known as azlactones, are a crucial class of five-membered heterocyclic compounds.[1] Their significance in organic synthesis stems from their role as versatile intermediates for creating a wide array of valuable molecules, including modified α-amino acids, peptides, and other heterocyclic systems.[1][2] The reactivity of the oxazolone (B7731731) ring, particularly its susceptibility to nucleophilic attack at the C-5 carbonyl carbon, allows for efficient ring-opening reactions.[3][4] This process provides a powerful tool for generating structurally diverse scaffolds, which is of high interest in medicinal chemistry and drug development.[4] This document provides detailed protocols and data for two primary applications of this reaction: the synthesis of α-amino acid esters via alcoholysis and the synthesis of amides and peptides through aminolysis.

General Mechanism of Nucleophilic Attack

The chemistry of 5(4H)-oxazolones is dominated by the electrophilicity of the C-5 carbonyl carbon. Nucleophiles readily attack this position, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the acyl-oxygen bond (C5-O1) results in the opening of the ring to yield α-acylamino acid derivatives.[2] The efficiency of this process can be influenced by the nature of the nucleophile, substituents on the oxazolone ring, and the reaction conditions employed.[2][3]

G cluster_main General Mechanism of Nucleophilic Ring Opening Oxazolone 5(4H)-Oxazolone (Electrophile) Nucleophile Nucleophile (e.g., R-OH, R-NH2) Intermediate Tetrahedral Intermediate Nucleophile->Intermediate 1. Nucleophilic Attack at C-5 Carbonyl Product Ring-Opened Product (α-Acylamino Acid Derivative) Intermediate->Product 2. Ring Opening (C5-O1 Bond Cleavage)

Caption: General mechanism of nucleophilic attack on the this compound ring.

Application Note 1: Synthesis of α-Amino Acid Esters via Alcoholysis

The alcoholytic ring-opening of 5(4H)-oxazolones is a fundamental method for preparing a variety of enantiomerically enriched α-amino acid esters.[5] This reaction is particularly valuable in the context of dynamic kinetic resolution (DKR), where a chiral catalyst selectively reacts with one enantiomer of the rapidly racemizing oxazolone, leading to a high yield of a single product stereoisomer.[5]

Data Presentation: Peptide-Catalyzed Methanolysis of Oxazolones

The following table summarizes data from a peptide-catalyzed dynamic kinetic resolution process for the methanolysis of various oxazolones.[5] This highlights how substrate structure influences conversion and enantioselectivity.

EntryOxazolone Substrate (R group)CatalystConversion (%)[5]Enantiomeric Ratio (S:R)[5]
1Phenyl (1a)Peptide9996:4
24-MeO-Phenyl (1b)Peptide9997:3
34-CF3-Phenyl (1d)Peptide9998:2
42-Naphthyl (1g)Peptide9997:3
5i-Butyl (Leucine derived, 1k)Peptide9996:4
6i-Propyl (Valine derived, 1l)Peptide7888:12
Experimental Protocol: Peptide-Catalyzed Methanolysis of an Oxazolone

This protocol is adapted from the dynamic kinetic resolution of oxazolones described in the literature.[5]

Materials:

  • Substituted 2-phenyl-5(4H)-oxazolone (1.0 equiv)

  • Tetrapeptide catalyst (e.g., Ac-L-Ala-L-Ala-L-Pro-L-His-NH2, 0.1 equiv)

  • Anhydrous methanol (B129727) (MeOH)

  • Anhydrous toluene (B28343)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis

  • 4 Å molecular sieves

Procedure:

  • Preparation: Dry all solvents over 4 Å molecular sieves for 48 hours prior to use.

  • Reaction Setup: In a clean, dry vial, dissolve the oxazolone substrate (e.g., 0.1 mmol, 1.0 equiv) and the peptide catalyst (0.01 mmol, 0.1 equiv) in anhydrous toluene (1.0 mL).

  • Initiation: Add anhydrous methanol (0.5 mmol, 5.0 equiv) to the solution to initiate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals.

  • Analysis: Quench the aliquots and analyze by ¹H NMR spectroscopy to determine conversion relative to an internal standard. Determine the enantiomeric ratio of the resulting methyl ester product using chiral HPLC.[5]

Application Note 2: Synthesis of Amides and Peptides via Aminolysis

The reaction of 5(4H)-oxazolones with amine nucleophiles (aminolysis) is an efficient method for forming amide bonds, providing access to a wide range of N-substituted α-acylamino amides and dipeptide derivatives.[3][6] The reaction can be performed under conventional heating or accelerated using microwave irradiation, often leading to high yields in short reaction times.[3][7]

G cluster_workflow Workflow: Microwave-Assisted Aminolysis Start 1. Mix Reactants - Oxazolone - Amine - Solvent MW 2. Microwave Irradiation Start->MW Workup 3. Reaction Work-up & Purification MW->Workup End 4. Characterization (NMR, IR, MS) Workup->End

Caption: Experimental workflow for microwave-assisted aminolysis of oxazolones.

Data Presentation: Synthesis of Benzamides via Aminolysis

The following table presents representative yields for the synthesis of benzamide (B126) derivatives through the nucleophilic attack of secondary amines on various 4-substituted-2-phenyloxazol-5(4H)-ones.[3]

EntryOxazolone Substituent (Ar)Amine NucleophileConditionsYield (%)[3]
1PhenylMorpholineMicrowave Irradiation92
22-ThienylMorpholineMicrowave Irradiation94
32-NaphthylMorpholineMicrowave Irradiation90
4PhenylPiperazineMicrowave Irradiation88
52-ThienylPiperazineMicrowave Irradiation91
Experimental Protocol: Microwave-Assisted Synthesis of Benzamides

This protocol describes the synthesis of benzamide derivatives from 5(4H)-oxazolones using a secondary amine, adapted from literature procedures.[3][7]

Materials:

  • 4-Substituted-2-phenyloxazol-5(4H)-one (1.0 equiv)

  • Secondary amine (e.g., morpholine, piperazine) (2.0 equiv)

  • Solvent (e.g., absolute ethanol (B145695) or DMF)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve the 4-substituted-2-phenyloxazol-5(4H)-one (e.g., 1 mmol) in a minimal amount of the chosen solvent.

  • Addition of Nucleophile: Add the secondary amine (2 mmol, 2.0 equiv) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power (e.g., 150 W) for a short duration (e.g., 5-15 minutes).

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized benzamide using IR, ¹H-NMR, ¹³C-NMR, and LC/MS analyses.[3]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 5(4H)-Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient synthesis of 5(4H)-oxazolone derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and can lead to the formation of cleaner products with fewer side reactions. For the synthesis of 5(4H)-oxazolones, typically through the Erlenmeyer-Plöchl reaction, MAOS provides a powerful tool to rapidly generate libraries of these valuable compounds.[2][3]

Data Presentation: Comparative Synthesis of this compound Derivatives

The following tables summarize quantitative data from various microwave-assisted synthetic protocols for this compound derivatives, allowing for easy comparison of different catalysts and reaction conditions.

Table 1: Catalyst-Free Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones [2]

EntryAryl AldehydeReaction Time (min)Yield (%)
1Benzaldehyde4-575
24-Chlorobenzaldehyde4-572
34-Methoxybenzaldehyde4-570
44-Nitrobenzaldehyde4-573

General Reaction Conditions: Hippuric acid (1 mmol), aryl aldehyde (1 mmol), and acetic anhydride (B1165640) (3 mL) were irradiated in a microwave reactor at 2450 MHz.

Table 2: Palladium(II) Acetate (B1210297) Catalyzed Microwave-Assisted Synthesis of Unsaturated 5(4H)-Oxazolones

EntryAldehyde/KetoneMicrowave Time (min)Microwave Yield (%)Conventional Heating Time (min)Conventional Heating Yield (%)
1Benzaldehyde4981581
24-Chlorobenzaldehyde3982083
34-Methoxybenzaldehyde4972080
44-Nitrobenzaldehyde6963574
5Cinnamaldehyde5892079
6Acetophenone6813072
7Cyclohexanone5832071

General Reaction Conditions: Hippuric acid, aldehyde/ketone, and a catalytic amount of palladium(II) acetate were reacted under solvent-free conditions. Microwave irradiation was performed at 300W. Conventional heating was performed at 90-95°C.

Table 3: Comparison of Various Catalysts in Microwave-Assisted Synthesis of 2-phenyl-5(4H)-oxazolone Derivatives [4]

CatalystReaction TimeYield
Dodecatungstophosphoric acidFastGood
SamariumFastGood
Ruthenium(III) chlorideFastGood
Zinc ChlorideNot specifiedGood

Note: The source material indicates rapid reactions and good yields without providing specific quantitative data for comparison in a tabular format.

Experimental Protocols

The following are detailed methodologies for key experiments in the microwave-assisted synthesis of this compound derivatives.

Protocol 1: Catalyst-Free Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This protocol is adapted from a reported catalyst-free synthesis.[2]

Materials:

  • Hippuric acid

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Acetic anhydride

  • Microwave reactor

  • Ethanol (B145695)

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine hippuric acid (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Add acetic anhydride (3 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 2450 MHz for 4-5 minutes. The temperature should be monitored and controlled if the instrument allows.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold ethanol to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified 4-arylidene-2-phenyl-5(4H)-oxazolone derivative.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).

Protocol 2: Palladium(II) Acetate Catalyzed Solvent-Free Microwave-Assisted Synthesis of Unsaturated 5(4H)-Oxazolones

This protocol describes a highly efficient, solvent-free method.

Materials:

  • Hippuric acid

  • Aldehydes or ketones

  • Palladium(II) acetate (Pd(OAc)₂)

  • Microwave reactor

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix hippuric acid (1.0 mmol), the desired aldehyde or ketone (1.0 mmol), and a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the solvent-free mixture at a power of 300W for the time specified in Table 2 (typically 3-6 minutes).

  • After completion, cool the reaction vessel to room temperature.

  • Add a small amount of cold ethanol to the solidified mixture and triturate to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the final product.

  • Characterize the product by analytical methods to confirm its structure and purity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis.

Signaling Pathways

This compound derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cancer_Progression Cancer Progression Prostaglandins->Cancer_Progression Oxazolone This compound Derivatives Oxazolone->COX2 Inhibition

Caption: COX-2 signaling pathway and its inhibition by this compound derivatives.

STAT3_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Oxazolone This compound Derivatives Oxazolone->STAT3 Inhibition

Caption: STAT3 signaling pathway and its inhibition by this compound derivatives.

G_Quadruplex_Pathway G_rich_DNA G-rich DNA/RNA G_quadruplex G-quadruplex Formation G_rich_DNA->G_quadruplex Telomerase Telomerase G_quadruplex->Telomerase Inhibition Oncogene_Transcription Oncogene Transcription G_quadruplex->Oncogene_Transcription Inhibition Cancer_Cell_Proliferation Cancer Cell Proliferation Telomerase->Cancer_Cell_Proliferation Oncogene_Transcription->Cancer_Cell_Proliferation Oxazolone This compound Derivatives (G4-Ligands) Oxazolone->G_quadruplex Stabilization

Caption: G-quadruplex stabilization by this compound derivatives.

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Oxazolone This compound Derivatives Oxazolone->Lipoxygenase Inhibition

Caption: Lipoxygenase pathway and its inhibition by this compound derivatives.

Experimental Workflow

workflow start Reactant Mixing (Hippuric Acid, Aldehyde, Catalyst, Acetic Anhydride) microwave Microwave Irradiation (High Temperature, Short Time) start->microwave cooling Cooling to Room Temperature microwave->cooling precipitation Precipitation/ Crystallization (e.g., with Ethanol) cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing (e.g., with cold Ethanol) filtration->washing drying Drying washing->drying product Purified this compound Derivative drying->product

Caption: General workflow for microwave-assisted synthesis of 5(4H)-oxazolones.

References

Application Notes and Protocols: 5(4H)-Oxazolone in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(4H)-Oxazolones, also known as azlactones, are a versatile class of five-membered heterocyclic compounds.[1] Their unique chemical reactivity makes them valuable synthons for the synthesis of a wide array of biologically active molecules, including amino acids, peptides, and other heterocyclic systems.[2][3] In recent years, 5(4H)-oxazolone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] This document provides detailed application notes and experimental protocols for researchers interested in the development of novel antimicrobial agents based on the this compound scaffold.

Antimicrobial Activity of this compound Derivatives

A number of studies have demonstrated the potential of this compound derivatives as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often influenced by the nature and position of substituents on the oxazolone (B7731731) ring.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of this compound-Based Sulfonamides (OBS) [5]

CompoundS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
9a 2 µg/mL4 µg/mL4 µg/mL8 µg/mL
9b 1 µg/mL2 µg/mL2 µg/mL4 µg/mL
9c 4 µg/mL8 µg/mL8 µg/mL16 µg/mL
9e 2 µg/mL4 µg/mL4 µg/mL8 µg/mL
9f 1 µg/mL2 µg/mL2 µg/mL4 µg/mL
Ampicillin 0.5 µg/mL1 µg/mL2 µg/mL> 32 µg/mL
Gentamicin 1 µg/mL0.5 µg/mL1 µg/mL2 µg/mL

Table 2: Antifungal Activity of this compound-Based Sulfonamides (OBS) [5]

CompoundA. niger (ATCC 16404)C. albicans (ATCC 10231)
9a 32 µg/mL16 µg/mL
9c 8 µg/mL4 µg/mL
9h 2 µg/mL1 µg/mL
9k 16 µg/mL8 µg/mL
Clotrimazole 1 µg/mL0.5 µg/mL

Mechanism of Action: Anti-Virulence and Quorum Sensing Inhibition

Beyond direct antimicrobial activity, certain this compound derivatives have been shown to possess anti-virulence properties.[6] One of the key mechanisms identified is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates the expression of virulence factors.[4][7] By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity, reduce biofilm formation, and diminish the production of virulence factors such as toxins and enzymes.[5][6]

G cluster_bacteria Bacterial Cell QS_receptors Quorum Sensing Receptors Virulence_genes Virulence Factor Genes QS_receptors->Virulence_genes Signal Transduction Virulence_factors Virulence Factors (e.g., Biofilm, Toxins) Virulence_genes->Virulence_factors Expression Pathogenesis Bacterial Pathogenesis Virulence_factors->Pathogenesis Oxazolone This compound Derivative Oxazolone->Inhibition Inhibition->QS_receptors Inhibition G Start Start Materials: - Hippuric Acid - Aromatic Aldehyde - Acetic Anhydride - Sodium Acetate Reaction Heat at 100°C for 2 hours Start->Reaction Precipitation Pour into cold Ethanol Reaction->Precipitation Filtration Collect solid by filtration Precipitation->Filtration Washing Wash with Ethanol and Water Filtration->Washing Recrystallization Recrystallize from appropriate solvent Washing->Recrystallization End Pure 4-Arylidene-2-phenyl- This compound Recrystallization->End G Start Start Prep_Stock Prepare Stock Solutions of Compounds in DMSO Start->Prep_Stock Serial_Dilution Perform Serial Dilutions of Compounds Prep_Stock->Serial_Dilution Prep_Plates Add Broth to 96-well Plates Prep_Plates->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination End End MIC_Determination->End

References

Application Notes: 5(4H)-Oxazolone in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5(4H)-oxazolone core, a five-membered heterocyclic motif, serves as a privileged scaffold in medicinal chemistry due to its versatile reactivity and broad spectrum of biological activities.[1][2][3][4] As "masked" amino acids, these compounds are valuable building blocks for synthesizing a diverse range of more complex molecules, including amides, amino alcohols, and other heterocyclic systems.[1][4] Notably, derivatives of this compound have demonstrated significant potential in the development of novel anti-inflammatory agents, exhibiting activities such as analgesic, antioxidant, and specific inhibition of key inflammatory enzymes.[1][3][5] Their mechanism of action often involves the modulation of critical inflammatory pathways, making them attractive candidates for lead optimization in anti-inflammatory drug discovery programs.

Mechanism of Action in Inflammation

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).

  • Cyclooxygenase (COX) Inhibition: Many oxazolone (B7731731) derivatives have been identified as potent inhibitors of cyclooxygenase enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][3][5] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are potent mediators of pain, fever, and inflammation. By inhibiting COX-2, these compounds effectively reduce prostaglandin (B15479496) synthesis, thereby alleviating inflammatory symptoms. The structural features of some oxazolone derivatives resemble those of known selective COX-2 inhibitors (coxibs), suggesting a similar binding mechanism.[5]

  • Lipoxygenase (LOX) Inhibition: Certain this compound derivatives also exhibit inhibitory activity against lipoxygenase, an enzyme that converts arachidonic acid into leukotrienes.[1][3] Leukotrienes are involved in various inflammatory processes, including neutrophil chemotaxis and bronchoconstriction. Inhibition of LOX presents a complementary mechanism to control the inflammatory response.

  • Downstream Effects: The inhibition of COX and LOX pathways leads to a reduction in the production of pro-inflammatory mediators. This can indirectly suppress the activation of transcription factors like NF-κB, which is a central regulator of inflammatory gene expression, including cytokines (e.g., TNF-α, IL-6) and other inflammatory proteins.[6][7][8]

Mechanism_of_Action membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 Enzymes aa->cox lox LOX Enzyme aa->lox pgs Prostaglandins (PGs) cox->pgs lts Leukotrienes (LTs) lox->lts oxazolone This compound Derivatives oxazolone->cox Inhibition oxazolone->lox Inhibition inflammation Inflammation (Pain, Swelling, Fever) pgs->inflammation lts->inflammation

Fig 1. Inhibition of the Arachidonic Acid Cascade by 5(4H)-Oxazolones.

Quantitative Data Summary

The anti-inflammatory potential of various this compound derivatives has been quantified through several in vitro and in vivo assays. The following table summarizes key findings from the literature.

Compound/DerivativeTarget / AssayResultReference
Bisbenzamide derivative 4c Lipoxygenase (LOX) InhibitionIC50: 41 µM[1]
Oxazolones 2a and 2c Lipid Peroxidation InhibitionStrong inhibition (~86.5% average)[1]
Benzamides 3c, 4a–4e, 5c Trypsin Induced Proteolysis InhibitionStrong inhibitors[1]
Compound 4c Carrageenan-Induced Rat Paw EdemaEquipotent to Indomethacin[3]
4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-oneCarrageenan-Induced Rat Paw Edema50.6% edema reduction[5]
Oxazolone 3a (pyrrolidinyl derivative)Carrageenan-Induced Rat Paw Edema85.54% inhibition[9]
Imidazolone 4a (from oxazolone precursor)Carrageenan-Induced Rat Paw Edema90.08% inhibition[9]
Oxazolone 3a In vitro COX-1 InhibitionIC50: 10.21 µM[9]
Oxazolone 3a In vitro COX-2 InhibitionIC50: 0.23 µM[9]
Imidazolone 4c (from oxazolone precursor)In vitro COX-2 InhibitionIC50: 0.09 µM[9]

Protocols

Protocol 1: Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This protocol describes the Erlenmeyer-Plöchl reaction, a standard method for synthesizing the this compound scaffold.[1][2][10]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification r1 Hippuric Acid p1 Mix Reactants r1->p1 r2 Aromatic Aldehyde r2->p1 r3 Acetic Anhydride (B1165640) (Dehydrating Agent) r3->p1 r4 Sodium Acetate (Catalyst) r4->p1 p2 Heat Mixture (e.g., 100°C for 2h) p1->p2 p3 Cool and Precipitate p2->p3 w1 Filter Crystalline Product p3->w1 w2 Wash with Water and Aqueous Ethanol (B145695) w1->w2 w3 Recrystallize from Ethanol w2->w3 final final w3->final Final Product: 4-Arylidene-2-phenyl-5(4H)-oxazolone

Fig 2. General workflow for the Erlenmeyer-Plöchl synthesis of 5(4H)-oxazolones.

Materials:

  • Hippuric acid (or a substituted N-acylglycine)

  • Appropriate aromatic or heteroaromatic aldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Standard laboratory glassware for reflux/heating

Procedure:

  • Combine equimolar amounts of hippuric acid and the selected aldehyde in a round-bottom flask.[1]

  • Add a stoichiometric amount of freshly fused sodium acetate, which acts as a catalyst.[11][12]

  • Add acetic anhydride (typically 5-10 equivalents) to serve as the dehydrating agent.[11][12]

  • Heat the mixture, often at 100°C on a water bath or under reflux, for 1-2 hours.[11][12]

  • After the reaction is complete, cool the mixture. The product often crystallizes out upon cooling.

  • Filter the solid product and wash it sequentially with cold water and then with aqueous ethanol to remove unreacted starting materials and byproducts.[11][12]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-arylidene-2-phenyl-5(4H)-oxazolone derivative.[11][12]

  • Confirm the structure using analytical techniques like IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][2]

Protocol 2: In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[1][3][12]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin, Celecoxib)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the animals overnight prior to the experiment but allow free access to water.

  • Divide the animals into groups: a control group (vehicle only), a reference group (standard drug), and test groups (different doses of oxazolone derivatives).

  • Measure the initial paw volume (or thickness) of the right hind paw of each animal.

  • Administer the test compounds, reference drug, or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • After a set time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vo)control - (Vt - Vo)treated ] / (Vc - Vo)control x 100

    • Where Vo is the initial paw volume, Vc is the paw volume of the control group at time 't', and Vt is the paw volume of the treated group at time 't'.

Protocol 3: General In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general method for determining the selective inhibitory activity of compounds against COX isoforms.

Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Synthesized Oxazolone Library assay_cox COX-1 / COX-2 Enzyme Inhibition Assay start->assay_cox assay_lox LOX Enzyme Inhibition Assay start->assay_lox assay_antioxidant Antioxidant / Other Screening Assays start->assay_antioxidant data_analysis Calculate IC50 Values Determine Selectivity Index assay_cox->data_analysis assay_lox->data_analysis assay_antioxidant->data_analysis paw_edema Carrageenan-Induced Paw Edema Model data_analysis->paw_edema Promising Candidates analgesic Analgesic Models (e.g., Writhing Test) paw_edema->analgesic toxicity Acute Toxicity & Ulcerogenic Effect Study analgesic->toxicity lead_id Lead Compound Identification & Optimization toxicity->lead_id

Fig 3. A typical workflow for screening anti-inflammatory 5(4H)-oxazolones.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme.

  • Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Incubate for a specific time (e.g., 10 minutes at 37°C).

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis. The COX-2 selectivity index can be calculated as (IC50 for COX-1) / (IC50 for COX-2).

References

Application Notes and Protocols: Synthesis of Biologically Active Benzamides from 5(4H)-Oxazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biologically active benzamides derived from 5(4H)-oxazolone precursors. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The synthetic route involves a two-step process commencing with the Erlenmeyer-Plöchl reaction to form the this compound ring, followed by a nucleophilic ring-opening reaction with an appropriate amine to yield the target benzamide (B126) derivatives.[1][2][3] Microwave-assisted synthesis has been shown to be an efficient method for the second step, offering high yields in reduced reaction times.[1][2][3]

Synthetic Pathway Overview

The general synthetic scheme for the preparation of biologically active benzamides from 5(4H)-oxazolones is depicted below. The synthesis begins with the condensation of an N-acylamino acid (e.g., hippuric acid) with an aldehyde in the presence of a dehydrating agent to form the 4-substituted-2-phenyloxazol-5(4H)-one. Subsequent reaction with a primary or secondary amine leads to the ring opening of the oxazolone (B7731731) and formation of the corresponding benzamide.

Synthesis_Pathway HippuricAcid Hippuric Acid Oxazolone 4-Substituted-2-phenyl- This compound HippuricAcid->Oxazolone Ac₂O, NaOAc (Erlenmeyer-Plöchl) Aldehyde Ar-CHO (Substituted Aldehyde) Aldehyde->Oxazolone Benzamide Biologically Active Benzamide Oxazolone->Benzamide Microwave (Nucleophilic Ring Opening) Amine R1R2NH (Amine) Amine->Benzamide

Figure 1: General synthetic pathway for biologically active benzamides.

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted-2-phenyloxazol-5(4H)-ones

This protocol describes the synthesis of the this compound intermediate via the Erlenmeyer-Plöchl reaction.

Materials:

Procedure:

  • In a round-bottom flask, combine hippuric acid (1.0 eq), the desired substituted aldehyde (1.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the mixture at 100°C for 2 hours with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol.

  • Dry the product in a vacuum oven to obtain the pure 4-substituted-2-phenyloxazol-5(4H)-one.

Protocol 2: Synthesis of Benzamides via Microwave-Assisted Ring Opening

This protocol details the synthesis of the final benzamide products through the nucleophilic ring opening of the this compound intermediate using microwave irradiation.[1][2][3]

Materials:

  • 4-Substituted-2-phenyloxazol-5(4H)-one (from Protocol 1)

  • Amine (e.g., morpholine, piperazine)

  • Ethanol or other suitable solvent

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 4-substituted-2-phenyloxazol-5(4H)-one (1.0 eq) in a minimal amount of ethanol.

  • Add the desired amine (1.2 eq) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure benzamide derivative.

Quantitative Data Summary

The following tables summarize the yields and biological activities of representative synthesized benzamides.

Table 1: Synthesis Yields of Representative Benzamides

Compound IDAmine UsedYield (%)
3c Morpholine85
4a Piperazine92
4c Piperazine94
4d Piperazine88
4e Piperazine90
5c Piperidine78

Table 2: Biological Activity of Synthesized Benzamides [1][2]

Compound IDLipoxygenase Inhibition (IC₅₀, µM)Inhibition of Trypsin Induced Proteolysis (%)Anti-lipid Peroxidation (%)
3c -75-
4a > 508065
4c 418872
4d > 5072-
4e > 5079-
5c -82-

Biological Assay Protocols

Protocol 3: In Vitro Lipoxygenase Inhibition Assay

This assay evaluates the ability of the synthesized benzamides to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Materials:

  • Soybean lipoxygenase (Type V)

  • Linoleic acid

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a solution of soybean lipoxygenase in Tris-HCl buffer.

  • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

  • Add 45 µL of the lipoxygenase solution to each well and incubate for 5 minutes at 25°C.

  • Initiate the reaction by adding 45 µL of linoleic acid solution.

  • Incubate the plate for 20 minutes at 25°C.

  • Measure the absorbance at 234 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 4: In Vitro Inhibition of Trypsin Induced Proteolysis Assay

This protocol assesses the anti-proteolytic activity of the synthesized benzamides.

Materials:

  • Trypsin

  • Casein

  • Tris-HCl buffer (pH 7.6)

  • Perchloric acid

  • Test compounds

Procedure:

  • Prepare a solution of casein in Tris-HCl buffer.

  • Pre-incubate trypsin with the test compound at various concentrations for 10 minutes at 37°C.

  • Add the casein solution to initiate the proteolytic reaction.

  • Incubate the mixture for 20 minutes at 37°C.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture to pellet the undigested casein.

  • Measure the absorbance of the supernatant at 280 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control (without inhibitor).

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to biological evaluation of the benzamide compounds.

Workflow Synthesis Synthesis of Benzamides Purification Purification and Characterization (Recrystallization, NMR, MS) Synthesis->Purification BioAssays Biological Activity Screening Purification->BioAssays LOX Lipoxygenase Inhibition Assay BioAssays->LOX Proteolysis Trypsin Proteolysis Inhibition Assay BioAssays->Proteolysis LipidPerox Anti-lipid Peroxidation Assay BioAssays->LipidPerox DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Studies LOX->DataAnalysis Proteolysis->DataAnalysis LipidPerox->DataAnalysis

Figure 2: Experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols: 5(4H)-Oxazolone Derivatives as Potent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5(4H)-oxazolone derivatives as a promising class of tyrosinase inhibitors. This document includes a summary of their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.

Introduction

Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting steps in melanin (B1238610) biosynthesis.[1] Its overactivity can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the discovery and development of potent and safe tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for skin whitening and treating hyperpigmentation. This compound derivatives have emerged as a scaffold of interest, with numerous studies demonstrating their potent inhibitory effects on tyrosinase activity.[2][3]

Data Presentation: Tyrosinase Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro tyrosinase inhibitory activity of a series of synthesized this compound derivatives. The data is presented with their corresponding 50% inhibitory concentration (IC50) values. For comparison, the IC50 values of standard tyrosinase inhibitors, kojic acid and L-mimosine, are also included.

Compound IDSubstitution PatternIC50 (µM)Reference
Standards
Kojic Acid-16.67 ± 0.52[2][3]
L-Mimosine-3.68 ± 0.02[2][3]
This compound Derivatives
32-phenyl-4-(phenylmethylidene)> Kojic Acid[2][3]
42-methyl-4-(phenylmethylidene)3.11 ± 0.95[2][3]
52-ethyl-4-(phenylmethylidene)3.51 ± 0.25[2][3]
62-propyl-4-(phenylmethylidene)3.23 ± 0.66[2][3]
72-methyl-4-[(E)-3-phenylprop-2-enylidene]1.23 ± 0.37[2][3]
82-ethyl-4-[(E)-3-phenylprop-2-enylidene]2.15 ± 0.75[2][3]
92-phenyl-4-[(E)-3-phenylprop-2-enylidene]> Kojic Acid[2][3]
102-methyl-4-[(2E,4E)-5-phenylpenta-2,4-dienylidene]> Kojic Acid[2][3]
112-ethyl-4-[(2E,4E)-5-phenylpenta-2,4-dienylidene]> Kojic Acid[2][3]
132-methyl-4-(naphthalen-1-ylmethylidene)> Kojic Acid[2][3]
142-ethyl-4-(naphthalen-1-ylmethylidene)> Kojic Acid[2][3]
162-methyl-4-(pyridin-3-ylmethylidene)> Kojic Acid[2][3]
172-ethyl-4-(pyridin-3-ylmethylidene)> Kojic Acid[2][3]
192-ethyl-4-(1H-indol-3-ylmethylidene)> Kojic Acid[2][3]

Visualizations

Mechanism of Tyrosinase and its Inhibition

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). Dopaquinone is a precursor for melanin synthesis. This compound derivatives can inhibit this process, often by binding to the active site of the enzyme.

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Derivative Tyrosinase Tyrosinase Inhibitor->Tyrosinase Binds to active site

Caption: Mechanism of tyrosinase-catalyzed melanin synthesis and its inhibition.

Experimental Workflow for Screening Tyrosinase Inhibitors

The general workflow for identifying and characterizing novel tyrosinase inhibitors, such as this compound derivatives, involves a multi-step process from initial screening to detailed kinetic analysis.

Experimental_Workflow A Synthesis of This compound Derivatives B Primary Screening: In Vitro Tyrosinase Inhibition Assay A->B C Determination of IC50 Values for Active Compounds B->C D Kinetic Analysis: Determination of Inhibition Type (e.g., competitive) and Ki Values C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Compound Optimization E->F

Caption: General workflow for the evaluation of tyrosinase inhibitors.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound derivatives on mushroom tyrosinase activity using L-DOPA as a substrate. The formation of dopachrome (B613829) is monitored spectrophotometrically.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound test compounds

  • Kojic acid (positive control)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.

    • Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer. Prepare fresh.

    • Prepare stock solutions of the test this compound derivatives and kojic acid in DMSO. Further dilute to desired concentrations with phosphate buffer.

  • Assay Protocol (96-well plate format):

    • Test wells: Add 40 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the tyrosinase solution.

    • Positive control wells: Add 40 µL of phosphate buffer, 20 µL of the kojic acid solution (at various concentrations), and 20 µL of the tyrosinase solution.

    • Negative control well (no inhibitor): Add 60 µL of phosphate buffer and 20 µL of the tyrosinase solution.

    • Blank well: Add 80 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100 where V_control is the reaction rate of the negative control and V_test is the reaction rate in the presence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of Tyrosinase Inhibition

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki) of the this compound derivatives.

Procedure:

  • Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (a plot of 1/V versus 1/[S], where [S] is the substrate concentration).

    • Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. The Vmax remains constant while the apparent Km increases with increasing inhibitor concentration.

    • Non-competitive inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while the Km remains constant.

    • Mixed inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both the apparent Vmax and Km are affected by the inhibitor.

  • The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

Studies on this compound derivatives have provided some initial insights into their structure-activity relationships as tyrosinase inhibitors:

  • Substitutions at the C-2 and C-4 positions of the oxazolone (B7731731) ring play a crucial role in the inhibitory activity.[2][3]

  • The presence of a cinnamoyl residue at the C-4 position appears to be beneficial for potent inhibition.[2][3]

  • For instance, (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one (compound 7) was identified as a highly active derivative, with an IC50 value of 1.23 ± 0.37 µM.[2][3]

Conclusion

This compound derivatives represent a valuable and potent class of tyrosinase inhibitors. The provided protocols offer a standardized approach for their screening and detailed kinetic characterization. Further investigation into the structure-activity relationships of these compounds will be instrumental in the design and development of novel and more effective agents for the treatment of hyperpigmentation disorders and for cosmetic applications.

References

Application Notes & Protocols: The Use of 5(4H)-Oxazolone in the Synthesis of Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5(4H)-Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as versatile and highly reactive intermediates in organic synthesis.[1][2] First explored in the Erlenmeyer-Plöchl synthesis, their unique chemical properties have made them indispensable synthons for the preparation of α-amino acids, peptides, and a wide array of other biologically active molecules.[1][3][4] In peptide science, they are primarily recognized as key intermediates in peptide bond formation and, critically, as a source of potential racemization during coupling reactions.[5][6] This document provides a detailed overview of the applications of 5(4H)-oxazolones, complete with experimental protocols and mechanistic diagrams for their use in the synthesis of peptides and complex peptidomimetics.

Core Concepts and Mechanisms

5(4H)-Oxazolones are typically formed by the cyclodehydration of N-acyl α-amino acids, a reaction often facilitated by reagents like acetic anhydride (B1165640) or carbodiimides.[4][6] The reactivity of the oxazolone (B7731731) ring is centered on several key positions. Nucleophiles, such as the amino group of an amino acid, readily attack the carbonyl carbon (C-5), leading to ring-opening and the formation of a new amide bond.[2]

A significant characteristic of 5(4H)-oxazolones derived from chiral α-amino acids is the acidity of the proton at the C-4 position.[7][8] This proton can be easily abstracted by a base, leading to the formation of a planar, aromatic oxazole (B20620) enol intermediate. This process results in the loss of stereochemical integrity at the α-carbon, making racemization a major concern in peptide synthesis strategies that proceed through an oxazolone intermediate.[5][6][9]

G cluster_formation Oxazolone Formation cluster_aminolysis Peptide Bond Formation (Aminolysis) cluster_racemization Racemization Pathway NAA N-Acyl Amino Acid Ox 5(4H)-Oxazolone NAA->Ox - H₂O Act Activating Agent (e.g., DCC, Ac₂O) Act->Ox Ox_A This compound Dipeptide Acylated Dipeptide Ox_A->Dipeptide AA_Ester Amino Acid Ester (H₂N-R') AA_Ester->Dipeptide Ring Opening Ox_R Chiral This compound Enol Aromatic Oxazole (Enol Intermediate) Ox_R->Enol + Base - H⁺ Racemic Racemic Mixture Enol->Racemic + H⁺ G start Start: N-Protected Amino Acid activation Carboxyl Activation (e.g., with Carbodiimide) start->activation path_a Desired Path: Active Ester Formation (e.g., with HOBt) activation->path_a Additive (Suppresses) path_b Side Reaction: This compound Formation activation->path_b coupling Peptide Bond Formation (Attack by N-terminus of another amino acid) path_a->coupling racemization Racemization via Enol Tautomer path_b->racemization racemization->coupling product_good Desired Dipeptide (Chirally Pure) coupling->product_good product_bad Epimerized Dipeptide coupling->product_bad G Aldehyde Aldehyde Intermediate α-Adduct Intermediate Aldehyde->Intermediate Amine Amine Amine->Intermediate Oxazolone This compound (Carboxylate Component) Oxazolone->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Product Peptidomimetic Product Intermediate->Product Rearrangement

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Erlenmeyer-Pöchl Reaction for Oxazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the Erlenmeyer-Pöchl reaction for the synthesis of oxazolones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Erlenmeyer-Pöchl reaction.

Issue Potential Cause Recommended Solution
Low to No Product Yield Impure or Wet Reagents: Moisture can hydrolyze acetic anhydride (B1165640) and affect the stability of intermediates. Impurities in the aldehyde or hippuric acid can lead to side reactions.Ensure all reagents, especially acetic anhydride and sodium acetate (B1210297), are anhydrous. Use freshly distilled aldehydes if purity is questionable.[1]
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.The classical approach often uses a stoichiometric amount of fused sodium acetate with acetic anhydride as the dehydrating agent.[2] A typical ratio is 1:1:1:3 of aldehyde, hippuric acid, sodium acetate, and acetic anhydride.[3]
Suboptimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low, or side reactions may occur if it is too high.A common procedure involves heating the reaction mixture in a boiling water bath (100 °C).[4] Some methods suggest heating at 80°C.[5]
Inefficient Catalyst: Fused sodium acetate is the traditional catalyst, but its activity can be variable.Consider alternative catalysts. Organic bases can lead to faster reactions, though side reactions are a possibility.[2] Heterogeneous catalysts like Fe₂O₃ nanoparticles under ultrasonic irradiation or reusable basic ionic liquids like [bmIm]OH have been shown to give excellent yields.[2][6]
Formation of Side Products/Tarry Mixture High Reaction Temperature or Prolonged Reaction Time: Excessive heat or extended reaction times can lead to polymerization or degradation of the product.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time; for some microwave-assisted syntheses, 15 minutes is sufficient.[3][4]
Reactive Functional Groups on Aldehyde: Certain substituents on the aromatic aldehyde may be sensitive to the reaction conditions.Protect sensitive functional groups on the aldehyde before the reaction and deprotect them afterward. Alternatively, explore milder reaction conditions, such as using alternative catalysts that operate at lower temperatures.
Difficulty in Product Isolation and Purification Product Solubility: The oxazolone (B7731731) product might be soluble in the workup solvent, leading to loss during extraction.Check the aqueous layer for your product.[7] If the product is soluble, modify the workup procedure, for instance, by using a different extraction solvent.
Incomplete Precipitation: The product may not fully precipitate from the reaction mixture upon cooling or addition of a solvent like ethanol (B145695).Ensure the mixture is sufficiently cooled, even overnight.[3] Use ice-cold ethanol for washing the precipitate to minimize dissolution.[3]
Product Instability: The oxazolone ring can be sensitive to acidic or basic conditions during workup.Test the stability of your product to the workup conditions on a small scale before proceeding with the entire batch.[7] Neutralize the workup solutions if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Erlenmeyer-Pöchl reaction?

  • Aldehyde: The electrophile that condenses with the enolized hippuric acid derivative.

  • Hippuric Acid: The source of the glycine (B1666218) backbone and the 2-phenyl-5-oxazolone core structure.

  • Acetic Anhydride: Acts as both a dehydrating agent to facilitate the cyclization to the oxazolone and as a solvent in some procedures.

  • Sodium Acetate: A base that deprotonates the hippuric acid, enabling its condensation with the aldehyde.[8]

Q2: Can I use other bases instead of sodium acetate?

Yes, various other bases have been successfully used. Organic bases can accelerate the reaction, but may also promote side reactions.[2] Other options include potassium phosphate, calcium acetate, and zinc chloride.[4][5] The choice of base can influence the reaction rate and yield.

Q3: Are there greener or more efficient alternatives to the classical method?

Several modern approaches offer improvements in terms of efficiency and environmental impact. These include:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times and often leads to high yields.[2]

  • Ultrasonic irradiation: Used in conjunction with catalysts like Fe₂O₃ nanoparticles, this can provide short reaction times and excellent yields.[2][6]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent, reducing waste.[2][4]

  • Reusable catalysts: Ionic liquids and some heterogeneous catalysts can be recovered and reused, making the process more sustainable.[2]

Q4: How does the substituent on the aromatic aldehyde affect the reaction?

The electronic nature of the substituent on the aldehyde plays a significant role. Aromatic aldehydes with electron-withdrawing groups tend to give good yields, while those with electron-donating groups may result in lower yields.

Q5: My crude NMR spectrum is complex. How can I determine if my reaction was successful?

Crude NMR spectra can sometimes be misleading.[7] It is recommended to first attempt to purify a small amount of the crude product by recrystallization or column chromatography and then acquire the NMR spectrum of the purified material. Comparing the TLC of the crude reaction mixture with the purified product can also indicate a successful reaction.

Experimental Protocols

Protocol 1: Classical Erlenmeyer-Pöchl Synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one[4]
  • Reactant Preparation: In a flask, combine p-nitrobenzaldehyde (2.8 mmol), hippuric acid (2.8 mmol), and sodium acetate (2.8 mmol).

  • Addition of Acetic Anhydride: Add acetic anhydride (10.6 mmol) to the mixture.

  • Reaction: Carefully spread the mixture as a thin layer on the walls of the flask and heat it in a boiling water bath (100 °C) for 15 minutes. The off-white mixture will turn light yellow.

  • Workup: After cooling, wash the solid product with ethanol to collect the desired oxazolone. This procedure can yield up to 97% of the product without the need for preparative chromatography.[4]

Protocol 2: Ionic Liquid-Catalyzed Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone[6]
  • Reactant Mixture: In a suitable vessel, mix hippuric acid (100 mg, 0.558 mmol), benzaldehyde (B42025) (71 mg, 0.669 mmol), and acetic anhydride (68 mg, 0.669 mmol) in the basic ionic liquid [bmIm]OH (266 mg, 1.67 mmol).

  • Reaction: Stir the mixture at room temperature for 90 minutes. Monitor the reaction progress by TLC.

  • Extraction: Upon completion, add 5 ml of water to the reaction mixture and extract the product with ethyl acetate (3 x 10 ml).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Erlenmeyer-Pöchl Reaction
CatalystAldehydeConditionsReaction TimeYield (%)Reference
Sodium Acetatep-nitrobenzaldehyde100 °C, solvent-free15 minup to 97[4]
[bmIm]OHBenzaldehydeRoom Temp, solvent-free90 minGood
Fe₂O₃ nanoparticlesAromatic aldehydesUltrasonic irradiationShortExcellent[2][6]
MicrowaveVarious aldehydes100 °C, 300 W15 minGood to Excellent[3]

Visualizations

Erlenmeyer_Pochl_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, Hippuric Acid, Base add_ac2o Add Acetic Anhydride reagents->add_ac2o heat Heat Reaction Mixture (e.g., 100°C) add_ac2o->heat monitor Monitor by TLC heat->monitor cool Cool Mixture monitor->cool Reaction Complete wash Wash with Solvent (e.g., cold ethanol) cool->wash isolate Isolate Product (Filtration) wash->isolate purify Purify if Necessary (Recrystallization) isolate->purify

Caption: General experimental workflow for the Erlenmeyer-Pöchl reaction.

Troubleshooting_Tree start Low or No Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry OK check_reagents->reagents_ok OK reagents_bad Impure/Incorrect Reagents check_reagents->reagents_bad Issue Found check_conditions Review Reaction Conditions (T, time) reagents_ok->check_conditions solve_reagents Purify/Dry Reagents, Adjust Stoichiometry reagents_bad->solve_reagents conditions_ok Conditions Appear Correct check_conditions->conditions_ok OK conditions_bad Suboptimal Conditions check_conditions->conditions_bad Issue Found check_catalyst Evaluate Catalyst conditions_ok->check_catalyst check_workup Investigate Workup conditions_ok->check_workup Still Low Yield solve_conditions Optimize Temperature and Reaction Time conditions_bad->solve_conditions catalyst_bad Ineffective Catalyst check_catalyst->catalyst_bad Issue Found solve_catalyst Try Alternative Catalyst (e.g., Ionic Liquid, MW) catalyst_bad->solve_catalyst catalyst_bad->check_workup workup_issue Product Loss During Workup check_workup->workup_issue Issue Found solve_workup Modify Extraction/ Precipitation Protocol workup_issue->solve_workup

Caption: Troubleshooting decision tree for low yield in oxazolone synthesis.

References

Technical Support Center: 5(4H)-Oxazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5(4H)-oxazolones, with a focus on improving yields and troubleshooting common experimental issues.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of 5(4H)-oxazolones.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Dehydration Acetic anhydride (B1165640) is a common dehydrating agent in the Erlenmeyer-Plöchl synthesis. Ensure it is fresh and anhydrous. Consider using alternative dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides.
Poor Catalyst Activity Sodium acetate (B1210297) is the traditional catalyst. Its anhydrous form is crucial for the reaction. Consider alternative catalysts that have been shown to improve yields, such as zinc oxide (ZnO), anhydrous zinc chloride, or palladium (II) acetate.[1] For certain substrates, Lewis acids may be more effective.
Sub-optimal Reaction Temperature The reaction temperature can significantly impact the yield. For the standard Erlenmeyer-Plöchl synthesis, heating is typically required. However, some newer methods, particularly those using microwave irradiation, can achieve higher yields at different temperature profiles and shorter reaction times.[1] Experiment with a temperature gradient to find the optimal condition for your specific substrates.
Incorrect Stoichiometry Ensure the molar ratios of the reactants (N-acylglycine, aldehyde/ketone, and acetic anhydride) are correct. An excess of acetic anhydride is often used to drive the reaction to completion.
Steric Hindrance Bulky substituents on the N-acylglycine or the aldehyde/ketone can hinder the reaction. In such cases, longer reaction times, higher temperatures, or more potent catalysts might be necessary. Microwave-assisted synthesis can sometimes overcome steric hindrance by providing rapid and uniform heating.[1]
Solvent Effects While the classical Erlenmeyer-Plöchl reaction is often run neat (without solvent), some syntheses benefit from the use of a solvent. Solvent-free conditions, however, are often promoted for being more environmentally friendly and can sometimes lead to higher yields.[1][2] If using a solvent, consider its polarity and aprotic nature.

Problem 2: Formation of Side Products

Possible Cause Suggested Solution
Self-condensation of Aldehyde This is more common with aliphatic aldehydes. Using a milder base or catalyst can sometimes minimize this side reaction. The use of alumina (B75360) as a catalyst in a solvent-free setting has been reported to reduce self-condensation.
Hydrolysis of the Oxazolone (B7731731) Ring The 5(4H)-oxazolone ring is susceptible to hydrolysis, especially in the presence of water and base, which can lead to the formation of the corresponding α,β-unsaturated α-acylamino acid. Ensure all reagents and glassware are dry. Work-up procedures should be performed promptly.
Formation of N-acylurea When using carbodiimide (B86325) reagents for dehydration, a common side product is the corresponding N-acylurea. This can be minimized by carefully controlling the reaction temperature and stoichiometry.

Problem 3: Racemization of Chiral Centers

| Possible Cause | Suggested Solution | | Tautomerization of the Oxazolone Intermediate | The this compound intermediate can tautomerize, leading to a loss of stereochemical integrity at the α-carbon.[3] This is a significant issue in peptide synthesis where oxazolone formation is a known pathway for racemization. | | Reaction Conditions | Strong bases and elevated temperatures can promote racemization.[3] Optimize the reaction conditions to use the mildest base and lowest temperature that still afford a reasonable reaction rate. The use of certain coupling additives like HOBt or HOAt can help suppress racemization in peptide synthesis contexts.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the classical Erlenmeyer-Plöchl synthesis?

The Erlenmeyer-Plöchl synthesis is a reaction that converts an N-acylglycine into a this compound. This is typically achieved by treating the N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride and a weak base, such as sodium acetate.[4][5]

Q2: How can I improve the yield of my this compound synthesis?

Several strategies can be employed to improve yields:

  • Catalyst Choice: Experiment with different catalysts such as ZnO, ZnCl2, or palladium acetate, which have been reported to give higher yields than the traditional sodium acetate.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and, in many cases, improve yields.[1]

  • Solvent-Free Conditions: Performing the reaction without a solvent can be advantageous for certain substrates and is considered a greener chemistry approach.[1][2]

  • Mechanochemistry: A one-step green synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been reported via mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride, resulting in high yields.[2][6]

Q3: What are some common side reactions in the Erlenmeyer-Plöchl synthesis?

Common side reactions include the self-condensation of the aldehyde, hydrolysis of the oxazolone product to the corresponding α,β-unsaturated α-acylamino acid, and the formation of N-acylurea byproducts when using carbodiimide reagents.

Q4: How do I purify my this compound product?

Purification is typically achieved through recrystallization. The choice of solvent for recrystallization depends on the specific oxazolone derivative. Common solvents include ethanol (B145695), acetone, or mixtures of solvents like ethyl acetate/hexane.[7] In some cases, column chromatography on silica (B1680970) gel may be necessary to remove persistent impurities.

Q5: Can I use ketones instead of aldehydes in the Erlenmeyer-Plöchl synthesis?

Yes, ketones can be used, but they are generally less reactive than aldehydes. Reactions with ketones may require more forcing conditions (higher temperatures, longer reaction times) and may result in lower yields compared to their aldehyde counterparts.

Data Presentation

Table 1: Comparison of Yields for 4-Arylidene-2-phenyl-5(4H)-oxazolone Synthesis using Different Methods

AldehydeConventional Heating (Sodium Acetate)Microwave (No Catalyst)Microwave (Palladium Acetate)Anhydrous ZnCl2
Benzaldehyde (B42025)~70-85%70-75%[1]High Yields (reported)[1]62-76%[1]
4-Chlorobenzaldehyde~80-90%---
4-Methoxybenzaldehyde~75-85%---
4-Nitrobenzaldehyde~85-95%---

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one

Materials:

  • Hippuric acid (N-benzoylglycine)

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine hippuric acid (1 eq), benzaldehyde (1 eq), and anhydrous sodium acetate (1 eq).

  • Add acetic anhydride (3 eq) to the mixture.

  • Heat the mixture with stirring at 100°C for 1-2 hours. The mixture will become a yellow-orange solution.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol and then with cold water.

  • Recrystallize the crude product from ethanol to obtain pure (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.

Protocol 2: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones [1]

Materials:

  • Hippuric acid

  • Aryl aldehyde

  • Acetic anhydride

Procedure:

  • In a microwave-safe vessel, mix hippuric acid (1 eq) and the aryl aldehyde (1 eq) in acetic anhydride.

  • Irradiate the mixture in a microwave reactor at a specified power and time (e.g., 2450 MHz for 4-5 minutes).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and add ethanol to precipitate the product.

  • Collect the product by filtration, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent if necessary.

Mandatory Visualizations

experimental_workflow start Start: Assemble Reactants (N-acylglycine, Aldehyde/Ketone, Acetic Anhydride, Catalyst) reaction Reaction Step (Conventional Heating or Microwave Irradiation) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Precipitation with Ethanol) monitoring->workup Reaction Complete isolation Product Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, IR, Melting Point) purification->characterization end End: Pure this compound characterization->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield start Low or No Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp Reagents OK check_cat Evaluate Catalyst Activity check_temp->check_cat Temp OK mod_cond Modify Reaction Conditions (e.g., Microwave, Solvent-Free) check_cat->mod_cond Catalyst OK alt_cat Try Alternative Catalyst (e.g., ZnO, ZnCl2) check_cat->alt_cat Catalyst Suspect success Improved Yield mod_cond->success failure Yield Still Low mod_cond->failure alt_cat->success alt_cat->failure

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Arylidene-2-Substituted-5(4H)-Oxazolones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-arylidene-2-substituted-5(4H)-oxazolones (azlactones).

Troubleshooting Purification Issues

This section is designed to help you diagnose and resolve common problems encountered during the purification of oxazolones by column chromatography and recrystallization.

Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation / Overlapping Spots on TLC Inappropriate Solvent System: The polarity of the eluent is not optimal for separating your target compound from impurities.Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems of different polarities. If the Rf value is too low (spots stay near the baseline), increase the eluent's polarity. If the Rf is too high (spots move close to the solvent front), decrease the polarity.[1][2]
Unreacted Aldehyde Impurity: The starting aldehyde often has a similar polarity to the oxazolone (B7731731) product, making separation difficult.[3]Chemical Wash: Before chromatography, wash the crude product with a saturated sodium bisulfite solution. This forms a water-soluble adduct with the aldehyde, which can be removed in an aqueous wash.[4][5]
Streaking or Tailing of Spots on TLC/Column Acidic Silica (B1680970) Gel: Standard silica gel is slightly acidic and can interact with basic functionalities or cause decomposition of sensitive compounds like oxazolones.[6]Neutralize the System: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your eluent to neutralize the acidic sites on the silica.[1][6]
Compound Instability: The oxazolone ring may be susceptible to hydrolysis on the silica surface.[6][7][8]Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina (B75360), or Florisil.[1][6][9] Before committing to a column, spot your compound on a TLC plate, wait for an hour, and then develop it to check for degradation.[1]
Sample Overload: Too much sample has been loaded onto the TLC plate or column.[2]Reduce Sample Concentration: Use a more dilute solution for spotting on TLC. For column chromatography, the crude material should be about 1-5% of the mass of the stationary phase.[1]
Product Not Eluting from the Column High Polarity: The compound is too polar for the current solvent system and is strongly adsorbed to the silica.Increase Eluent Polarity: Drastically increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.[1]
Irreversible Adsorption/Decomposition: The compound is irreversibly binding to or decomposing on the silica gel.[1]Test for Stability: Check for stability on a TLC plate first.[1][10] If unstable, switch to a different stationary phase like neutral alumina or consider reversed-phase chromatography.[1]
Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Product "Oils Out" Instead of Crystallizing Solution is Supersaturated / Cooled Too Quickly: The solubility limit was exceeded too rapidly, preventing the formation of an ordered crystal lattice.Re-dissolve and Cool Slowly: Add a small amount of hot solvent to re-dissolve the oil, then allow the flask to cool to room temperature slowly, followed by cooling in an ice bath.[1][11]
Presence of Impurities: Impurities can inhibit crystal formation.Pre-Purification: Attempt a quick filtration through a small plug of silica or an activated charcoal treatment to remove gross impurities.[1]
No Crystals Form Upon Cooling Too Much Solvent: The solution is not saturated, and the product remains dissolved even at low temperatures.Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[12]
Nucleation is Inhibited: There are no sites for the initial crystals to begin forming.Induce Nucleation: Use a glass rod to scratch the inside of the flask at the surface of the liquid. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.[1]
Low Recovery of Product Product is Partially Soluble in Cold Solvent: A significant amount of the product remains dissolved in the mother liquor.Optimize Solvent Choice: Test different solvent systems. The ideal solvent dissolves the compound when hot but not when cold.[11]
Premature Crystallization: The product crystallized out of the hot solution during filtration.Use Hot Filtration: Preheat the funnel and filter paper and use a minimum amount of hot solvent to wash the crystals through.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing 4-arylidene-2-substituted-5(4H)-oxazolones?

A1: The most common impurities are unreacted aromatic aldehydes and hippuric acid (or its N-acyl glycine (B1666218) equivalent).[3][13] Side products from the decomposition of the oxazolone, such as the hydrolyzed α-acylamino acrylic acid, can also be present, especially if the workup involves harsh conditions or exposure to moisture.[6]

Q2: My oxazolone appears to be decomposing on the silica gel column. How can I prevent this?

A2: Oxazolones can be sensitive to the acidic nature of silica gel, which can catalyze hydrolysis of the lactone ring.[6][7] To prevent this, you can:

  • Deactivate the Silica: Use an eluent containing a small percentage (0.1-1%) of a base like triethylamine to neutralize the silica surface.[6]

  • Switch the Stationary Phase: Use neutral or basic alumina, which is less acidic.[1]

  • Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.

  • Avoid Heat: Do not heat the fractions during rotary evaporation; dry the product under a stream of nitrogen or high vacuum at room temperature.[6]

Q3: Column chromatography is failing to separate my product from the starting aldehyde. What should I do?

A3: This is a common issue as the polarities can be very similar.[3] Recrystallization is often the recommended alternative in this case.[3] If you must use chromatography, first try to remove the aldehyde with a sodium bisulfite wash before loading the crude material onto the column.[4][5]

Q4: What are the best recrystallization solvents for oxazolones?

A4: Common and effective solvents include ethanol, a mixture of acetone (B3395972) and water, benzene, and carbon tetrachloride.[3][14][15] The ideal solvent will dissolve your specific oxazolone derivative poorly at room temperature but well at its boiling point. Small-scale solvent screening is recommended to find the optimal system.[16]

Q5: My purified oxazolone, which was a bright yellow solid, changed color over time. Is it degrading?

A5: A color change, particularly darkening or turning reddish, can indicate degradation.[15] 4-Arylidene-5(4H)-oxazolones are susceptible to hydrolysis and can also be light-sensitive. Store the purified compound in a cool, dark place under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

This method is ideal when the product is highly crystalline and impurities have different solubility profiles.

  • Solvent Selection: In a test tube, add a small amount of crude oxazolone and a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude oxazolone solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[11]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum. The product is often obtained as a bright yellow solid.[15]

Protocol 2: Purification by Column Chromatography

This method is used for separating compounds with different polarities.

  • TLC Analysis: Determine the best solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[1] A common eluent for oxazolones is a mixture of diethyl ether and pentane (B18724) or ethyl acetate (B1210297) and hexane.[3][17]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method often results in better separation.[18] Carefully add the powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (flash chromatography) to begin separating the components. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at low temperature (avoid heating).[6]

Visualizations

General Purification Workflow

This diagram illustrates the decision-making process for purifying a crude 4-arylidene-2-substituted-5(4H)-oxazolone product.

G crude Crude Oxazolone Product tlc Analyze by TLC crude->tlc wash Optional: Sodium Bisulfite Wash crude->wash Aldehyde spot present? column Column Chromatography tlc->column Good separation (ΔRf > 0.1) recryst Recrystallization tlc->recryst Poor separation (ΔRf ≈ 0) wash->tlc check_purity Check Purity (TLC/NMR) column->check_purity recryst->check_purity pure Pure Oxazolone repurify Re-purify or Combine Methods check_purity->pure Pure check_purity->repurify Impure

Caption: Decision workflow for oxazolone purification.

Troubleshooting Logic for Column Chromatography

This diagram outlines the logical steps to take when troubleshooting common issues in column chromatography.

G start Problem Observed (e.g., Streaking, Poor Separation) cause1 Acidic Silica? start->cause1 cause2 Wrong Polarity? cause1->cause2 No sol1 Add 0.1-1% Triethylamine to Eluent cause1->sol1 Yes cause3 Compound Unstable? cause2->cause3 No sol2 Adjust Solvent Ratio (More/Less Polar) cause2->sol2 Yes sol4 Perform 2D TLC Stability Test cause3->sol4 Test sol3 Switch to Neutral Alumina or Reversed Phase sol4->sol3 Unstable

Caption: Troubleshooting logic for column chromatography.

References

troubleshooting side reactions in 5(4H)-oxazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5(4H)-oxazolones.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, providing explanations and actionable protocols to mitigate them.

Issue 1: Low Yield of 5(4H)-Oxazolone

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in this compound synthesis, particularly via the Erlenmeyer-Plöchl reaction, can stem from several factors, primarily competing side reactions such as hydrolysis of the oxazolone (B7731731) ring or incomplete reaction. The choice of catalyst, solvent, and reaction conditions plays a critical role in maximizing the yield.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The oxazolone ring is highly susceptible to hydrolysis. The presence of water in your reaction mixture can lead to ring-opening and the formation of the corresponding N-acyl-α-amino acid, significantly reducing your yield.

    • Action: Implement rigorous drying of all solvents and reagents. See Experimental Protocol 1: Drying of Solvents and Reagents.

  • Optimize Your Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. While sodium acetate (B1210297) is traditionally used, other catalysts have been shown to be more effective under certain conditions.

    • Action: Consider screening different catalysts. As indicated in the comparative data, catalysts like zinc oxide or the use of microwave irradiation in the absence of a traditional catalyst can lead to higher yields.[1] Refer to the data in Table 1 for a comparison of different catalytic systems.

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and the prevalence of side reactions.

    • Action: While acetic anhydride (B1165640) often serves as both a reagent and solvent, in other synthetic routes, the choice of an appropriate solvent is crucial. Aprotic solvents are generally preferred to minimize hydrolysis.

  • Reaction Time and Temperature: Incomplete reactions can result from insufficient reaction time or suboptimal temperature. Conversely, prolonged reaction times or excessive heat can promote side reactions.

    • Action: Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side product formation.

Issue 2: Presence of Impurities and Side Products

Q2: I have obtained my this compound, but it is contaminated with impurities. What are the common side reactions and how can I minimize them?

A2: The primary side reactions in this compound synthesis are racemization, hydrolysis, and aminolysis. Understanding the mechanism of their formation is key to their prevention.

  • Racemization: If you start with a chiral α-amino acid, the resulting this compound can lose its stereochemical integrity through racemization. This occurs via the formation of a planar and achiral enolate intermediate, which can be protonated from either face with equal probability.

  • Hydrolysis: As mentioned, water can react with the oxazolone, leading to the formation of the N-acyl-α-amino acid.

  • Aminolysis: If your reaction mixture contains nucleophilic amines, they can attack the carbonyl group of the oxazolone, leading to the formation of peptide-like amide byproducts. This is a common issue in peptide synthesis where oxazolones can be unwanted intermediates.

Troubleshooting Aminolysis:

Q3: My product is contaminated with an amide byproduct. How can I prevent this aminolysis side reaction?

A3: Aminolysis occurs when a nucleophilic amine attacks the oxazolone ring. This is particularly relevant when the synthesis is performed in the presence of amine bases or if the starting materials contain amine impurities.

Preventative Measures:

  • Choice of Base: Avoid using primary or secondary amine bases if possible. Opt for sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) or non-nucleophilic bases.

  • Purity of Reagents: Ensure your starting materials and solvents are free from amine impurities.

  • Protecting Groups: In the context of peptide synthesis, proper protection of amine functionalities is crucial to prevent their reaction with any transiently formed oxazolone.

Issue 3: Racemization of Chiral 5(4H)-Oxazolones

Q4: My synthesis is supposed to be stereospecific, but I am observing a loss of enantiomeric purity. How can I suppress racemization?

A4: Racemization is a significant challenge when synthesizing chiral 5(4H)-oxazolones. The acidic nature of the α-proton makes the stereocenter prone to epimerization under basic or even neutral conditions.

Strategies to Minimize Racemization:

  • Low Temperatures: Perform the reaction at lower temperatures to decrease the rate of enolization and subsequent racemization.

  • Choice of Base: Use a weak or sterically hindered base to minimize the abstraction of the α-proton.

  • Coupling Reagents (in peptide synthesis context): When oxazolone formation is an undesirable intermediate in peptide coupling, using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the chiral oxazolone to conditions that promote racemization.

Q5: How can I determine the extent of racemization in my product?

A5: The most reliable method for quantifying the enantiomeric purity of your chiral this compound is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

  • Action: For a detailed procedure on how to prepare your sample and typical starting conditions for analysis, refer to Experimental Protocol 2: Chiral HPLC Analysis of 5(4H)-Oxazolones.

Data Presentation

The following tables summarize the impact of different catalysts and reaction conditions on the yield of this compound synthesis, based on available literature. Note that the direct quantitative analysis of side products is not always reported, with yield being the primary metric for success.

Table 1: Effect of Catalyst on the Yield of 4-Arylidene-2-phenyl-5(4H)-oxazolones

CatalystAldehydeSolventReaction TimeYield (%)Reference
Sodium AcetateBenzaldehydeAcetic Anhydride2 h~70-80[2]
Zinc OxideSubstituted BenzaldehydesAcetic Anhydride0.5 - 1 h85-95[3]
[bmIm]OHAromatic AldehydesNone (Neat)10 - 20 min82-94[4]
Al₂O₃-H₃BO₃Aromatic AldehydesNone (Neat)5 - 10 min (Microwave)80-90[5]
Potassium Carbonate16-formyllambertianic acid methyl esterAcetic AnhydrideNot SpecifiedLow[6]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Drying of Solvents and Reagents for Moisture-Sensitive Reactions

This protocol provides general procedures for drying common organic solvents and solid reagents to prevent hydrolysis side reactions.

Materials:

  • Solvent to be dried (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Drying agent (e.g., anhydrous Magnesium Sulfate (MgSO₄), Calcium Hydride (CaH₂), 3Å or 4Å molecular sieves)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure for Drying Solvents with Molecular Sieves (General Purpose):

  • Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in an oven-dried flask and heat at >200 °C under vacuum for at least 4 hours.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere.

  • Drying: Add the activated sieves to the solvent to be dried (approximately 10-20% by volume).

  • Incubation: Seal the solvent container and allow it to stand for at least 24 hours before use. The sieves can be left in the solvent during storage.

Procedure for Drying Solvents by Distillation (for highly sensitive reactions):

  • Caution: This procedure should be performed by trained personnel in a well-ventilated fume hood.

  • Pre-drying: For solvents with high water content, pre-dry by stirring with anhydrous MgSO₄ for several hours, followed by filtration.

  • Setup: Assemble a distillation apparatus with oven-dried glassware under an inert atmosphere.

  • Drying Agent: Add an appropriate drying agent to the distillation flask (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF).

  • Reflux: Reflux the solvent under an inert atmosphere for several hours.

  • Distillation: Distill the solvent and collect it in a dry, inert atmosphere-flushed receiver.

  • Storage: Store the dried solvent over activated molecular sieves under an inert atmosphere.

Protocol 2: Chiral HPLC Analysis of 5(4H)-Oxazolones

This protocol outlines a general procedure for determining the enantiomeric excess (e.e.) of a chiral 4-substituted-2-phenyl-5(4H)-oxazolone.

Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® series)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Sample of the synthesized this compound

  • Racemic standard of the this compound (if available)

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of the mobile phase or a compatible solvent (e.g., isopropanol).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Typical Starting HPLC Conditions:

  • Column: Daicel CHIRALPAK® AD-H or OD-H

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • If available, inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Optimization: If the enantiomers are not well-resolved, adjust the mobile phase composition (e.g., change the percentage of isopropanol) or try a different chiral column.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound synthesis.

G cluster_0 Erlenmeyer-Plöchl Reaction N-Acyl Glycine N-Acyl Glycine Intermediate 2-Substituted-5(4H)-oxazolone N-Acyl Glycine->Intermediate + Aldehyde + Ac₂O Aldehyde Aldehyde Aldehyde->Intermediate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Product 4-Alkylidene-5(4H)-oxazolone Intermediate->Product

Caption: General workflow of the Erlenmeyer-Plöchl synthesis of 5(4H)-oxazolones.

G Chiral Oxazolone (R) Chiral Oxazolone (R) Achiral Enolate Achiral Enolate Chiral Oxazolone (R)->Achiral Enolate - H⁺ (Base) Chiral Oxazolone (S) Chiral Oxazolone (S) Achiral Enolate->Chiral Oxazolone (S) + H⁺

Caption: Mechanism of racemization in chiral 5(4H)-oxazolones via an achiral enolate intermediate.

G cluster_troubleshooting Troubleshooting Workflow for Side Reactions Problem Low Yield or Impure Product Identify_Side_Reaction Identify Predominant Side Reaction (TLC, NMR, LC-MS) Problem->Identify_Side_Reaction Hydrolysis Hydrolysis (N-acyl-amino acid byproduct) Identify_Side_Reaction->Hydrolysis Racemization Racemization (Loss of e.e.) Identify_Side_Reaction->Racemization Aminolysis Aminolysis (Amide byproduct) Identify_Side_Reaction->Aminolysis Action_Hydrolysis Use Anhydrous Reagents/Solvents (See Protocol 1) Hydrolysis->Action_Hydrolysis Action_Racemization Lower Temperature Use Weaker/Hindered Base Minimize Reaction Time Racemization->Action_Racemization Action_Aminolysis Use Non-nucleophilic Base Ensure Reagent Purity Aminolysis->Action_Aminolysis Verify Verify Purity (NMR, Chiral HPLC) Action_Hydrolysis->Verify Action_Racemization->Verify Action_Aminolysis->Verify

Caption: A logical workflow for troubleshooting common side reactions in this compound synthesis.

References

Technical Support Center: Catalyst Selection for Efficient 5(4H)-Oxazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of 5(4H)-oxazolones, often prepared via the Erlenmeyer-Plöchl reaction.

Frequently Asked Questions (FAQs)

Q1: What is the classical method for synthesizing 5(4H)-oxazolones? A1: The most common route is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone.[1] This reaction is typically performed in the presence of acetic anhydride (B1165640), which acts as both a dehydrating agent and a solvent, and a catalyst, traditionally fused sodium acetate (B1210297).[1][2]

Q2: What is the primary role of the catalyst in this synthesis? A2: The catalyst, typically a weak base, facilitates the key steps of the reaction. Its role includes promoting the formation of the enolate from the N-acylglycine and catalyzing the condensation with the carbonyl compound. The choice of catalyst can significantly impact reaction rate, yield, and purity.[3]

Q3: What is the function of acetic anhydride? A3: Acetic anhydride serves as a crucial cyclodehydrating agent.[4] It reacts with the N-acylglycine to form an intermediate mixed anhydride, which then cyclizes to form the oxazolone (B7731731) ring with the elimination of acetic acid.[1][5]

Q4: Are there more environmentally friendly or "green" approaches to this synthesis? A4: Yes, significant research has focused on greener methodologies. These include solvent-free reactions using mechanochemical grinding[2], microwave-assisted synthesis which can reduce reaction times and sometimes eliminate the need for a catalyst[4][6], and the use of reusable or less toxic catalysts like ionic liquids, ZnO, or H₂O₂ promoted fly ash.[7][8][9] Using water as a solvent has also been explored for certain related syntheses.[10]

Q5: How does the choice of N-terminal protecting group influence the reaction? A5: The N-acyl group of the amino acid is critical. Acyl groups like benzoyl (in hippuric acid) or acetyl are commonly used.[4] In the context of peptide synthesis, where oxazolone formation can be an undesirable side reaction, the choice of N-terminal protecting group can influence the rate of this unwanted cyclization.[11]

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and solutions? A: Low yields can stem from several factors.

  • Possible Cause 1: Inefficient Catalyst. The traditional sodium acetate catalyst may not be optimal for all substrates.

    • Solution: Consider screening alternative catalysts. For instance, electron-withdrawing groups on the aromatic aldehyde may benefit from stronger base catalysts like potassium phosphate (B84403) (K₃PO₄).[9][12] Lewis acids such as zinc chloride (ZnCl₂) or catalysts like ZnO can also improve yields.[4][9]

  • Possible Cause 2: Sub-optimal Reaction Conditions. Temperature and reaction time are critical.

    • Solution: Ensure the temperature is appropriate. While the classical method often uses a hot plate or water bath at 100°C[2][13], some catalyst systems work better at room temperature or under microwave irradiation.[4][12] Monitor the reaction by TLC to avoid prolonged heating, which can lead to degradation or side products.[11]

  • Possible Cause 3: Poor Quality Reagents. Moisture can hydrolyze acetic anhydride, and impure aldehydes can introduce side reactions.

    • Solution: Use freshly fused sodium acetate, pure and dry acetic anhydride, and high-purity aldehydes.

Q: I am observing significant side product formation. How can I improve selectivity? A: The formation of byproducts often relates to the reactivity of the oxazolone intermediate.

  • Possible Cause 1: Self-Condensation or Polymerization. Highly reactive aldehydes or harsh reaction conditions can lead to undesired pathways.

    • Solution: Lower the reaction temperature and monitor the reaction closely to stop it upon completion. A milder catalyst system, such as neutral alumina (B75360) with boric acid, might be beneficial.[4]

  • Possible Cause 2: Ring Opening. The oxazolone ring can be opened by nucleophiles. If water is present, it can lead to the hydrolysis back to the N-acyl-α,β-unsaturated amino acid.

    • Solution: Ensure anhydrous conditions by using dry reagents and solvents. For purification, avoid protic solvents like methanol (B129727) or ethanol (B145695) during work-up if ring-opening is a concern, as this can lead to the formation of methyl/ethyl esters.[14]

Q: My product is experiencing racemization. How can I preserve stereochemical integrity? A: Racemization is a major issue, particularly when starting with chiral α-amino acids, as the proton at the C4 position of the oxazolone is acidic and easily abstracted.[11]

  • Possible Cause: Tautomerization of the Oxazolone Intermediate. The formation of the 5(4H)-oxazolone intermediate is a primary pathway for the loss of stereochemical integrity in peptide synthesis.[11]

    • Solution 1: Optimize Coupling Conditions. In peptide synthesis contexts, use racemization-suppressing additives like HOBt or Oxyma Pure® when using carbodiimide (B86325) coupling reagents to minimize oxazolone formation.[11]

    • Solution 2: Control Base and Temperature. Avoid strong bases and elevated temperatures, which accelerate proton abstraction and subsequent racemization.[11]

Q: I am having difficulty purifying my final product. What are some common issues? A: Purification can be challenging due to byproducts with similar polarities to the desired product.

  • Possible Cause: Contamination with Acetic Acid/Anhydride. Excess acetic anhydride and the acetic acid byproduct are common impurities.

    • Solution: After the reaction, the mixture can be cooled and treated with cold ethanol. The product often precipitates and can be collected by filtration, leaving the acetic acid/anhydride derivatives in the solution.[2] Washing the crude solid with cold water can also help remove water-soluble impurities.

  • Possible Cause: Structurally Similar Byproducts. Byproducts from side reactions can co-elute during chromatography.

    • Solution: Recrystallization from a suitable solvent (e.g., ethanol) is often an effective purification method for these compounds.[2] If chromatography is necessary, careful optimization of the solvent system is required.

Catalyst Performance Data

The selection of a catalyst is critical for optimizing the synthesis of 5(4H)-oxazolones. The following table summarizes the performance of various catalysts under different conditions.

CatalystReagentsConditionsYield (%)NotesReference
Sodium Acetate (fused) Hippuric acid, Aromatic aldehyde, Acetic anhydrideHot plate or 100°C water bath, 15-120 min60-97%The classical, widely used method. Yield is substrate-dependent.[2][13]
Palladium(II) Acetate Hippuric acid, Aldehyde/KetoneSolvent-free, Microwave irradiationHighEffective for a solvent-free approach under microwave conditions.[4]
Zinc Chloride (anhydrous) Hippuric acid, Aromatic aldehyde, Acetic anhydrideHeatGoodAn alternative Lewis acid catalyst.[4]
Potassium Phosphate (K₃PO₄) Hippuric acid, Aryl/Heteroaryl aldehyde, Acetic anhydrideHeatGoodEffective, especially for aldehydes with electron-withdrawing groups.[9][12]
Zinc Oxide (ZnO) Hippuric acid, Substituted benzaldehydes, Acetic anhydrideStirring, unspecified temp.HighAn efficient catalyst for the reaction.[9]
Sodium Malonate Aryl aldehyde, Hydroxylamine HCl, Ethyl acetoacetateWater, 25°C, 10 mol% catalystGood to HighFor the synthesis of related isoxazol-5(4H)-ones, demonstrating a green approach.[10]
None (Microwave) Hippuric acid, Aryl aldehyde, Acetic anhydrideMicrowave (2450 MHz), 4-5 min70-75%Catalyst-free method demonstrating the efficiency of microwave energy.[4]
[bmIm]OH (Ionic Liquid) Hippuric acid, Aldehyde, Acetic anhydrideRoom TemperatureGood to ModerateActs as both catalyst and reaction medium under solvent-free conditions.[8]

Key Experimental Protocols

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis using Sodium Acetate This protocol is based on the traditional method for synthesizing (Z)-4-substituted-2-phenyloxazol-5(4H)-ones.

  • Reagents: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), hippuric acid (1.2 mmol), fused sodium acetate (1.5 mmol), and acetic anhydride (3.0 mmol).[2]

  • Heating: Heat the mixture on a hot plate or in a boiling water bath (100°C).[2][13] The mixture will liquefy. Continue heating for the time determined by TLC monitoring (typically 15-120 minutes).

  • Work-up: Cool the reaction mixture to room temperature. Add 5-10 mL of cold ethanol and stir.[2]

  • Isolation: Place the flask in a refrigerator (e.g., at 4°C) overnight to facilitate precipitation.[2]

  • Purification: Collect the resulting solid precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.[2]

Protocol 2: Green Mechanochemical Synthesis This solvent-free method is environmentally friendly and efficient.

  • Reagents: In a porcelain mortar, combine glycine (B1666218) (1.0 mmol), the aromatic aldehyde (1.0 mmol), benzoyl chloride (1.0 mmol), and fused sodium acetate (1.0 mmol).[2]

  • Grinding: Add a few drops of acetic anhydride and grind the mixture with a pestle for several minutes at room temperature.[2]

  • Isolation: The reaction mixture will typically turn into a colored solid upon completion (as monitored by TLC).

  • Purification: Wash the solid product with cold water and recrystallize from ethanol to yield the pure azlactone.[2]

Protocol 3: Microwave-Assisted Catalyst-Free Synthesis This rapid method leverages microwave energy to drive the reaction.

  • Reagents: In a microwave-safe vessel, mix hippuric acid (1.0 mmol) and the aryl aldehyde (1.0 mmol) in acetic anhydride (approx. 3-5 mL).[4]

  • Irradiation: Irradiate the mixture in a microwave reactor at a suitable power level (e.g., at 2450 MHz) for 4-5 minutes.[4]

  • Work-up & Isolation: After cooling, pour the reaction mixture into cold water. The solid product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent like ethanol.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in this compound synthesis.

G Diagram 1: General Experimental Workflow for this compound Synthesis Reactants Combine Aldehyde, N-Acylglycine, Catalyst, and Acetic Anhydride Reaction Apply Energy (Conventional Heat or Microwave) Reactants->Reaction Monitoring Monitor Reaction Progress via TLC Reaction->Monitoring Workup Quench & Precipitate (e.g., with cold Ethanol/Water) Monitoring->Workup Upon Completion Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization) Isolation->Purification Characterization Characterize Final Product (NMR, IR, MS, m.p.) Purification->Characterization

Caption: General experimental workflow for this compound synthesis.

G Diagram 2: Catalyst Selection Logic cluster_0 cluster_1 Goal Primary Goal? Green Green Chemistry Goal->Green HighYield High Yield / Speed Goal->HighYield Stereo Stereocontrol Goal->Stereo Green_Cat Mechanochemical (Solvent-free) Ionic Liquids ([bmIm]OH) ZnO, Alumina/Boric Acid Green->Green_Cat HighYield_Cat Microwave Irradiation (± Catalyst) K3PO4 (for EWG substrates) Optimized NaOAc Conditions HighYield->HighYield_Cat Stereo_Cat Milder Conditions (Low Temp) Avoid Strong Bases Use Racemization Suppressants (in peptide coupling) Stereo->Stereo_Cat

Caption: Logic diagram for selecting a catalyst based on experimental goals.

G Diagram 3: Troubleshooting Flowchart Start Problem Encountered Issue What is the issue? Start->Issue LowYield Low Yield Issue->LowYield   Yield SideProducts Side Products Issue->SideProducts Purity    Racemization Racemization Issue->Racemization   Stereochemistry Sol_Yield Check Reagent Purity Screen Catalysts Optimize Temp/Time LowYield->Sol_Yield Sol_Side Use Anhydrous Conditions Lower Reaction Temp Stop Reaction Promptly SideProducts->Sol_Side Sol_Rac Use Milder Base Lower Temperature Add Suppressants (if applicable) Racemization->Sol_Rac

Caption: A flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Solvent-Free Synthesis of 5(4H)-Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of 5(4H)-oxazolone derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your solvent-free synthesis of 5(4H)-oxazolones.

Mechanochemical Synthesis

Problem: Low or no product yield.

Possible Causes & Solutions:

  • Inadequate Grinding: The reactants may not be mixing intimately.

    • Solution: Increase the grinding time or the milling frequency. Ensure the grinding vessel is appropriately sized for the reaction scale to allow for efficient movement of the grinding media.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully verify the molar ratios of your starting materials, including the base (e.g., fused sodium acetate) and dehydrating agent (e.g., acetic anhydride).[1]

  • Hygroscopic Reagents: Moisture can interfere with the reaction.

    • Solution: Use freshly dried reagents and store them in a desiccator. Fused sodium acetate (B1210297) is particularly important to keep anhydrous.

  • Reaction Monitoring: It can be challenging to determine the reaction endpoint without solvent.

    • Solution: Monitor the reaction by taking small samples at intervals and analyzing them by Thin Layer Chromatography (TLC).[1] The physical state of the reaction mixture can also be an indicator; often, a change in color or consistency (e.g., from a powder to a paste or solid mass) signifies reaction progression.[1]

Problem: Difficulty in product isolation and purification.

Possible Causes & Solutions:

  • Reaction Mixture is a Hard Mass: Over-grinding or high local temperatures can cause the product to form a solid cake that is difficult to remove from the grinding jar.

    • Solution: Optimize the grinding time to avoid prolonged milling after the reaction is complete. If a hard mass forms, it can be broken up mechanically and then washed with a non-polar solvent to remove unreacted starting materials.

  • Contamination from Grinding Media: The material of the grinding jar and balls can sometimes contaminate the product.

    • Solution: Choose inert grinding media such as zirconia or agate. If using stainless steel, ensure it is of high quality and check for any signs of wear.

Mechanochemical_Troubleshooting cluster_start cluster_causes cluster_solutions start Low/No Product Yield cause1 Inadequate Grinding start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Hygroscopic Reagents start->cause3 cause4 Poor Reaction Monitoring start->cause4 solution1 Increase grinding time/frequency cause1->solution1 solution2 Verify molar ratios cause2->solution2 solution3 Use anhydrous reagents cause3->solution3 solution4 Monitor with TLC cause4->solution4

Caption: Troubleshooting workflow for low yield in mechanochemical synthesis.

Microwave-Assisted Synthesis

Problem: Charring or decomposition of the reaction mixture.

Possible Causes & Solutions:

  • Hotspot Formation: Uneven heating within the reaction vessel can lead to localized high temperatures.

    • Solution: Use a dedicated microwave reactor with stirring capabilities to ensure even temperature distribution. If using a domestic microwave, place the reaction vessel in a bath of a microwave-absorbing material like alumina (B75360) or silica (B1680970) to help distribute the heat.

  • Excessive Power/Time: Too high a microwave power setting or prolonged irradiation time can cause overheating.

    • Solution: Optimize the microwave power and irradiation time. Start with lower power and shorter intervals, monitoring the reaction progress at each step.

Problem: Low product yield or incomplete reaction.

Possible Causes & Solutions:

  • Inappropriate Reagent Support: For reactions using a solid support, the choice of support is crucial.

    • Solution: Neutral alumina is often effective for these reactions.[2] Ensure the reagents are thoroughly mixed with the support material.

  • Non-polar Reactants: Reactants with low polarity may not absorb microwave irradiation efficiently.

    • Solution: A small amount of a high-dielectric constant, non-reactive co-adsorbent can be added to improve energy absorption. Alternatively, a catalyst that strongly absorbs microwaves can be employed.

Microwave_Troubleshooting cluster_start cluster_causes cluster_solutions start Charring or Decomposition cause1 Hotspot Formation start->cause1 cause2 Excessive Power/Time start->cause2 solution1 Use reactor with stirring Employ heat-distributing bath cause1->solution1 solution2 Optimize power and time cause2->solution2

Caption: Troubleshooting workflow for charring in microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

Problem: Reaction is slow or incomplete.

Possible Causes & Solutions:

  • Insufficient Power: The ultrasonic bath or probe may not be providing enough energy to drive the reaction.

    • Solution: Ensure the ultrasonic bath is properly degassed. Position the reaction flask at the point of maximum energy transmission (usually the center). If using a probe, ensure it is sufficiently immersed in the reaction mixture.

  • Solid Reactants Not Dispersing: The ultrasonic waves may not be effectively breaking up agglomerates of solid reactants.

    • Solution: Use finely powdered starting materials. A small amount of a non-reactive liquid (a few drops) can sometimes aid in creating a slurry that is more effectively sonicated.

Problem: Product is an intractable solid or oil.

Possible Causes & Solutions:

  • Localized High Temperatures: While ultrasound is primarily a mechanical energy source, localized hot spots can occur at the surface of collapsing cavitation bubbles.

    • Solution: Control the temperature of the ultrasonic bath with external cooling to prevent overheating of the bulk reaction mixture.

  • Side Reactions: The high energy input from sonication can sometimes promote side reactions.

    • Solution: Optimize the reaction time and sonication power. Shorter reaction times are often sufficient under ultrasonic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of solvent-free synthesis for 5(4H)-oxazolones?

A1: The primary advantages include environmental friendliness (green chemistry), often shorter reaction times, simpler work-up procedures, and potentially higher yields compared to conventional methods.[1]

Q2: How do I choose the best solvent-free method for my specific this compound derivative?

A2: The choice of method can depend on the scale of the reaction and the available equipment.

  • Mechanochemical synthesis is well-suited for small to medium scale and is generally very fast.[1]

  • Microwave-assisted synthesis is also very rapid and can be performed on a range of scales, especially with dedicated microwave reactors.[2]

  • Ultrasound-assisted synthesis is another efficient method that can often be carried out at room temperature.

Q3: Can I use a catalyst in these solvent-free methods?

A3: Yes, catalysts are often used to improve reaction rates and yields. For example, dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride have been used in microwave-assisted synthesis.[3]

Q4: How can I monitor the progress of a solvent-free reaction?

A4: Monitoring can be challenging. For mechanochemical reactions, in-situ monitoring techniques like Raman spectroscopy or X-ray diffraction can be used if available.[4][5] A more accessible method for all solvent-free techniques is to periodically take a small sample of the reaction mixture, dissolve it in a suitable solvent, and analyze it by Thin Layer Chromatography (TLC).[1]

Q5: What is a typical work-up procedure for a solvent-free this compound synthesis?

A5: A common work-up involves washing the solid reaction mixture with cold water to remove any water-soluble byproducts and unreacted starting materials. The crude product is then typically recrystallized from a suitable solvent like ethanol (B145695) to obtain the pure this compound.[1]

Data Presentation

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

Aldehyde SubstituentMethodReaction TimeYield (%)Reference
HMechanochemical5 min95[1]
HConventional2 h80[1]
4-OCH₃Mechanochemical7 min92[1]
4-OCH₃Conventional2 h82[1]
4-ClMechanochemical6 min96[1]
4-ClConventional2 h85[1]
4-NO₂Mechanochemical10 min90[1]
4-NO₂Conventional2 h78[1]

Experimental Protocols

Key Experiment 1: Solvent-Free Mechanochemical Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone

Materials:

  • Glycine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Benzoyl chloride (1.0 mmol)

  • Fused sodium acetate (1.0 mmol)

  • Acetic anhydride (B1165640) (a few drops)

  • Porcelain mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Combine glycine, benzaldehyde, benzoyl chloride, and fused sodium acetate in a porcelain mortar.

  • Add a few drops of acetic anhydride to the mixture.

  • Grind the mixture vigorously with a pestle at room temperature for approximately 5 minutes.

  • Monitor the reaction progress by observing the color change to a yellow solid and by TLC analysis.

  • Once the reaction is complete, wash the solid product with cold water.

  • Recrystallize the crude product from ethanol to yield pure 4-benzylidene-2-phenyl-5(4H)-oxazolone.[1]

Key Experiment 2: Solvent-Free Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

Materials:

  • Hippuric acid

  • Aromatic aldehyde or ketone

  • Acetic anhydride

  • Catalyst (e.g., dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix hippuric acid, the desired aromatic aldehyde or ketone, acetic anhydride, and a catalytic amount of the chosen catalyst.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture for a short period (typically a few minutes), monitoring the temperature and pressure.

  • After cooling, the solid product is typically washed with water and then recrystallized from a suitable solvent.[3]

Key Experiment 3: Ultrasound-Assisted Solvent-Free Synthesis of 4-Arylidene-2-phenyl-1,3-oxazol-5(4H)-ones

Materials:

  • Hippuric acid

  • Aromatic aldehyde

  • Acetic anhydride

  • Heterogeneous catalyst (e.g., Di-[1,6-bis(3-methylimidazolium-1-yl)hexane]decatungstate dihydrate)

  • Ultrasonic bath or probe

Procedure:

  • In a reaction vessel, combine hippuric acid, the aromatic aldehyde, acetic anhydride, and the catalyst.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Sonicate the mixture at room temperature for the required time.

  • Monitor the reaction by TLC.

  • Upon completion, the product is isolated by filtration and purified, typically by recrystallization.[3]

Visualizations

general_workflow start Start: Combine Reactants process Apply Energy Source (Grinding/Microwave/Ultrasound) start->process monitor Monitor Reaction (TLC, Visual Change) process->monitor monitor->process Incomplete workup Work-up (Washing) monitor->workup Reaction Complete purify Purification (Recrystallization) workup->purify end Final Product purify->end

Caption: General experimental workflow for solvent-free oxazolone (B7731731) synthesis.

References

Technical Support Center: Stereoselective Synthesis of 5(4H)-Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 5(4H)-oxazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization at the C4 position of 5(4H)-oxazolones?

A1: The primary cause of racemization is the high acidity of the proton at the C4 position (pKa ≈ 9).[1][2] This allows for facile deprotonation, often catalyzed by bases, to form a planar, achiral enolate intermediate which is aromatic.[1][3] Reprotonation can then occur from either face, leading to a racemic mixture. This process is so facile that optically active oxazolones racemize easily.[4]

Q2: How does the solvent affect racemization and reaction stereoselectivity?

A2: Solvent polarity plays a crucial role. In solvents with lower dielectric constants, ionization (deprotonation leading to racemization) becomes much faster than competitive reactions like ring opening (hydrolysis).[5] This is because the deprotonation forms a highly delocalized anion, which is favored in less polar environments.[5] Therefore, solvent choice is a key parameter to optimize for controlling stereoselectivity in dynamic kinetic resolutions.

Q3: What is Dynamic Kinetic Resolution (DKR) and why is it effective for 5(4H)-oxazolones?

A3: Dynamic Kinetic Resolution (DKR) is a powerful technique for converting a racemic starting material into a single, enantiomerically enriched product in high yield. It is particularly effective for 5(4H)-oxazolones because of their rapid racemization.[1][6] The process uses a chiral catalyst that reacts preferentially with one enantiomer of the oxazolone (B7731731). As that enantiomer is consumed, the remaining enantiomer rapidly epimerizes to the reactive form via the enolate intermediate, allowing for a theoretical yield of 100% of the desired product enantiomer.[1][2]

Q4: What are common side reactions during the synthesis of 5(4H)-oxazolones, especially when using carbodiimides?

A4: When using carbodiimide (B86325) reagents like EDC for the cyclodehydration of N-acyl amino acids, a common side reaction is the formation of an N-acylurea byproduct.[7] This occurs through the rearrangement of an O-acylisourea intermediate. Additionally, hydrolysis of the oxazolone ring to the corresponding acyl-amino-acid can occur, especially in the presence of water under neutral or basic conditions.[5]

Q5: Which substituents on the oxazolone ring are known to influence reaction outcomes?

A5: Substituents at both the C2 and C4 positions have a significant impact. The racemization process is governed by electronic effects of the C2-substituents and steric effects of the C4-substituents.[3] For instance, oxazolones with benzylic-type substituents at C4 often perform better in peptide-catalyzed DKR, providing higher conversion and enantioselectivity compared to many alkyl-substituted variants.[1][2][8] Bulky substituents can also influence the rate of side reactions.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the stereoselective synthesis of this compound derivatives.

Problem Probable Cause Suggested Solution
1. Low or No Enantioselectivity (Product is Racemic) A. Ineffective Catalyst: The chosen chiral catalyst (organocatalyst, peptide, metal complex) may have low activity or selectivity for the substrate.• Screen a variety of catalysts with different structural features.[2][6][9]• Optimize catalyst loading; too little may be ineffective, while too much can sometimes lead to background reactions.• Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).
B. Rapid Uncatalyzed Reaction: The background reaction rate is comparable to or faster than the catalyzed reaction, leading to the formation of the racemic product.• Lower the reaction temperature to slow down the uncatalyzed pathway more than the catalyzed one.• Use a less polar solvent to potentially disfavor the uncatalyzed reaction.[5]
C. Rapid Racemization: The oxazolone starting material is racemizing too quickly for the catalyst to differentiate between enantiomers effectively. This is inherent to oxazolones but can be modulated.[1][3]• Adjust the base concentration. The base is often required for racemization but can also promote the uncatalyzed reaction.• Modify the C2 substituent on the oxazolone to alter its electronic properties and acidity.[3]
2. Low Product Yield / Poor Conversion A. Catalyst Inhibition/Decomposition: The catalyst may be inhibited by impurities in the starting materials or solvent, or it may be unstable under the reaction conditions.• Purify all reagents and solvents meticulously. Ensure the absence of water or other nucleophiles that can react with intermediates.• Run control experiments to check catalyst stability under reaction conditions without the substrate.
B. Competing Side Reactions: Hydrolysis of the oxazolone ring or formation of N-acylurea (with carbodiimides) consumes the starting material.[5][7]• For DKR with nucleophiles (e.g., alcohols), ensure anhydrous conditions to prevent hydrolysis.[5]• When using carbodiimides for oxazolone formation, optimize temperature and reaction time to favor cyclization over N-acylurea formation.[7]
C. Steric Hindrance: Bulky substituents on the N-acyl group or at the C4 position can slow down the desired reaction.[2][7]• If possible, choose a less sterically demanding protecting group or substrate.• Increase reaction time or temperature, but monitor for decreased enantioselectivity.
3. Formation of Unidentified Byproducts A. Oxazolone Ring Opening: Nucleophiles (water, alcohols, amines) can attack the carbonyl group, leading to ring-opened products like N-acyl amino acids or esters.[4][5]• Use rigorously dried solvents and reagents.• If an alcohol is the desired nucleophile in a DKR, control its stoichiometry carefully.
B. Reaction at C2 Position: While less common, some nucleophiles can attack the C2 position of the oxazolone ring.[4]• Characterize the byproduct thoroughly (NMR, MS) to confirm its structure.• Modify the electronic nature of the C2 substituent to disfavor attack at this position.

Quantitative Data Summary

The following table summarizes the results of a peptide-catalyzed dynamic kinetic resolution of various 5(4H)-oxazolones, demonstrating the impact of the C4 substituent on conversion and enantioselectivity.

Table 1: Peptide-Catalyzed Methanolytic DKR of 5(4H)-Oxazolones

EntryR Group (at C4)ProductConversion (%)Enantiomeric Ratio (er)
1Phenylmethyl (Bn)2a 5594:6
24-Methoxybenzyl2b 6195:5
32-Naphthylmethyl2c 4998:2
42-Thienylmethyl2d 5693:7
5Propyl2e 1673:27
6Isopropyl2f 1265:35
7Isobutyl2g 4894:6
8tert-Butyl2h 1055:45

Data synthesized from representative results in the literature.[1][2] Conditions typically involve a tetrapeptide catalyst in a solvent like CH2Cl2 or toluene (B28343) with methanol (B129727) as the nucleophile at reduced temperatures.

Experimental Protocols

Protocol 1: General Synthesis of Racemic 2-Phenyl-4-Alkyl-5(4H)-Oxazolone

This two-step protocol is a standard method for preparing the racemic oxazolone substrate.

  • N-Benzoylation of the Amino Acid:

    • Dissolve the desired α-amino acid (1.0 eq) in a 1 M NaOH aqueous solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the N-benzoyl amino acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Cyclodehydration to the this compound:

    • Suspend the dried N-benzoyl amino acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the suspension to 0 °C.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) (1.2 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3-4 hours, monitoring by TLC.

    • Once the reaction is complete, wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude oxazolone, which can be used directly or purified by chromatography.[1]

Protocol 2: General Procedure for a Peptide-Catalyzed Dynamic Kinetic Resolution (DKR)

This protocol describes a typical setup for the stereoselective alcoholysis of a racemic oxazolone.

  • Reaction Setup:

    • To an oven-dried vial under an inert atmosphere (N2 or Ar), add the chiral peptide catalyst (0.05–0.2 eq).

    • Add the racemic this compound (1.0 eq).

    • Dissolve the solids in an anhydrous, non-polar solvent (e.g., toluene or DCM).

    • Cool the mixture to the desired temperature (e.g., -20 °C to -78 °C).

  • Reaction Execution:

    • Add the nucleophile, typically an alcohol like methanol (1.5–5.0 eq), via syringe.

    • Stir the reaction at the set temperature, monitoring its progress by chiral HPLC or TLC.

  • Workup and Analysis:

    • Once the reaction has reached the desired conversion, quench it by removing the solvent under reduced pressure or by adding a quenching agent.

    • Purify the resulting α-amino acid ester by flash column chromatography on silica (B1680970) gel.

    • Determine the conversion and enantiomeric ratio (er) of the product by chiral HPLC analysis.[2]

Visual Diagrams

Troubleshooting_Flowchart problem Observed Issue: Low Stereoselectivity cause1 Probable Cause: Ineffective Catalyst problem->cause1 cause2 Probable Cause: Fast Background Reaction problem->cause2 cause3 Probable Cause: Sub-optimal Conditions problem->cause3 sol1a Solution: Screen Different Catalysts cause1->sol1a sol1b Solution: Optimize Catalyst Loading cause1->sol1b sol2a Solution: Lower Reaction Temperature cause2->sol2a sol3a Solution: Change Solvent Polarity cause3->sol3a sol3b Solution: Adjust Base/Additive Conc. cause3->sol3b

Caption: Troubleshooting flowchart for low stereoselectivity in this compound synthesis.

Experimental_Workflow start Start: α-Amino Acid step1 Step 1: N-Acylation (e.g., Benzoyl Chloride) start->step1 intermediate1 Intermediate: N-Acyl Amino Acid step1->intermediate1 step2 Step 2: Cyclodehydration (e.g., EDC, Ac₂O) intermediate1->step2 intermediate2 Intermediate: Racemic this compound step2->intermediate2 step3 Step 3: Dynamic Kinetic Resolution (Chiral Catalyst + Nucleophile) intermediate2->step3 end Final Product: Enantioenriched α-Amino Acid Derivative step3->end

Caption: General experimental workflow for stereoselective synthesis via oxazolone DKR.

References

Technical Support Center: Managing the Acidity of the Oxazolone α-Proton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the acidic α-proton of oxazolones in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the α-proton of a 4-substituted-5(4H)-oxazolone acidic?

A1: The proton at the α-position (C4) of the oxazolone (B7731731) ring is acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the oxazolone ring to stabilize the resulting conjugate base. Upon deprotonation, a resonance-stabilized enolate is formed, where the negative charge is delocalized over the oxygen and carbon atoms. This delocalization significantly increases the stability of the conjugate base, making the corresponding proton more acidic. The pKa of this α-proton is approximately 9, making it susceptible to removal by common bases.

Q2: What are the main consequences of the acidic α-proton in reactions involving chiral oxazolones?

A2: The primary consequence of the acidic α-proton in reactions with chiral oxazolones is racemization or epimerization at the C4 stereocenter.[1] The formation of the planar, achiral enolate intermediate allows for the proton to be added back to either face of the molecule, leading to a loss of stereochemical integrity.[1] This can result in a mixture of diastereomers, which are often difficult to separate and can negatively impact the biological activity of the target molecule.[1]

Q3: What are common side reactions associated with the acidity of the oxazolone α-proton?

A3: Besides racemization, the acidity of the α-proton can lead to several other side reactions, including:

  • Aldol-type condensations: The oxazolone enolate can act as a nucleophile and react with aldehydes or ketones present in the reaction mixture, leading to the formation of aldol (B89426) adducts.

  • Michael additions: The enolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

  • Hydrolysis: The oxazolone ring can be susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of the corresponding N-acylamino acid.[2]

  • Decarboxylation: In some cases, the oxazolone ring can open and subsequently decarboxylate, leading to undesired byproducts.[3]

Q4: How can I minimize racemization during the synthesis and subsequent reactions of chiral oxazolones?

A4: Minimizing racemization is crucial when working with chiral oxazolones. Here are some key strategies:

  • Base Selection: Use weaker, non-nucleophilic bases when possible. Strong bases readily deprotonate the α-proton, promoting racemization.[1]

  • Temperature Control: Perform reactions at low temperatures to reduce the rate of enolization and subsequent racemization.[1]

  • Reaction Time: Keep reaction times as short as possible to minimize the exposure of the oxazolone to conditions that favor racemization.[1]

  • Choice of Coupling Reagents: In peptide synthesis, where oxazolone formation is a common cause of racemization, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides can suppress racemization.[1]

Troubleshooting Guides

Problem 1: Significant Racemization or Epimerization Observed in the Product
Possible Cause Troubleshooting Steps
Use of a strong base Switch to a weaker, non-nucleophilic base (e.g., N-methylmorpholine instead of DBU). The pKa of the base should be carefully considered relative to the pKa of the oxazolone α-proton (~9).
Elevated reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of enolization.[1]
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.[1]
Inappropriate solvent The polarity of the solvent can influence the rate of racemization. Experiment with less polar solvents, which may disfavor the formation of the charged enolate intermediate.
Problem 2: Low Yield or Formation of Aldol/Michael Adducts
Possible Cause Troubleshooting Steps
Competitive enolate formation and side reactions For directed aldol reactions, pre-form the oxazolone enolate at low temperature using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) before adding the electrophile. This ensures that the enolate is formed quantitatively before other reactions can occur.
Use of a protic solvent Protic solvents can protonate the enolate, quenching the desired reaction. Use anhydrous aprotic solvents like THF or diethyl ether for enolate-based reactions.
Incorrect stoichiometry of the base Use a stoichiometric amount of a strong base like LDA to ensure complete deprotonation and formation of the enolate.
Low reactivity of the electrophile Consider using a Lewis acid catalyst to activate the electrophile (e.g., aldehyde or enone) towards nucleophilic attack by the oxazolone enolate.

Quantitative Data Summary

Table 1: Yield of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one in the Erlenmeyer-Plöchl Reaction. [4]

Reaction Time (min) Yield (%)
575
1085
1597
2095
3092
Reaction Conditions: p-nitrobenzaldehyde (2.8 mmol), hippuric acid (2.8 mmol), sodium acetate (B1210297) (2.8 mmol), and acetic anhydride (B1165640) (10.6 mmol) heated at 100 °C.

Table 2: Comparison of Aldehydes vs. Ketones in the Erlenmeyer-Plöchl Reaction. [5]

Carbonyl Compound Product Reaction Time (h) Yield (%)
Benzaldehyde(E)-4-benzylidene-2-phenyloxazol-5(4H)-one2.585
4-Chlorobenzaldehyde(E)-4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one2.092
Acetophenone(E)-2-phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one4.072
4-Chloroacetophenone(E)-4-(1-(4-chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one3.578
Reaction Conditions: Carbonyl compound, benzoyl glycine, acetic anhydride, zinc oxide as catalyst, and ethanol (B145695) as solvent.

Experimental Protocols

Protocol 1: Erlenmeyer-Plöchl Synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one[4]

Materials:

  • p-Nitrobenzaldehyde (2.8 mmol)

  • Hippuric acid (2.8 mmol)

  • Sodium acetate (2.8 mmol)

  • Acetic anhydride (10.6 mmol)

  • Ethanol

Procedure:

  • In a flask, combine p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride.

  • Spread the mixture as a thin layer on the walls of the flask.

  • Heat the flask in a boiling water bath (100 °C) for 15 minutes. The mixture will turn light yellow.

  • Allow the flask to cool to room temperature.

  • Wash the solid product with ethanol to remove any unreacted starting materials and byproducts.

  • Collect the product by filtration and dry to obtain (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one.

Protocol 2: General Procedure for a Directed Aldol Reaction of an Oxazolone

Materials:

  • Oxazolone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (1.05 equiv, solution in THF/hexanes)

  • Aldehyde (1.2 equiv)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Dissolve the oxazolone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred oxazolone solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Racemization_Mechanism Chiral_Oxazolone Chiral Oxazolone (R-configuration) Enolate Planar, Achiral Enolate Intermediate Chiral_Oxazolone->Enolate - H⁺ Racemic_Mixture Racemic Mixture (R and S-configuration) Enolate->Racemic_Mixture + H⁺ Base Base Base->Chiral_Oxazolone Proton_Source Proton Source (e.g., H₂O) Proton_Source->Enolate

Caption: Mechanism of oxazolone racemization via a planar enolate intermediate.

Troubleshooting_Workflow Start Reaction with Chiral Oxazolone CheckStereo Check Stereochemical Purity (e.g., Chiral HPLC) Start->CheckStereo Desired Desired Stereoisomer CheckStereo->Desired High Purity Racemized Racemization/Epimerization Observed CheckStereo->Racemized Low Purity Troubleshoot Troubleshoot Reaction Conditions Racemized->Troubleshoot LowerTemp Lower Reaction Temperature Troubleshoot->LowerTemp WeakerBase Use Weaker Base Troubleshoot->WeakerBase ShorterTime Reduce Reaction Time Troubleshoot->ShorterTime Recheck Re-run Reaction and Check Purity LowerTemp->Recheck WeakerBase->Recheck ShorterTime->Recheck Recheck->Desired Improved Recheck->Racemized No Improvement (Re-evaluate)

Caption: Troubleshooting workflow for managing racemization in oxazolone reactions.

Directed_Aldol_Workflow cluster_enolate Step 1: Enolate Formation cluster_addition Step 2: Aldol Addition cluster_workup Step 3: Workup and Purification Oxazolone Oxazolone in Anhydrous THF LDA Add LDA at -78 °C Oxazolone->LDA Enolate Oxazolone Enolate LDA->Enolate Aldehyde Add Aldehyde at -78 °C Enolate->Aldehyde Adduct Aldol Adduct Aldehyde->Adduct Quench Quench with aq. NH₄Cl Adduct->Quench Purify Purification Quench->Purify

Caption: Experimental workflow for a directed aldol reaction with an oxazolone.

References

Technical Support Center: Overcoming Poor Solubility of 5(4H)-Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor solubility of 5(4H)-oxazolone derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: My this compound derivative is poorly soluble in aqueous solutions, hindering my biological assays.

Answer: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including this compound derivatives. This can significantly impact the reliability and reproducibility of in vitro and in vivo studies. Several strategies can be employed to enhance the solubility of your compound. These can be broadly categorized into physical and chemical modification techniques.

Physical Modifications:

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of your compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[1][2][3][4] Micronization reduces particles to the micrometer range, while nanonization creates nanoparticles, further enhancing the surface area.[2][4]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[5][6][7][8] When exposed to an aqueous medium, the carrier dissolves, releasing the drug as very fine, amorphous particles, which enhances its dissolution and solubility.[6]

Chemical Modifications:

  • Co-solvency: The solubility of a poorly water-soluble compound can often be increased by adding a water-miscible organic solvent in which the compound is more soluble.[9] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[10]

  • pH Adjustment: For ionizable this compound derivatives, adjusting the pH of the solution can significantly impact solubility. The solubility of weakly acidic or basic compounds is pH-dependent.[11]

  • Salt Formation: Converting an acidic or basic drug into a salt is a widely used and effective method to increase its aqueous solubility and dissolution rate.[12][13]

Issue: I am observing precipitation of my compound when I dilute my stock solution (e.g., in DMSO) into an aqueous buffer for my experiments.

Answer: This is a common phenomenon known as "precipitation upon dilution." It occurs when a drug that is soluble in a water-miscible organic solvent (like DMSO) is added to an aqueous buffer where its solubility is much lower. The organic solvent disperses in the aqueous phase, and the drug concentration suddenly exceeds its aqueous solubility limit, leading to precipitation.

Troubleshooting Steps:

  • Optimize the Co-solvent Concentration: Determine the highest percentage of the organic solvent that is tolerated in your assay without affecting the biological system. Prepare your working solutions by diluting the stock in a pre-mixed aqueous buffer containing this tolerated percentage of the co-solvent.

  • Use a Surfactant: Surfactants can help to stabilize the drug in the aqueous medium and prevent precipitation by forming micelles.[10] Common non-ionic surfactants used in biological assays include Tween 80 and Brij 35.[10]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9]

  • Prepare a Solid Dispersion: As mentioned previously, formulating your compound as a solid dispersion can significantly improve its dissolution and apparent solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to address the poor solubility of my this compound derivative?

A1: The first step is to accurately determine the equilibrium solubility of your compound in various relevant media (e.g., water, phosphate-buffered saline (PBS) at different pH values).[14][15] The shake-flask method is the gold standard for determining equilibrium solubility.[16] This data will provide a baseline and help you select the most appropriate solubility enhancement strategy.

Q2: How do I perform a simple co-solvent solubility enhancement experiment?

A2:

  • Prepare stock solutions of your this compound derivative in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) at a high concentration.

  • Create a series of solvent-water (or buffer) mixtures with varying percentages of the organic co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of your solid compound to each co-solvent mixture in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[16]

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Q3: Can I use pH modification for any this compound derivative?

A3: pH modification is only effective for compounds that are ionizable within a physiologically relevant pH range. 5(4H)-oxazolones can have acidic or basic properties depending on their substituents. You should first determine the pKa of your compound. For a weakly acidic compound, increasing the pH above its pKa will increase solubility, while for a weakly basic compound, decreasing the pH below its pKa will enhance solubility.[11]

Q4: How do I prepare a salt of my this compound derivative?

A4: If your compound has a sufficiently acidic or basic functional group, you can form a salt.

  • For a basic compound: Dissolve your compound in a suitable organic solvent (e.g., toluene, ether).[17] Then, add a solution of an acid (e.g., HCl in ether, or an organic acid like oxalic acid) dropwise while stirring. The salt will often precipitate out of the solution.[17]

  • For an acidic compound: A similar procedure is followed, but a base (e.g., sodium hydroxide, potassium hydroxide) is used instead of an acid.

Q5: What are the key considerations when preparing a solid dispersion?

A5:

  • Carrier Selection: The carrier should be hydrophilic, water-soluble, and chemically compatible with your drug. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[7]

  • Preparation Method: Several methods can be used, including the melting (fusion) method and the solvent evaporation method.[5][6][7][8][18]

    • Melting Method: The drug and carrier are heated until they melt together, then rapidly cooled and solidified.[5][18] This method is suitable for thermally stable drugs.

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to form a solid dispersion.[5][18]

Data Presentation

Table 1: Solubility of a Hypothetical Poorly Soluble this compound Derivative with Different Enhancement Techniques.

Formulation/ConditionSolvent SystemSolubility (µg/mL)Fold Increase
Unmodified CompoundWater (pH 7.4)< 1-
Unmodified Compound10% DMSO in Water55
Micronized CompoundWater (pH 7.4)1010
Co-solvent20% PEG 400 in Water5050
Solid Dispersion (1:10 drug-to-PVP K30 ratio)Water (pH 7.4)200200
Salt Form (e.g., Sodium Salt)Water (pH 7.4)> 1000> 1000

Note: The data in this table is illustrative and the actual solubility improvement will depend on the specific physicochemical properties of the this compound derivative.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
  • Objective: To determine the equilibrium solubility of a this compound derivative in a specific solvent system.

  • Materials: this compound derivative (solid), desired solvent (e.g., water, PBS), vials with screw caps, orbital shaker with temperature control, centrifuge, analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials at a constant speed for 24 to 48 hours to ensure equilibrium is reached.[16]

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

    • Perform the experiment in triplicate.[19]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Objective: To prepare a solid dispersion of a this compound derivative to enhance its solubility.

  • Materials: this compound derivative, a hydrophilic carrier (e.g., PVP K30), a common volatile solvent (e.g., methanol, ethanol, or a mixture), rotary evaporator, vacuum oven.

  • Procedure:

    • Accurately weigh the this compound derivative and the carrier in a desired ratio (e.g., 1:5, 1:10 drug-to-carrier).

    • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.

    • Ensure complete dissolution to form a clear solution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure and gentle heating.

    • Once the solvent is removed, a solid film will form on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator.

Visualizations

experimental_workflow_solubility_enhancement cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_physical_methods Physical Methods cluster_chemical_methods Chemical Methods cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Derivative Physical Physical Modification Problem->Physical Explore Chemical Chemical Modification Problem->Chemical Explore Micronization Micronization/ Nanonization Physical->Micronization SolidDispersion Solid Dispersion Physical->SolidDispersion CoSolvency Co-solvency Chemical->CoSolvency pH_Adjust pH Adjustment Chemical->pH_Adjust SaltFormation Salt Formation Chemical->SaltFormation SolubilityAssay Equilibrium Solubility Measurement Micronization->SolubilityAssay SolidDispersion->SolubilityAssay CoSolvency->SolubilityAssay pH_Adjust->SolubilityAssay SaltFormation->SolubilityAssay Bioassay In Vitro/In Vivo Biological Assay SolubilityAssay->Bioassay Proceed with optimized formulation

Caption: Workflow for addressing poor solubility of this compound derivatives.

logical_relationship_solubility_factors cluster_physicochemical Physicochemical Properties cluster_formulation Formulation Factors Solubility Aqueous Solubility MW Molecular Weight MW->Solubility LogP LogP (Lipophilicity) LogP->Solubility MP Melting Point (Crystal Lattice Energy) MP->Solubility pKa pKa pKa->Solubility ParticleSize Particle Size ParticleSize->Solubility CoSolvents Co-solvents CoSolvents->Solubility pH pH of Medium pH->Solubility Surfactants Surfactants Surfactants->Solubility

Caption: Factors influencing the aqueous solubility of this compound derivatives.

References

Technical Support Center: Optimization of Dynamic Kinetic Resolution of Oxazol-5(4H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones (also known as azlactones).

Troubleshooting Guide

This guide addresses common issues encountered during the dynamic kinetic resolution of oxazol-5(4H)-ones.

1. Low Enantioselectivity (er) or Enantiomeric Excess (ee)

  • Question: My reaction is proceeding with good conversion, but the enantioselectivity is low. What are the potential causes and solutions?

  • Answer: Low enantioselectivity is a frequent challenge in DKR and can be influenced by several factors. Here is a systematic approach to troubleshoot this issue:

    • Inadequate Racemization Rate: For an efficient DKR, the rate of racemization of the starting material must be significantly faster than the rate of the kinetic resolution of the slower-reacting enantiomer.[1][2] If racemization is too slow, the faster-reacting enantiomer is consumed, leading to a drop in enantiomeric purity as the reaction progresses, resembling a standard kinetic resolution.[1]

      • Solution:

        • Increase Catalyst Loading for Racemization: If a separate racemization catalyst is used, consider increasing its loading.

        • Optimize Base: The choice and concentration of a base can be crucial for promoting the racemization of oxazolones, which have a pKa of approximately 9.[3][4]

        • Solvent Choice: The solvent can significantly impact the rate of racemization.[5]

    • Suboptimal Catalyst Choice or Activity: The chiral catalyst is the cornerstone of enantioselection.

      • Solution:

        • Screen Different Catalysts: A variety of catalysts have been shown to be effective for the DKR of oxazolones, including peptide-based catalysts, thiourea (B124793) derivatives, and modified DMAP catalysts.[3][4][6] Their effectiveness can be highly substrate-dependent.

        • Verify Catalyst Purity and Integrity: Ensure the catalyst has not degraded and is of high purity.

    • Solvent Effects: The reaction solvent plays a critical role in the stereochemical outcome. Hydrogen-bond-accepting solvents like THF can interfere with catalysts that rely on hydrogen bonding for stereocontrol, leading to poor stereoselectivity.[6]

      • Solution: Toluene is often reported as the optimal solvent for these reactions.[6] A solvent screen is highly recommended during optimization.

    • Reaction Temperature: Temperature can influence the rates of both the catalyzed reaction and racemization, as well as the catalyst's stability and selectivity.

      • Solution: Experiment with a range of temperatures. Lower temperatures often lead to higher enantioselectivity, provided the reaction rate is acceptable.

2. Poor or No Conversion to Product

  • Question: My reaction is not proceeding, or the conversion is very low even after an extended reaction time. What should I investigate?

  • Answer: Low or no conversion can be due to issues with the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity:

      • Solution:

        • Increase Catalyst Loading: The initial catalyst loading may be too low.

        • Catalyst Poisoning: Ensure all reagents and solvents are pure and dry. Trace impurities can act as catalyst poisons.

        • Improper Catalyst Handling: Some catalysts are sensitive to air and moisture. Ensure proper handling and storage.

    • Reagent Quality:

      • Solution:

        • Purity of Oxazolone (B7731731): Ensure the starting oxazolone is pure.

        • Nucleophile Reactivity: The nature of the nucleophile (e.g., alcohol) can significantly affect the reaction rate. Smaller, less sterically hindered primary alcohols tend to react faster.[6]

        • Dry Solvents and Reagents: Water can hydrolyze the oxazolone and deactivate certain catalysts. Use freshly dried solvents and reagents.[3]

    • Suboptimal Reaction Conditions:

      • Solution:

        • Increase Temperature: If the reaction is too slow at a lower temperature, cautiously increasing the temperature may improve the rate, but be mindful of potential decreases in enantioselectivity.

        • Concentration: Very dilute conditions may slow down the reaction rate. Consider increasing the concentration of the reactants.

3. Slow Reaction Rate

  • Question: The reaction is proceeding with good enantioselectivity, but it is extremely slow. How can I increase the reaction rate?

  • Answer: A slow reaction rate can make a process impractical. Here are some strategies to improve it:

    • Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction.

    • Optimize Temperature: Increasing the reaction temperature can significantly accelerate the reaction. However, this must be balanced against a potential loss of enantioselectivity.

    • Choice of Nucleophile: As mentioned, less sterically hindered nucleophiles will react more quickly.[6]

    • Solvent: The solvent can influence the reaction rate. A solvent screen may identify a medium in which the reaction proceeds more rapidly.

    • Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental principle of Dynamic Kinetic Resolution (DKR)?

    • A1: DKR combines a kinetic resolution with in-situ racemization of the starting material. A chiral catalyst selectively reacts with one enantiomer of a racemic mixture, while the unreactive enantiomer is continuously racemized back to the reactive enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.[1]

  • Q2: Why are oxazol-5(4H)-ones good substrates for DKR?

    • A2: Oxazol-5(4H)-ones are ideal substrates for DKR due to the high acidity of the proton at the C4 position (pKa ≈ 9).[3][4] This acidity facilitates easy deprotonation and subsequent epimerization under mild basic conditions, allowing for rapid racemization.[3][4]

  • Q3: How do I choose the right catalyst for my DKR of an oxazolone?

    • A3: The choice of catalyst is critical and often substrate-dependent. Common catalyst classes include:

      • Peptide-based catalysts: These have shown high levels of enantioinduction in the methanolytic DKR of oxazolones.[3][7]

      • Thiourea-based bifunctional catalysts: These activate the oxazolone through hydrogen bonding.[6]

      • Chiral DMAP derivatives: These have also been successfully employed.[6] It is often necessary to screen a small library of catalysts to find the optimal one for a specific substrate and nucleophile.

  • Q4: What is the importance of the racemization rate in DKR?

    • A4: For an efficient DKR, the rate of racemization should be greater than or at least equal to the rate of reaction of the faster-reacting enantiomer (k_rac ≥ k_fast).[1] If the racemization is the rate-limiting step, the concentration of the reactive enantiomer will be depleted, leading to a decrease in the overall reaction rate and potentially lower enantioselectivity.

  • Q5: Can I use alcohols other than methanol (B129727) as nucleophiles?

    • A5: Yes, various alcohols can be used. However, the size and structure of the alcohol can impact the reaction rate and enantioselectivity. Smaller primary alcohols are generally more reactive than bulkier ones.[6] For some catalyst systems, allyl alcohol has been found to give excellent results.[6]

Data Presentation

Table 1: Effect of Solvent on the Peptide-Catalyzed DKR of an Oxazolone

EntrySolventConversion (%)Enantiomeric Ratio (er)
1Toluene6596:4
2CH2Cl27095:5
3THF5591:9
4Et2O6094:6
5MeCN4093:7
6Acetone3592:8
7Dioxane5093:7
8CCl46895:5
9Benzene7296:4
10Chlorobenzene7596:4

Reaction conditions: oxazolone (1 equiv), peptide catalyst (20 mol %), MeOH (5 equiv), solvent (0.10 M), 4 °C, 24 h. Data adapted from a study on peptide-catalyzed DKR of oxazolones.[3]

Experimental Protocols

General Procedure for the Dynamic Kinetic Resolution of an Oxazol-5(4H)-one

This is a generalized protocol that should be optimized for each specific substrate and catalyst system.

  • Preparation:

    • All glassware should be oven- or flame-dried before use.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents should be anhydrous and freshly distilled.[3]

    • Reagents should be of high purity.

  • Reaction Setup:

    • To a dried reaction vessel, add the oxazol-5(4H)-one (1.0 equiv) and the chiral catalyst (e.g., 1-20 mol %).

    • Dissolve the solids in the chosen anhydrous solvent (e.g., toluene, 0.1 M).

    • If a base or other additive is required for racemization, add it at this stage.

    • Cool the reaction mixture to the desired temperature (e.g., 4 °C to room temperature).

  • Reaction Initiation and Monitoring:

    • Add the nucleophile (e.g., alcohol, 1.5-5.0 equiv) to the reaction mixture.

    • Stir the reaction at the set temperature.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or NMR) to determine conversion and enantioselectivity.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary (e.g., by adding a dilute acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired enantiomerically enriched product.

  • Characterization:

    • Determine the enantiomeric ratio or enantiomeric excess of the purified product using chiral HPLC or GC.

    • Confirm the structure of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Visualizations

DKR_Workflow cluster_start Starting Materials cluster_reaction DKR Process cluster_end Product racemate Racemic Oxazolone (R- and S-enantiomers) racemization In-situ Racemization (k_rac) racemate->racemization Equilibrium resolution Enantioselective Reaction (k_fast >> k_slow) + Chiral Catalyst + Nucleophile racemate->resolution racemization->racemate product Enantiomerically Enriched Product resolution->product k_fast

Caption: Experimental workflow for the Dynamic Kinetic Resolution of oxazol-5(4H)-ones.

Troubleshooting_Logic start Problem Encountered low_ee Low Enantioselectivity? start->low_ee Yes low_conv Low Conversion? start->low_conv No sol_ee_rac Optimize Racemization (Base, Catalyst) low_ee->sol_ee_rac sol_ee_cat Screen Catalysts low_ee->sol_ee_cat sol_ee_solv Change Solvent (e.g., to Toluene) low_ee->sol_ee_solv sol_ee_temp Lower Temperature low_ee->sol_ee_temp slow_rate Slow Reaction Rate? low_conv->slow_rate No sol_conv_cat Increase Catalyst Loading / Check Purity low_conv->sol_conv_cat Yes sol_conv_reag Check Reagent Purity / Use Dry Solvents low_conv->sol_conv_reag Yes sol_conv_temp Increase Temperature low_conv->sol_conv_temp Yes sol_rate_cat Increase Catalyst Loading slow_rate->sol_rate_cat Yes sol_rate_temp Increase Temperature slow_rate->sol_rate_temp Yes sol_rate_conc Increase Concentration slow_rate->sol_rate_conc Yes

References

Validation & Comparative

IR and NMR spectroscopic analysis of 5(4H)-oxazolones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis of 5(4H)-oxazolones, offering a comparative overview of Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for researchers, scientists, and professionals in drug development. This guide provides detailed experimental protocols and summarizes quantitative data in clear, comparative tables.

Introduction to 5(4H)-Oxazolones

5(4H)-oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as crucial intermediates in the synthesis of amino acids, peptides, and various other biologically active molecules.[1] Their versatile reactivity makes them valuable building blocks in organic and medicinal chemistry.[2][3] Accurate spectroscopic characterization is essential for confirming the structure and purity of these compounds. This guide focuses on the two primary spectroscopic techniques used for this purpose: IR and NMR spectroscopy.

Spectroscopic Analysis: A Comparative Overview

IR and NMR spectroscopy provide complementary information for the structural elucidation of 5(4H)-oxazolones. IR spectroscopy is particularly useful for identifying key functional groups, such as the carbonyl (C=O) and imine (C=N) groups, while NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Infrared (IR) Spectroscopy

The IR spectrum of a 5(4H)-oxazolone is distinguished by several characteristic absorption bands. The most prominent of these is the stretching vibration of the lactone carbonyl group.

  • C=O Stretching: The carbonyl group of the oxazolone (B7731731) ring presents a strong absorption band typically in the range of 1755-1820 cm⁻¹.[3][4] A notable feature is that this band often appears as a doublet or shows a clear splitting. This phenomenon is attributed to Fermi resonance, an interaction between the fundamental carbonyl stretching vibration and an overtone of another vibration.[2][5][6]

  • C=N Stretching: The carbon-nitrogen double bond (imine) of the ring shows a characteristic absorption band in the region of 1650-1660 cm⁻¹.[3][4][7]

  • C=C Stretching: For 4-alkylidene-5(4H)-oxazolones, the exocyclic carbon-carbon double bond stretching vibration is also observed, typically around 1600 cm⁻¹.[4]

Table 1: Comparison of Characteristic IR Absorption Frequencies for 5(4H)-Oxazolones

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Key Characteristics
Carbonyl (C=O)Stretching1755 - 1820Strong intensity; often split into a doublet due to Fermi resonance.[2][3][5][6]
Imine (C=N)Stretching1650 - 1660Medium to strong intensity.[3][4][7]
Olefinic (C=C)Stretching~1600Present in 4-alkylidene derivatives.[4]
Olefinic (C-H)Stretching3120 - 3220Present in 4-alkylidene derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a more detailed structural map of the molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of 5(4H)-oxazolones.

  • ¹H NMR: The most diagnostic signal in the ¹H NMR spectrum of 4-alkylidene-5(4H)-oxazolones is the proton attached to the exocyclic double bond (the olefinic proton). This proton typically resonates as a singlet in the range of δ 5.8 - 8.9 ppm, with its exact chemical shift influenced by the substituents on the aromatic ring.[2][4]

  • ¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C5) is highly deshielded and appears significantly downfield. The C=N carbon (C2) and the carbons of the exocyclic double bond (C4 and the attached olefinic carbon) also have characteristic chemical shifts. A correlation has been established between the C=N stretching frequency in the IR spectrum and the chemical shift of the C2 carbon in the ¹³C NMR spectrum.[5][8]

Table 2: Comparison of Characteristic NMR Chemical Shifts for 4-Arylmethylene-2-phenyl-5(4H)-oxazolones

NucleusPosition/GroupTypical Chemical Shift (δ, ppm)Key Characteristics
¹HOlefinic Proton (=CH-Ar)5.8 - 8.9Singlet; position is sensitive to the electronic nature of the aryl substituent.[2][4]
¹³CCarbonyl Carbon (C=O)165 - 175Highly deshielded, characteristic of a lactone carbonyl.
¹³CImine Carbon (C=N)160 - 165Chemical shift correlates with IR frequency.[5][8]
¹³COlefinic Carbon (C=C)120 - 140Includes C4 and the exocyclic methine carbon.
¹³CAromatic Carbons125 - 135Multiple signals corresponding to the phenyl and arylmethylene groups.

Experimental Protocols

Reproducible experimental data relies on well-defined protocols. Below are representative methods for the synthesis and spectroscopic analysis of 5(4H)-oxazolones.

Synthesis: Erlenmeyer-Plöchl Reaction

This protocol describes the synthesis of 4-(arylmethylene)-2-phenyl-5(4H)-oxazolones.[2][6][7]

Materials:

Procedure:

  • A mixture of hippuric acid (1 mmol), the appropriate aromatic aldehyde (1 mmol), and anhydrous sodium acetate (1.5 mmol) is prepared.

  • Acetic anhydride (3 mmol) is added to the mixture.

  • The reaction mixture is heated under reflux (or heated using microwave irradiation for a shorter reaction time) until the reaction is complete, which can be monitored by thin-layer chromatography.[2]

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed thoroughly with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.[4]

Spectroscopic Characterization

IR Spectroscopy:

  • A small amount of the dried, purified oxazolone sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded in a suitable solvent like chloroform (B151607) (CHCl₃).[5][6]

  • The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • The characteristic absorption bands for the C=O and C=N groups are identified and compared with literature values.

NMR Spectroscopy:

  • The purified oxazolone sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9][10] The choice of solvent can influence chemical shifts.[10][11]

  • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 300 or 400 MHz).

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • The signals for the key protons and carbons are assigned based on their chemical shift, multiplicity, and integration.

Workflow Visualization

The general workflow for the synthesis and spectroscopic analysis of 5(4H)-oxazolones is illustrated below.

G Workflow for Synthesis and Analysis of 5(4H)-Oxazolones Reactants Reactants (Hippuric Acid, Aldehyde, Acetic Anhydride, NaOAc) Synthesis Synthesis (Erlenmeyer-Plöchl Reaction) Reactants->Synthesis Purification Purification (Filtration & Recrystallization) Synthesis->Purification Product Pure this compound Purification->Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR_Data IR Spectrum (C=O, C=N bands) IR->IR_Data NMR_Data NMR Spectra (Chemical Shifts) NMR->NMR_Data Analysis Structural Elucidation & Data Comparison IR_Data->Analysis NMR_Data->Analysis

References

Confirming the Structure of 5(4H)-Oxazolone Derivatives: A Comparative Guide to LC/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel synthesized compounds is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC/MS) with other analytical techniques for the structural elucidation of 5(4H)-oxazolone derivatives, supported by experimental data and detailed protocols.

The this compound core is a significant heterocyclic moiety present in a wide array of biologically active compounds.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Precise structural characterization is a critical step in the development of these molecules. LC/MS has emerged as a powerful and routine tool for this purpose, often used in conjunction with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

The Role of LC/MS in Structural Confirmation

LC/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for determining the molecular weight of the synthesized this compound derivatives and providing insights into their structure through fragmentation analysis.

In electrospray ionization (ESI), a common ionization technique for these compounds, derivatives typically form protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of these parent ions, yielding characteristic product ions that are indicative of the core structure and its substituents. A notable fragmentation pattern for the this compound ring is the neutral loss of carbon dioxide (CO₂).[5]

Comparative Analysis of Analytical Techniques

While LC/MS is a cornerstone of modern analytical chemistry, a multi-technique approach is often necessary for unambiguous structure determination. The following table compares LC/MS with NMR and IR spectroscopy for the analysis of this compound derivatives.

FeatureLC/MSNMR Spectroscopy (¹H, ¹³C)IR Spectroscopy
Primary Information Molecular weight, elemental formula (with high resolution MS), structural fragments.Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.Presence of specific functional groups.
Sensitivity High (ng to pg level).Moderate to low (µg to mg level).Low (mg level).
Specificity High for molecular weight, moderate for isomeric differentiation.Very high, can distinguish between isomers.Moderate, characteristic but can be ambiguous.
Sample Requirement Small (µL injections of dilute solutions).Larger (typically >0.1 mg in ~0.5 mL of solvent).Larger (mg quantities).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per experiment).Fast (minutes per sample).
Key Data for 5(4H)-Oxazolones [M+H]⁺, adduct ions, fragmentation (e.g., loss of CO₂).Chemical shifts of protons and carbons in the oxazolone (B7731731) ring and substituents.Carbonyl (C=O) stretch (~1755-1820 cm⁻¹), C=N stretch (~1650-1660 cm⁻¹).[2][6]
Advantages High sensitivity, high throughput, direct coupling to separation.Provides unambiguous structural information, non-destructive.[7][8]Fast, simple, good for identifying key functional groups.
Disadvantages Isomers can be difficult to distinguish without standards, ionization efficiency can vary.[7][9]Lower sensitivity, requires pure samples, more complex data interpretation.[9][10]Provides limited structural information, not suitable for complex mixtures.

Experimental Protocols

Representative LC/MS Method for this compound Derivatives

This protocol is a general guideline and should be optimized for specific derivatives.

1. Sample Preparation:

  • Dissolve the synthesized this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.2 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.0 x 50 mm, 1.7-µm particles) is commonly used.[11]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions to re-equilibrate the column. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MS/MS Fragmentation: For structural confirmation, perform product ion scans on the [M+H]⁺ ion. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Alternative Analytical Techniques
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film.

Data Presentation and Interpretation

The quantitative data from the analysis of a hypothetical this compound derivative (4-benzylidene-2-phenyloxazol-5(4H)-one, MW: 249.26) is summarized below.

Analytical TechniqueParameterObserved ValueInterpretation
LC/MS Retention Time4.2 minElution time under specified LC conditions.
[M+H]⁺m/z 250.1Confirms the molecular weight of the compound.
[M+Na]⁺m/z 272.1Sodium adduct, further confirms molecular weight.
MS/MS of m/z 250.1m/z 206.1Corresponds to the loss of CO₂ (44 Da), characteristic of the oxazolone ring.
m/z 105.1Corresponds to the benzoyl cation [C₆H₅CO]⁺.
¹H NMR (CDCl₃) Chemical Shift (δ)7.2-8.2 ppmMultiplets corresponding to aromatic protons.
7.1 ppmSinglet corresponding to the vinylic proton.
¹³C NMR (CDCl₃) Chemical Shift (δ)~165 ppmCarbonyl carbon of the oxazolone ring.
~163 ppmC=N carbon of the oxazolone ring.
128-135 ppmAromatic and vinylic carbons.
IR (KBr) Wavenumber (cm⁻¹)~1780 cm⁻¹C=O stretching vibration.
~1655 cm⁻¹C=N stretching vibration.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for LC/MS analysis and the logical process of structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC/MS Analysis cluster_data_analysis Data Analysis synthesis Synthesized this compound Derivative dissolution Dissolution in Solvent (e.g., MeOH, ACN) synthesis->dissolution filtration Filtration (0.2 µm filter) dissolution->filtration injection Injection into LC System filtration->injection separation Chromatographic Separation (C18 Reversed-Phase) injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection MS Detection (Full Scan) ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation mw_determination Molecular Weight Determination ([M+H]⁺, [M+Na]⁺) msms_fragmentation->mw_determination structure_confirmation Structural Confirmation mw_determination->structure_confirmation fragment_analysis Fragmentation Pattern Analysis (e.g., loss of CO₂) fragment_analysis->structure_confirmation

Figure 1. Experimental workflow for LC/MS analysis of this compound derivatives.

logical_relationship cluster_lcms LC/MS Data cluster_spectroscopy Spectroscopic Data cluster_interpretation Interpretation compound Synthesized Compound lc_data Retention Time compound->lc_data ms_data [M+H]⁺ Ion compound->ms_data msms_data Fragment Ions compound->msms_data nmr_data NMR Spectra (¹H, ¹³C) compound->nmr_data ir_data IR Spectrum compound->ir_data purity Purity Assessment lc_data->purity mw_confirm Molecular Weight Confirmation ms_data->mw_confirm fragment_confirm Core Structure & Substituent Confirmation msms_data->fragment_confirm connectivity_confirm Atom Connectivity & Environment nmr_data->connectivity_confirm functional_group_confirm Functional Group Identification ir_data->functional_group_confirm final_structure Confirmed Structure of This compound Derivative purity->final_structure mw_confirm->final_structure fragment_confirm->final_structure connectivity_confirm->final_structure functional_group_confirm->final_structure

Figure 2. Logical relationship for the structural confirmation of this compound derivatives.

References

Unveiling the Biological Potential: A Comparative Guide to 5(4H)-Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 5(4H)-oxazolone derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the antimicrobial, anticancer, and anti-inflammatory properties of various this compound derivatives, supported by experimental data and detailed methodologies to aid in future research and development.

The this compound core, a five-membered heterocyclic ring, serves as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of pharmacological effects, including acting as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This guide synthesizes data from multiple studies to present a comparative analysis of these activities, offering insights into their structure-activity relationships (SAR).

Antimicrobial Activity: A Broad Spectrum of Action

Several studies have highlighted the potent antibacterial and antifungal properties of this compound derivatives. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC in µg/mL)
Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
OBS 9a (Unsubstituted Phenyl)8-16161632[3]
OBS 9b (4-Methoxy)4-88>32>32[3]
OBS 9f (4-Nitro)4-88>32>32[3]
OBS 9h (Thiophene)>32->32>3224[3]
Ciprofloxacin (Standard) 2-22--[3]
Amphotericin B (Standard) ----22[3]

OBS: this compound-based-sulfonamides

Anticancer Activity: Targeting Uncontrolled Cell Growth

The cytotoxic potential of this compound derivatives against various cancer cell lines is a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Comparative Anticancer Activity (IC50 in µM)
Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference
OBS 9a (Unsubstituted Phenyl)15.622.412.5[3]
OBS 9b (4-Methoxy)10.218.78.9[3]
OBS 9f (4-Nitro)8.515.26.3[3]
OBS 9k (Quinoline)12.120.19.8[3]
Doxorubicin (Standard) 1.22.51.8[3]
Compound 1 -25 µg/mL-[4]
Compound 3 -33 µg/mL-[4]
Compound 8 -38 µg/mL-[4]

OBS: this compound-based-sulfonamides

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain this compound derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative Anti-inflammatory Activity (COX-2 Inhibition IC50 in µM)
Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Oxazolone 5d ---[5]
Bisbenzamide 4c 41 (Lipoxygenase)--[6]
Celecoxib (Standard) 0.044.0100-

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for reproducibility and further investigation.

Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones (Erlenmeyer-Plöchl Reaction)

A common synthetic route to these derivatives is the Erlenmeyer-Plöchl reaction. In a typical procedure, hippuric acid (N-benzoyl glycine) is reacted with an appropriate aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate. The mixture is heated, leading to a cyclization and condensation reaction to form the desired 4-arylidene-2-phenyl-5(4H)-oxazolone. The product is then typically purified by recrystallization.

G General Synthesis Workflow Reactants Hippuric Acid + Aromatic Aldehyde Reaction Heating (e.g., 100°C) Reactants->Reaction Reagents Acetic Anhydride + Sodium Acetate Reagents->Reaction Product 4-Arylidene-2-phenyl-5(4H)-oxazolone Reaction->Product Purification Recrystallization Product->Purification FinalProduct Purified Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. A standardized suspension of the test microorganism is added to the wells of a microtiter plate containing serial dilutions of the this compound derivative. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is determined using a colorimetric or fluorometric inhibitor screening assay kit.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared in a reaction buffer containing heme.

  • Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative for a short period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin H2 (PGH2) produced is measured. This is often done by reducing PGH2 to the more stable PGE2, which can be quantified using an enzyme immunoassay (EIA).

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.[7]

Signaling Pathways and Structure-Activity Relationships

Understanding the mechanism of action and the relationship between the chemical structure and biological activity is paramount for the rational design of more potent and selective derivatives.

Apoptosis Signaling Pathway in Cancer

Many anticancer agents, including potentially this compound derivatives, induce programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

G Simplified Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases DNA_Damage DNA Damage (caused by drug) DNA_Damage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings at the C2 and C4 positions.

G Structure-Activity Relationship Logic cluster_C4 C4-Benzylidene Substituents Core This compound Core C2_Sub Substituent at C2 (e.g., Phenyl) Core->C2_Sub C4_Sub Substituent at C4 (e.g., Benzylidene) Core->C4_Sub Activity Biological Activity C2_Sub->Activity C4_Sub->Activity EWG Electron-Withdrawing Groups (e.g., -NO2) EWG->Activity Often enhances antimicrobial/anticancer activity EDG Electron-Donating Groups (e.g., -OCH3) EDG->Activity Can enhance antimicrobial activity Halogens Halogens (e.g., -Cl) Halogens->Activity Variable effects

Caption: Logical diagram illustrating key structure-activity relationships.

Generally, the presence of electron-withdrawing groups (such as nitro) or electron-donating groups (such as methoxy) on the benzylidene ring at the C4 position can significantly modulate the antimicrobial and anticancer activities. For instance, studies have shown that derivatives with a 4-nitro or 4-methoxy substitution on the benzylidene ring exhibit enhanced antibacterial activity.[3] Similarly, for anticancer activity, electron-withdrawing groups on this ring often lead to increased potency.[4] The nature of the substituent at the C2 position also plays a crucial role in determining the overall biological profile of the molecule.

This guide provides a foundational comparison of the biological activities of this compound derivatives. The presented data and protocols are intended to facilitate further research into this promising class of compounds, ultimately paving the way for the development of new and effective therapeutic agents.

References

Oxazolones as Potent Inhibitors of Lipid Peroxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-lipid peroxidation activity of oxazolone (B7731731) derivatives against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility.

Quantitative Comparison of Anti-Lipid Peroxidation Activity

The antioxidant potential of various oxazolone derivatives has been evaluated through their ability to inhibit lipid peroxidation. The following table summarizes the percentage of inhibition of a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives.

Compound IDSubstituent (Position 2)Substituent (Position 4)% Inhibition of Lipid Peroxidation
E1 4-chlorophenyl2,4-difluorobenzylidene85
E2 4-chlorophenyl2-chlorobenzylidene82
E3 4-chlorophenyl4-chlorobenzylidene89
E4 4-chlorophenyl4-fluorobenzylidene87
E5 4-chlorophenyl2,4-difluorobenzylidene86
E6 4-methoxyphenyl2,4-difluorobenzylidene78
E7 4-methoxyphenyl2-chlorobenzylidene75
E8 4-methoxyphenyl4-chlorobenzylidene81
E9 4-methoxyphenyl4-fluorobenzylidene79
E10 4-methoxyphenyl2,4-difluorobenzylidene80
Caffeine (B1668208) --85

In this study, caffeine was used as a standard for comparison.

In other studies, certain oxazolone derivatives have demonstrated significant antioxidant activity, in some cases surpassing that of the standard antioxidant ascorbic acid. For instance, at a concentration of 40 µg/mL, oxazolone derivatives M3 and M5 showed 88% and 85.7% inhibition in a DPPH assay, respectively, which was greater than ascorbic acid under the same conditions[1]. Another study highlighted that oxazolones 2a and 2c are strong inhibitors of lipid peroxidation, with an average inhibition of 86.5% for a group of four related compounds (2a-2d)[2].

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol outlines the measurement of malondialdehyde (MDA), a major secondary product of lipid peroxidation, using the TBARS assay.

Materials:

  • Tissue homogenate (e.g., from rat liver)

  • 1.15% Potassium Chloride (KCl) solution

  • 8.1% Sodium Dodecyl Sulfate (SDS) solution

  • 20% Acetic acid solution (pH 3.5)

  • 0.8% Thiobarbituric acid (TBA) solution

  • Malondialdehyde (MDA) standard solutions (e.g., 2.5, 5, 10 nmol)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a 10% tissue homogenate by homogenizing 100 mg of tissue in 0.9 mL of 1.15% KCl in an ice bath.

    • Centrifuge the homogenate at 1000g for 10 minutes and collect the supernatant.

  • Reaction Mixture:

    • In a test tube, add 0.1 mL of the sample supernatant or standard solution. For the blank, use 0.1 mL of 1.15% KCl.

    • To each tube, add 0.75 mL of 0.8% TBA solution, 0.75 mL of 20% acetic acid, and 0.2 mL of 8.1% SDS.

  • Incubation:

    • Place the tubes in a boiling water bath (100°C) for 30 minutes.

  • Measurement:

    • After incubation, cool the tubes and measure the absorbance of the resulting pink chromogen at 532 nm using a spectrophotometer.

  • Quantification:

    • Create a standard curve by plotting the absorbance values of the MDA standards.

    • Determine the concentration of MDA in the samples by extrapolating from the standard curve. The results are typically expressed as nmol of MDA per mg of protein.

Visualizations

Mechanism of Lipid Peroxidation and Inhibition

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Inhibition PUFA Polyunsaturated Fatty Acid (PUFA-H) Lipid_Radical Lipid Radical (PUFA•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA H• abstraction O2 Oxygen (O2) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Lipid_Radical->Lipid_Peroxyl_Radical O2->Lipid_Peroxyl_Radical Another_PUFA Another PUFA-H Lipid_Peroxyl_Radical->Another_PUFA H• abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Another_PUFA->Lipid_Hydroperoxide New_Lipid_Radical New Lipid Radical (PUFA•) Another_PUFA->New_Lipid_Radical New_Lipid_Radical->Lipid_Peroxyl_Radical Antioxidant Antioxidant (e.g., Oxazolone) Lipid_Peroxyl_Radical_Term Lipid Peroxyl Radical (PUFA-OO•) Antioxidant->Lipid_Peroxyl_Radical_Term H• donation Stable_Product Stable, Non-radical Product Lipid_Peroxyl_Radical_Term->Stable_Product Experimental_Workflow start Start prep_samples Prepare Tissue Homogenate start->prep_samples add_reagents Add Test Compounds (Oxazolones/Standards) and Pro-oxidant prep_samples->add_reagents incubation Incubate to Induce Lipid Peroxidation add_reagents->incubation tbars_assay Perform TBARS Assay incubation->tbars_assay measure_abs Measure Absorbance at 532 nm tbars_assay->measure_abs calculate Calculate % Inhibition or IC50 Value measure_abs->calculate end End calculate->end

References

A Comparative Guide to Catalysts for 5(4H)-Oxazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5(4H)-oxazolones, also known as azlactones, is a cornerstone reaction in organic chemistry, providing valuable intermediates for the preparation of amino acids, peptides, and various heterocyclic compounds. The classical Erlenmeyer-Plöchl reaction, which involves the condensation of an aldehyde or ketone with an N-acylglycine in the presence of acetic anhydride (B1165640) and a catalyst, has been the subject of extensive research to improve its efficiency, yield, and environmental footprint. This guide provides a comparative analysis of various catalytic systems employed in this synthesis, supported by experimental data, detailed protocols, and visual representations of the underlying processes and selection criteria.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the reaction rate, yield, and overall efficiency of 5(4H)-oxazolone synthesis. A wide array of catalysts, ranging from simple bases to sophisticated organocatalysts and metal complexes, have been investigated. The following table summarizes the performance of representative catalysts under different reaction conditions.

CatalystCatalyst LoadingSubstrate (Aldehyde)Reaction ConditionsTimeYield (%)Reference
Sodium Acetate (NaOAc)Stoichiometricp-nitrobenzaldehydeAcetic anhydride, 100°C (water bath)15 min97%[1]
Zinc Oxide (ZnO)Catalytic amountp-anisaldehydeAcetic anhydride, Ethyl alcohol, Room Temp.10 min95%
L-Proline-Aromatic aldehydesAcetic anhydride--[2]
Dodecatungstophosphoric acidCatalytic amountAldehydes or ketonesAcetic anhydride, Microwave irradiationFastGood[3]
Samarium (Sm)Catalytic amountAldehydes or ketonesAcetic anhydride, Microwave irradiationFastGood[3]
Ruthenium(III) chloride (RuCl3)Catalytic amountAldehydes or ketonesAcetic anhydride, Microwave irradiationFastGood[3]
5-Sulfosalicylic acidCatalytic amountAromatic aldehydesAcetic anhydride, Room Temp.--[4][5]
Palladium(II) acetateCatalytic amountAldehydes or ketonesHippuric acid, Microwave irradiation, Solvent-free--[6]
Iodine (I2)5 mol%Aromatic aldehydesAcetic anhydride, Microwave, 90°C20 min-[7]

Note: "-" indicates that the specific quantitative data was not provided in the cited source, but the catalyst was reported to be effective.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are protocols for two distinct and widely used catalytic systems.

Protocol 1: Zinc Oxide (ZnO) Catalyzed Synthesis of 4-Arylmethylidene-2-phenyl-5(4H)-oxazolones

This protocol describes a straightforward and efficient synthesis using a catalytic amount of zinc oxide at room temperature.

Materials:

  • Araldehyde (1 mmol)

  • Hippuric acid (1 mmol)

  • Acetic anhydride (3 mmol)

  • Zinc oxide (ZnO) (catalytic amount)

  • Ethyl alcohol

Procedure:

  • A mixture of the araldehyde, hippuric acid, acetic anhydride, and a catalytic amount of ZnO is prepared in ethyl alcohol.

  • The suspension is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within a short duration), the product is isolated.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization if necessary.

Protocol 2: L-Proline Catalyzed Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone

This protocol utilizes the environmentally benign organocatalyst L-proline.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Hippuric acid (1 mmol)

  • Acetic anhydride (dehydrating agent)

  • L-proline (catalytic amount)

Procedure:

  • A mixture of the aromatic aldehyde, hippuric acid, and a catalytic amount of L-proline is prepared.

  • Acetic anhydride is added as the dehydrating agent.

  • The reaction mixture is stirred under the specified conditions (e.g., at room temperature or with gentle heating).

  • The reaction is monitored for completion using TLC.

  • Work-up involves quenching the reaction, followed by extraction and purification of the product, often through recrystallization.

Visualization of Workflow and Catalyst Selection

To better understand the experimental process and the rationale behind catalyst choice, the following diagrams are provided.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Aromatic Aldehyde Hippuric Acid Acetic Anhydride Mixing Mixing in Solvent (optional) Reactants->Mixing Catalyst Catalyst (e.g., ZnO, L-Proline) Catalyst->Mixing Stirring Stirring at specific Temperature/Microwave Mixing->Stirring Isolation Product Isolation (Filtration) Stirring->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (TLC, Spectroscopy) Purification->Characterization

Caption: General experimental workflow for the catalytic synthesis of 5(4H)-oxazolones.

catalyst_selection cluster_goal Primary Goal cluster_criteria Selection Criteria cluster_catalyst Catalyst Choice Goal Desired Outcome Yield High Yield Goal->Yield Speed Reaction Speed Goal->Speed Green Green Chemistry Goal->Green Cost Cost-Effectiveness Goal->Cost Microwave Microwave-Assisted (e.g., Pd(OAc)2, RuCl3) Yield->Microwave Hetero Heterogeneous (e.g., ZnO) Yield->Hetero Speed->Microwave Organo Organocatalyst (e.g., L-Proline) Green->Organo Green->Hetero reusability Cost->Hetero Classic Traditional (e.g., NaOAc) Cost->Classic

Caption: Logical relationship for catalyst selection in this compound synthesis.

References

A Comparative Analysis of Novel 5(4H)-Oxazolone-Based Sulfonamides for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimicrobial efficacy of a novel series of 5(4H)-oxazolone-based sulfonamides against established antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

A recent study detailing the synthesis and evaluation of a new series of this compound-based sulfonamides (OBS) has demonstrated their potential as broad-spectrum antimicrobial agents.[1][2][3] These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] This guide summarizes the key findings, compares the efficacy of these novel compounds with standard antibiotics, and provides detailed experimental protocols for reproducibility.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial potential of the novel this compound-based sulfonamides was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] The results are presented below in comparison to the MIC values of several clinically used antibiotics against the same or similar species.

Antibacterial Activity

The novel compounds exhibited a broad spectrum of antibacterial activity. Notably, compounds 9b and 9f from the synthesized series demonstrated significant potency against both Gram-positive and Gram-negative bacteria.[1][2][3]

MicroorganismNovel Compound 9b (MIC µg/mL)[1]Novel Compound 9f (MIC µg/mL)[1]Ciprofloxacin (MIC µg/mL)Ampicillin (MIC µg/mL)Gentamicin (MIC µg/mL)Sulfamethoxazole (MIC µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus220.6[4]>2560.25-1>1024
Staphylococcus epidermidis420.12-0.50.250.5128
Micrococcus spp.440.015-0.50.030.516
Bacillus subtilis220.25-10.0150.03-0.1254-32
Gram-Negative Bacteria
Escherichia coli440.013[4]2-80.5-2>1024
Pseudomonas aeruginosa8160.15[4]>10240.5-4>1024
Klebsiella pneumoniae880.03-0.125>10240.25-1>1024
Proteus vulgaris16160.015-0.1254-1280.25-88-32
Antifungal Activity

In addition to their antibacterial properties, some of the novel compounds displayed notable antifungal activity. Compound 9h was identified as the most potent antifungal agent within the tested series.[1][2][3]

MicroorganismNovel Compound 9h (MIC µg/mL)[1]Fluconazole (MIC µg/mL)
Fungi
Aspergillus niger4>256[1]
Candida albicans20.25-2

Beyond Inhibition: Anti-Virulence and Anti-Biofilm Potential

Select compounds from the novel series that demonstrated low MIC values were further investigated for their anti-virulence and anti-biofilm activities against Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Compounds 9a, 9b, and 9f were found to significantly reduce biofilm formation and diminish the production of key virulence factors in both pathogens.[1][2]

In silico studies suggest that the anti-virulence mechanism of these compounds may be attributed to their ability to interfere with the quorum sensing (QS) systems of the bacteria, which are crucial for regulating virulence.[1][3]

Experimental Protocols

To ensure transparency and facilitate further research, the detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the novel this compound-based sulfonamides and standard antibiotics was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar (B569324) plates. Colonies were then used to prepare a standardized inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). This suspension was further diluted to achieve the final desired inoculum concentration in the microtiter plate.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each test compound was prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution was inoculated with the standardized microbial suspension. The plates were then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 46-50 hours for fungi.

  • Interpretation of Results: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.

Anti-Biofilm Assay (Crystal Violet Method)

The ability of the novel compounds to inhibit biofilm formation was quantified using the crystal violet staining method.

  • Biofilm Formation: Bacterial suspensions were added to the wells of a 96-well microtiter plate containing various sub-MIC concentrations of the test compounds. The plates were incubated at 37°C for 24 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria were removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilms were stained with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: The excess stain was removed by washing with water. The bound crystal violet was then solubilized with 95% ethanol, and the absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the control (untreated) wells.

Visualizing the Science

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Microbial Culture start->culture inoculum Standardized Inoculum culture->inoculum plate Inoculate 96-well Plate inoculum->plate compounds Serial Dilution of Compounds compounds->plate incubate Incubate plate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic biofilm Quantify Biofilm Inhibition read->biofilm

Experimental workflow for antimicrobial efficacy assessment.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell receptor QS Receptor virulence Virulence Gene Expression receptor->virulence Triggers signal Autoinducer Signal signal->receptor Binds & Activates compound Novel this compound- based Sulfonamide compound->receptor Blocks Binding

References

Evaluating the Anti-Virulence Activities of 5(4H)-Oxazolone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that disarm pathogens rather than kill them. Anti-virulence therapies, which target bacterial virulence factors, represent a promising approach to mitigate infections while potentially exerting less selective pressure for the development of resistance. Among the chemical scaffolds investigated for anti-virulence properties, 5(4H)-oxazolones have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative evaluation of the anti-virulence activities of 5(4H)-oxazolone derivatives, with a focus on their efficacy against the opportunistic pathogens Pseudomonas aeruginosa and Staphylococcus aureus.

Comparative Efficacy of this compound Derivatives

Recent studies have highlighted the potential of this compound-based sulfonamides (OBS) as effective anti-virulence agents. The anti-virulence effects of these compounds are often attributed to their ability to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). QS systems regulate the expression of numerous virulence factors, including biofilm formation and the production of toxins and enzymes that contribute to pathogenesis. In silico studies suggest that certain OBS compounds can bind to and hinder QS receptors, thereby disrupting these virulence pathways.[1][2][3][4][5][6]

The following tables summarize the quantitative anti-virulence activities of selected this compound derivatives against P. aeruginosa and S. aureus. For comparison, data for furanones, a well-known class of natural and synthetic quorum sensing inhibitors, and RNAIII-inhibiting peptide (RIP), a specific inhibitor of the S. aureus Agr system, are also included where available.

Table 1: Anti-Biofilm Activity of this compound Derivatives and Comparators

Compound/ClassTarget OrganismConcentrationBiofilm Inhibition (%)Reference
This compound-Based Sulfonamides
OBS 9aP. aeruginosaSub-MIC~60%[1][2]
OBS 9aS. aureusSub-MIC~55%[1][2]
OBS 9bP. aeruginosaSub-MIC~65%[1][2]
OBS 9bS. aureusSub-MIC~60%[1][2]
OBS 9fP. aeruginosaSub-MIC~70%[1][2]
OBS 9fS. aureusSub-MIC~68%[1][2]
4-Benzylidene-2-methyl-oxazoline-5-one
BMOS. aureus0.05 mg/mLEffective prevention
Furanones (Comparators)
Furanone C-30P. aeruginosa PA1410 µM & 50 µM~90%[2]
GBr FuranoneP. aeruginosa PA1410 µM & 50 µM~90%[2]
SotolonP. aeruginosa PAO150 µg/mL60%[3]
RNAIII-Inhibiting Peptide (RIP) (Comparator)
RIPS. aureus (in vivo)N/ASignificant reduction[7][8]

*Sub-MIC (Minimum Inhibitory Concentration) values were used to ensure that the observed effects were due to anti-virulence activity and not bacterial growth inhibition.

Table 2: Inhibition of Virulence Factor Production by this compound Derivatives and Comparators

Compound/ClassTarget OrganismVirulence FactorConcentrationInhibition (%)Reference
This compound-Based Sulfonamides
OBS 9a, 9b, 9fP. aeruginosaPyocyanin (B1662382)Sub-MICSignificant reduction[4]
OBS 9a, 9b, 9fP. aeruginosaProteaseSub-MICSignificant reduction[1][2]
OBS 9a, 9b, 9fP. aeruginosaHemolysinSub-MICSignificant reduction[1][2]
OBS 9a, 9b, 9fS. aureusProteaseSub-MICSignificant reduction[1][2]
OBS 9a, 9b, 9fS. aureusHemolysinSub-MICSignificant reduction[1][2]
Furanones (Comparators)
GBr FuranoneP. aeruginosa (clinical isolate)Pyocyanin10 µM~80%[2]
GBr FuranoneP. aeruginosa (clinical isolate)Pyocyanin50 µM~100%[2]
SotolonP. aeruginosa PAO1Pyocyanin50 µg/mL56.5%[3]
SotolonP. aeruginosa PAO1Protease50 µg/mL71%[3]
SotolonP. aeruginosa PAO1Hemolysins50 µg/mL83.5%[3]
RNAIII-Inhibiting Peptide (RIP) (Comparator)
RIPS. aureusToxin synthesisN/ASuppression[7]

Proposed Mechanism of Action: Quorum Sensing Inhibition

The anti-virulence activity of many this compound compounds is believed to be mediated through the disruption of quorum sensing (QS) signaling pathways. In silico molecular docking studies have shown that this compound-based sulfonamides can fit into the binding pockets of QS receptors, such as LasR in P. aeruginosa, thereby competing with the native autoinducer molecules.[1][6] This interference prevents the activation of the receptor and the subsequent transcription of virulence genes.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducer (e.g., AHL, AIP) Autoinducer_Synthase->Autoinducer Synthesis QS_Receptor QS Receptor (e.g., LasR, AgrC) Autoinducer->QS_Receptor Binding & Activation Virulence_Genes Virulence Genes QS_Receptor->Virulence_Genes Transcriptional Regulation Virulence_Factors Virulence Factors (Biofilm, Toxins, etc.) Virulence_Genes->Virulence_Factors Expression Oxazolone This compound Compound Oxazolone->QS_Receptor Competitive Inhibition

Caption: Proposed mechanism of quorum sensing inhibition by this compound compounds.

Experimental Protocols

To ensure the reproducibility and comparability of anti-virulence studies, detailed and standardized experimental protocols are crucial. The following sections outline the methodologies for key assays used to evaluate the anti-virulence properties of this compound compounds.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms.

  • Bacterial Culture Preparation: Grow a bacterial suspension overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Inoculation: Dilute the overnight culture to a standardized optical density (e.g., 0.5 McFarland standard). In a 96-well microtiter plate, add the diluted bacterial suspension to wells containing various concentrations of the test compound (at sub-MIC) and a control (without the compound).

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Wash the wells again with PBS to remove excess stain. Add 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

Biofilm_Inhibition_Workflow A Bacterial Culture (Overnight) B Dilute Culture & Add to 96-well Plate with Compounds A->B C Incubate (24-48h, 37°C) B->C D Wash with PBS (Remove Planktonic Cells) C->D E Stain with Crystal Violet D->E F Wash with PBS (Remove Excess Stain) E->F G Solubilize Stain (e.g., Acetic Acid) F->G H Measure Absorbance (570-590 nm) G->H

Caption: Workflow for the crystal violet-based biofilm inhibition assay.

Pyocyanin Quantification Assay (P. aeruginosa)

This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.

  • Culture and Treatment: Grow P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth) in the presence and absence of the test compound at sub-MIC for 24-48 hours.

  • Extraction: Centrifuge the bacterial cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (B151607). Vortex to extract the blue pyocyanin pigment into the chloroform layer.

  • Acidification: Transfer the chloroform layer to a new tube and add 0.2 N HCl. Vortex to move the pyocyanin into the acidic aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm. The concentration of pyocyanin can be calculated using a standard formula.

Protease Activity Assay

This assay determines the activity of secreted proteases, which are important virulence factors.

  • Supernatant Collection: Grow bacterial cultures with and without the test compound. Centrifuge the cultures and collect the cell-free supernatant which contains the secreted proteases.

  • Substrate Reaction: Prepare a reaction mixture containing the supernatant and a protease substrate (e.g., azocasein (B1165720) or skim milk). Incubate the mixture at 37°C for a defined period.

  • Stopping the Reaction: Add a precipitating agent (e.g., trichloroacetic acid) to stop the enzymatic reaction and precipitate any undigested substrate.

  • Quantification: Centrifuge the mixture to pellet the precipitate. Measure the absorbance of the supernatant at a specific wavelength (e.g., 440 nm for azocasein). A higher absorbance indicates greater protease activity.

Hemolysis Assay

This assay measures the ability of bacterial toxins to lyse red blood cells.

  • Bacterial Supernatant: Prepare cell-free supernatants from bacterial cultures grown with and without the test compound.

  • Red Blood Cell Preparation: Wash defibrinated sheep or rabbit red blood cells with PBS and resuspend to a specific concentration.

  • Lysis Reaction: Mix the bacterial supernatant with the red blood cell suspension and incubate at 37°C. A positive control (e.g., Triton X-100 for complete lysis) and a negative control (PBS) should be included.

  • Quantification: Centrifuge the tubes to pellet intact red blood cells. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

Conclusion and Future Directions

The available data suggest that this compound derivatives, particularly those with a sulfonamide moiety, are promising candidates for the development of novel anti-virulence therapies. Their ability to inhibit key virulence factors such as biofilm formation and toxin production at sub-inhibitory concentrations highlights their potential to disarm pathogens without promoting resistance. The proposed mechanism of quorum sensing inhibition provides a rational basis for their further optimization.

Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR): Synthesizing and screening a wider range of this compound derivatives to identify more potent and specific inhibitors.

  • Experimental Validation of Mechanism: Conducting biochemical and biophysical assays to confirm the direct binding of these compounds to QS receptors and elucidate the precise mechanism of inhibition.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential in a physiological context.

  • Combination Therapy: Investigating the synergistic effects of this compound-based anti-virulence agents with conventional antibiotics.

By pursuing these avenues of research, the full therapeutic potential of this compound compounds as a new class of anti-virulence drugs can be realized, offering a valuable new tool in the fight against bacterial infections.

References

A Comparative Guide to the Therapeutic Potential of 5(4H)-Oxazolones: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5(4H)-oxazolone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the therapeutic potential of this compound derivatives against established alternatives, supported by experimental data from both in vitro and in vivo studies. We delve into their anti-inflammatory and anticancer properties, offering detailed experimental protocols and visualizing key signaling pathways to facilitate further research and development in this promising area.

Anti-Inflammatory Potential of 5(4H)-Oxazolones

This compound derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The following table summarizes the inhibitory activity of representative this compound derivatives against COX and LOX enzymes, compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DrugTargetAssay SystemIC50 (µM)Reference
This compound Derivative
Bisbenzamide derivative 4cLipoxygenase (LOX)In vitro enzymatic assay41[1]
Standard NSAIDs
CelecoxibCOX-2Human dermal fibroblasts0.04[2]
CelecoxibCOX-1Human lymphoma cells2.8[3]
CelecoxibCOX-2Human peripheral monocytes6.8[4]
DiclofenacCOX-1Human articular chondrocytes0.611[5]
DiclofenacCOX-2Human articular chondrocytes0.63[5]
DiclofenacCOX-1Human peripheral monocytes0.076[4]
DiclofenacCOX-2Human peripheral monocytes0.026[4]
In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the in vivo anti-inflammatory activity of novel compounds.

Compound/DrugDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)Time Point (hours)Reference
This compound Derivative 4a 0.0057 mmol/kgi.p.453[1]
This compound Derivative 4c 0.0057 mmol/kgi.p.523[1]
Indomethacin (Standard) 5i.p.Significant Inhibition1, 2, 3, 4, 5

Anticancer Potential of 5(4H)-Oxazolones

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines, suggesting their potential as anticancer therapeutic agents. The PI3K/Akt signaling pathway, often dysregulated in cancer, is a potential target for these compounds.

Comparative Analysis of In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound derivatives against different cancer cell lines, benchmarked against widely used chemotherapeutic drugs.

Compound/DrugCell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
This compound Derivatives
Data for specific this compound derivatives against these cell lines is an active area of research.
Doxorubicin (Standard) MCF-7Breast Cancer2.524[6]
HeLaCervical Cancer2.924[6]
HepG2Liver Cancer12.224[6]
A549Lung Cancer>2024[6]
Cisplatin (B142131) (Standard) MCF-7Breast CancerVaries widely48-72[7]
HeLaCervical CancerVaries widely48-72[7]
HepG2Liver CancerVaries widely48-72[7]
A549Lung Cancer~1024-72[8]

Note: IC50 values for standard drugs like cisplatin can vary significantly between studies due to differences in experimental conditions[7][9].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Assays

This colorimetric assay measures the peroxidase component of COX enzymes. The conversion of arachidonic acid to PGG2 by the cyclooxygenase activity is followed by the reduction of PGG2 to PGH2 by the peroxidase activity. This is monitored by the oxidation of a chromogenic substrate.

  • Reagent Preparation : Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), hemin (B1673052) solution, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and the test compound solutions.

  • Assay Procedure : In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the control and inhibitor wells. Add the test compound to the inhibitor wells.

  • Incubation : Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation : Add the chromogenic substrate (e.g., TMPD) followed by arachidonic acid to all wells to start the reaction.

  • Measurement : Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This assay is based on the determination of the inhibition of hydroperoxide production by LOX.

  • Reagent Preparation : Prepare a borate (B1201080) buffer (0.2 M, pH 9.0), soybean lipoxygenase (15-LOX) enzyme solution, linoleic acid (substrate) solution, and test compound solutions.

  • Assay Procedure : In a 96-well plate, pre-incubate the enzyme solution with the test compound at 25°C for 5 minutes.

  • Reaction Initiation : Add the linoleic acid solution to initiate the reaction and incubate for 20 minutes at 25°C.

  • Termination and Measurement : Stop the reaction by adding a FOX reagent (ferrous orange-xylenol). Measure the absorbance at 560 nm.

  • Data Analysis : Calculate the percentage of inhibition of hydroperoxide production and determine the IC50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding : Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration and determine the IC50 value.[10]

In Vivo Assay

This model is used to assess the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization : Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration : Administer the test compound or vehicle (control) orally or intraperitoneally.

  • Induction of Edema : After a specific period (e.g., 1 hour), inject a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis : Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of 5(4H)-oxazolones. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing invitro_start This compound Derivatives cox_assay COX Inhibition Assay invitro_start->cox_assay lox_assay LOX Inhibition Assay invitro_start->lox_assay mtt_assay MTT Cytotoxicity Assay invitro_start->mtt_assay invitro_end IC50 Values cox_assay->invitro_end lox_assay->invitro_end mtt_assay->invitro_end invivo_start Animal Model (Rat) carrageenan Carrageenan-Induced Paw Edema invivo_start->carrageenan measurement Paw Volume Measurement carrageenan->measurement invivo_end Edema Inhibition (%) measurement->invivo_end

General experimental workflow for evaluating 5(4H)-oxazolones.

arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox Lipoxygenases (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox leukotrienes Leukotrienes lox->leukotrienes inflammation_lox Inflammation, Allergic Reactions leukotrienes->inflammation_lox oxazolone This compound Derivatives oxazolone->cox Inhibition oxazolone->lox Inhibition

Inhibition of the Arachidonic Acid Cascade by 5(4H)-oxazolones.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 PI3K action pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation downstream Downstream Effectors akt->downstream cell_survival Cell Survival, Proliferation, and Growth downstream->cell_survival oxazolone This compound Derivatives oxazolone->akt Potential Inhibition

Potential modulation of the PI3K/Akt signaling pathway by 5(4H)-oxazolones.

References

A Head-to-Head Battle of the Beakers: Microwave Irradiation vs. Conventional Heating in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for faster, more efficient, and cleaner chemical synthesis methods is perpetual. This guide provides a comprehensive comparison of two prominent heating techniques: microwave irradiation and conventional heating, supported by experimental data to inform your synthetic strategies.

In the realm of chemical synthesis, the method of heating can profoundly influence reaction outcomes. Traditional conventional heating, relying on external heat sources and slow heat transfer through convection and conduction, has been the cornerstone of laboratories for centuries. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a powerful alternative that can dramatically accelerate reaction rates and improve yields.[1][2][3] This guide delves into a direct comparison of these two methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a clear understanding of their respective advantages and disadvantages.

The Fundamental Difference: A Tale of Two Heating Mechanisms

Conventional heating involves heating a reaction vessel from the outside.[2] This process is inherently inefficient as it relies on the thermal conductivity of the vessel material to transfer energy to the solvent and reactants. This often leads to a significant temperature gradient within the reaction mixture, with the vessel walls being hotter than the bulk solution.

Microwave irradiation, on the other hand, utilizes the ability of polar molecules or ions in the reaction mixture to absorb microwave energy directly and convert it into heat.[1] This "in-core" heating is rapid and uniform, minimizing temperature gradients and leading to a more homogeneous reaction environment.[1] The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules attempt to align themselves with the oscillating electric field of the microwaves. This rapid reorientation creates friction, generating heat.[1]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions caused by this movement result in the dissipation of energy as heat.[1]

cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation External Heat Source External Heat Source Reaction Vessel Reaction Vessel External Heat Source->Reaction Vessel Conduction Reaction Mixture Reaction Mixture Reaction Vessel->Reaction Mixture Convection Microwave Source Microwave Source Polar Molecules / Ions Polar Molecules / Ions Microwave Source->Polar Molecules / Ions Direct Energy Transfer Reaction Mixture_MW Reaction Mixture Polar Molecules / Ions->Reaction Mixture_MW In-situ Heat Generation

Figure 1. A comparison of heat transfer mechanisms in conventional and microwave heating.

Performance Showdown: Quantitative Data at a Glance

The most compelling argument for adopting microwave synthesis lies in the dramatic improvements in reaction time and yield. The following tables summarize comparative data from various published studies.

ReactionHeating MethodTemperature (°C)TimeYield (%)Reference
Aspirin (B1665792) Synthesis Conventional5530 min72.08[1][2][3]
Microwave- (175 W)7 min85.88[1][2][3]
Aspirin Synthesis Conventional-5 min90[4]
Microwave-1 min95[4]
Benzotriazole (B28993) Derivative Synthesis (4a) ConventionalReflux4 h72[5][6]
Microwave- (180 W)4.5 min83[5][6]
Benzotriazole Derivative Synthesis (4b) ConventionalReflux3.5 h65[7]
Microwave- (180 W)3.5 min85[7]
Chalcone Synthesis (C-1) ConventionalRoom Temp10 h72[8]
Microwave-2 min85[8]
Chalcone Synthesis (7) ConventionalReflux3 days- (85% purity)[9][10]
Microwave-30 min87 (97% purity)[9][10]
Quinoxaline Derivative Synthesis (3a) Conventional-5-6 days30[11]
Microwave-10 min90[11]
Heck Reaction Conventional8020 h-[12]
Microwave1705 min- (High Conversion)[12]
Claisen Rearrangement Conventional185--[13]
Microwave185-4-fold rate enhancement[13]

Table 1: Comparison of Reaction Time and Yield for Various Organic Syntheses.

Under the Hood: Detailed Experimental Protocols

To provide a practical understanding of the differences in experimental setup, here are detailed protocols for the synthesis of aspirin and a benzotriazole derivative using both heating methods.

Synthesis of Aspirin

Conventional Heating Method [4]

  • Add 10 grams of salicylic (B10762653) acid to a 250 ml Erlenmeyer flask.

  • Slowly add 18 ml of acetic anhydride (B1165640) to the flask.

  • Carefully add 10 to 20 drops of 85% phosphoric acid to the solution and mix thoroughly.

  • Heat the mixture on a hot plate until all the salicylic acid has dissolved.

  • Once the reaction is complete, cautiously add 20 drops of distilled water, followed by 20 ml of distilled water.

  • Cool the solution in an ice bath until aspirin crystallizes.

  • Collect the crystals by filtration using a Buchner funnel and wash with chilled water.

  • Dry the solid in an oven at 100 °C for about 30 minutes and weigh the product.

Microwave-Assisted Method [1][2]

  • React salicylic acid and acetic anhydride in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at 175 watts for 7 minutes.

  • After irradiation, allow the mixture to cool.

  • Use water to recrystallize the resulting aspirin.

  • Collect the crystals by filtration, dry, and weigh the product.

Synthesis of a Benzotriazole Derivative (N-(2-methylphenyl)benzotriazole-5-carboxamide)

Conventional Heating Method [5][6]

  • Mix 1 g (5.50 mmol) of benzotriazole-5-carbonyl chloride with 5 ml of benzene (B151609) in a round-bottom flask.

  • Add an equimolar proportion of o-toluidine (B26562) in 10 ml of benzene to the mixture.

  • Reflux the reaction mixture using a heating mantle for 4 hours.

  • After completion, add 10% hydrochloric acid to the reaction mixture to remove excess o-toluidine.

  • Wash the benzene layer with water (3 x 10 ml).

  • Pass the benzene layer through anhydrous sodium sulphate to dry.

  • Evaporate the solvent to obtain the product.

Microwave-Assisted Method [5][6]

  • Mix 1 g (5.50 mmol) of benzotriazole-5-carbonyl chloride with 5 ml of benzene in a microwave-safe reaction vessel.

  • Add an equimolar proportion of o-toluidine in 10 ml of benzene to the mixture.

  • Irradiate the reaction mixture in a microwave reactor at 180 W for 4 minutes and 30 seconds.

  • After irradiation, add 10% hydrochloric acid to the reaction mixture.

  • Wash the benzene layer with water (3 x 10 ml).

  • Dry the benzene layer over anhydrous sodium sulphate.

  • Remove the solvent to yield the final product.

cluster_workflow General Synthesis Workflow Start Start Reactants Mix Reactants & Solvents Start->Reactants Heating Heating Method Reactants->Heating Conventional Conventional Heating (e.g., Reflux) Heating->Conventional Traditional Microwave Microwave Irradiation Heating->Microwave Modern Workup Reaction Workup (e.g., Extraction, Washing) Conventional->Workup Microwave->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Final Product Purification->Product

Figure 2. A generalized workflow for chemical synthesis comparing the two heating stages.

Beyond Speed and Yield: Other Considerations

While the primary advantages of microwave synthesis are clear, several other factors are important for researchers to consider:

  • Purity and Side Reactions: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts, simplifying purification.[9][10]

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire apparatus.[4]

  • Solvent-Free Reactions: Microwave energy can facilitate solvent-free reactions, aligning with the principles of green chemistry by reducing waste.

  • Scalability: While initial microwave synthesis was often performed on a small scale, advancements in reactor technology have made scaling up reactions more feasible.

  • Non-Thermal Effects: The existence of specific "non-thermal" microwave effects that are not purely due to the rapid heating is a topic of ongoing research and debate. Some studies suggest that microwaves can influence reaction pathways in ways that conventional heating cannot.[13]

Conclusion: A Powerful Tool for the Modern Chemist

References

Unveiling the Potential of 5(4H)-Oxazolone Derivatives: A Comparative Docking Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of 5(4H)-oxazolone derivatives against various biological targets implicated in cancer, neurodegenerative disorders, and inflammation. The following sections present quantitative data from recent docking studies, detailed experimental protocols, and visualizations of key molecular pathways and workflows to support further research and development in this promising area of medicinal chemistry.

The this compound scaffold is a versatile heterocyclic moiety that has garnered significant attention in drug discovery due to its wide range of biological activities. These derivatives have been explored as potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Molecular docking studies are a crucial computational tool to predict the binding affinity and interaction patterns of these compounds with their protein targets, thereby guiding the synthesis and optimization of new therapeutic agents. This guide summarizes and compares the findings from several key studies, offering a centralized resource for understanding the structure-activity relationships of this compound derivatives.

Comparative Analysis of Docking Studies

To facilitate a clear comparison, the quantitative data from various docking studies of this compound derivatives against different biological targets are summarized below. These tables highlight the binding affinities and, where available, the corresponding experimental inhibitory activities.

Anticancer Activity: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. The following table compares the docking scores of p-coumaric acid-oxazolone conjugates against VEGFR-2.[1]

Compound IDStructure/SubstituentBinding Energy (kcal/mol)Target ProteinPDB ID
1 -H-10.1VEGFR-23U6J
2 4-OCH3-10.3VEGFR-23U6J
3 4-Cl-10.5VEGFR-23U6J
4 4-F-10.2VEGFR-23U6J
5 4-NO2-10.7VEGFR-23U6J
6 3-NO2-10.6VEGFR-23U6J
7 2-Cl-9.8VEGFR-23U6J
8 2,4-diCl-10.0VEGFR-23U6J
Neuroprotective Activity: Targeting Human Acetylcholinesterase (hAChE)

Inhibition of human acetylcholinesterase (hAChE) is a primary therapeutic strategy for Alzheimer's disease. This table presents the docking results and experimental inhibitory activities of cinnamic acid-derived oxazolones against hAChE.[2]

Compound IDSubstituent on Benzylidene RingBinding Energy (kcal/mol)IC50 (µM)Ki (µM)Target ProteinPDB ID
1 4-N(CH3)2-11.99 ± 12 ± 1hAChE4EY7
2 4-OH, 3-OCH3-10.868 ± 446 ± 3hAChE4EY7
3 4-OCH3-10.6110 ± 586 ± 4hAChE4EY7
4 4-F-10.2246 ± 8198 ± 7hAChE4EY7
5 3,4,5-(OCH3)3-11.0148 ± 6110 ± 5hAChE4EY7
6 2,3-(OCH3)2-10.5165 ± 7135 ± 6hAChE4EY7
7 4-OH-10.464 ± 335 ± 2hAChE4EY7
Anti-inflammatory Activity: Targeting COX-1 and COX-2

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Below is a comparison of the docking scores of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones against COX-1 and COX-2.

Compound IDArylidene SubstituentCOX-1 Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)Target ProteinsPDB IDs
3a -H-10.5-11.7COX-1, COX-25WBE, 3LN1
3b 4-OCH3-10.7-12.1COX-1, COX-25WBE, 3LN1
3c 4-NO2-11.0-12.5COX-1, COX-25WBE, 3LN1
3d 4-Br-10.8-11.9COX-1, COX-25WBE, 3LN1

Experimental Protocols

The methodologies employed in the cited docking studies share a common workflow, primarily utilizing the AutoDock suite of software. A generalized protocol is detailed below, with specific parameters from the referenced studies noted.

Molecular Docking Workflow

A standard molecular docking protocol involves several key stages: protein and ligand preparation, grid box definition, the docking simulation itself, and subsequent analysis of the results.

  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins were obtained from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands were typically removed from the protein structure.

    • Polar hydrogen atoms were added to the protein, and non-polar hydrogens were merged.

    • Gasteiger or Kollman charges were assigned to the protein atoms.

    • The prepared protein structures were saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives were drawn using chemical drawing software like ChemDraw or Marvin Sketch.

    • The 2D structures were converted to 3D and their energy was minimized using appropriate force fields (e.g., MMFF94).

    • Gasteiger charges were computed for the ligand atoms, and non-polar hydrogens were merged.

    • The torsional degrees of freedom (rotatable bonds) were defined to allow for ligand flexibility during docking.

    • The final ligand structures were saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box was defined to specify the search space for the docking simulation on the target protein.

    • The grid box was centered on the active site of the enzyme, often determined by the position of the co-crystallized ligand in the original PDB file.

    • The dimensions of the grid box were set to be large enough to encompass the entire active site and allow for the ligand to move and rotate freely. For example, in the study targeting hAChE, the grid box dimensions were 60 × 60 × 60 Å with a spacing of 0.375 Å, centered at x= -13.9, y= -43.9, and z= 29.9.[2]

  • Molecular Docking Simulation:

    • AutoDock Vina was the most commonly used software for performing the docking calculations.

    • The Lamarckian genetic algorithm is a popular algorithm used in these simulations.

    • The number of binding modes and the exhaustiveness of the search were specified. Typically, a high exhaustiveness value is used to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The results were analyzed based on the binding energy (or docking score) of the different poses. The pose with the lowest binding energy is generally considered the most favorable.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizing the Molecular Landscape

To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow and two relevant signaling pathways.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Select Target Protein (PDB) PDB_prep Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PDB_prep Ligand Design/Select Ligand Ligand_prep Prepare Ligand (Energy minimization, assign charges, define rotatable bonds) Ligand->Ligand_prep Grid Define Grid Box (Center on active site) PDB_prep->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Ligand_prep->Dock Grid->Dock Results Analyze Results (Binding energy, poses) Dock->Results Visualization Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Results->Visualization SAR Structure-Activity Relationship (SAR) Analysis Visualization->SAR

Caption: A generalized workflow for molecular docking studies.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation Pain Fever PGs->Inflammation Oxazolone This compound Derivatives Oxazolone->COX Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLC->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis Cell Proliferation Cell Survival PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Oxazolone This compound Derivatives Oxazolone->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway in cancer and its inhibition by this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 5(4H)-Oxazolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5(4H)-oxazolone and its derivatives is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the potential hazards associated with this class of compounds, including skin and eye irritation, respiratory irritation, and allergic skin reactions, a conservative approach to waste management is essential.[1][2][3] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

All chemical waste, including this compound, is regulated by environmental protection agencies and must not be disposed of in regular trash or down the sewer system without explicit permission from your institution's Environmental Health and Safety (EHS) department.[4][5] The first and most critical step in any chemical disposal process is to consult your institution's EHS office for specific protocols and to ensure compliance with all local, state, and federal regulations.

Key Logistical Considerations:

  • Waste Characterization: In the absence of a specific Safety Data Sheet (SDS) for the particular this compound derivative, it must be managed as a hazardous waste.[6] Do not mix this waste with other chemical waste streams to prevent unknown chemical reactions.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[6]

    • Hand Protection: Chemical-resistant gloves, such as nitrile.[6]

    • Body Protection: A standard laboratory coat.[6]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]

  • Container Selection: Use a robust, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).[6][7] The container must have a leak-proof, screw-on cap.[7]

  • Secondary Containment: Always place your waste container in a secondary container to capture any potential spills or leaks.[7] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[7]

Operational Plan: Step-by-Step Disposal Protocol

The following is a detailed, procedural guide for the disposal of this compound waste.

1. Waste Accumulation and Storage:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[4][6] The label should also include the full chemical name, the CAS number (if known), a warning statement such as "Caution: Substance with Unknown Hazards," and the date when the first waste was added to the container.[6]

  • Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be well-ventilated and away from heat sources or incompatible materials.[6]

  • Segregation: Segregate incompatible hazardous wastes, such as acids and bases.[7]

2. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[6]

  • Institutional EHS: Contact your institution's EHS office to schedule a waste pickup.[4][6] They will provide the necessary paperwork and ensure the waste is transported and disposed of in compliance with regulations.[6]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and the start date of accumulation.[6] Complete all required waste disposal forms provided by your EHS department.[4][6]

3. Handling Spills and Contaminated Materials:

  • In the event of a spill, prevent further leakage if it is safe to do so.[3][8]

  • Avoid the formation of dust and aerosols.[8][9]

  • Collect the spilled material using absorbent pads or by sweeping it up and placing it into a suitable, closed container for disposal.[8][9]

  • Chemically contaminated solid waste, such as absorbent paper, gloves, and bench covers, should be double-bagged in clear plastic bags and labeled as hazardous waste.[7]

Quantitative Data for Chemical Waste Disposal

The following table summarizes key quantitative parameters relevant to the disposal of chemical waste in a laboratory setting.

ParameterGuideline/LimitSource(s)
pH Range for Sink Disposal (with EHS permission)5.5 - 10.5[5]
Maximum Hazardous Waste Accumulation Volume55 gallons of any individual hazardous waste[7][10]
Acute Hazardous Waste Accumulation Limit1 quart[10]
Waste Collection Timeframe (after reaching 55 gallons)Within 3 days[7]
General Hazardous Waste Collection TimeframeWithin 90 days from the start of accumulation[7]
Solvent for Triple Rinsing Acute Hazardous Waste ContainersApproximately 5% of the container's volume for each rinse[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Collection cluster_accumulate Accumulation and Storage cluster_disposal Final Disposal A Characterize Waste: Treat as Hazardous B Select Compatible Container (e.g., HDPE) A->B C Wear Appropriate PPE B->C D Label Container: 'Hazardous Waste', Chemical Name, Date C->D Begin Waste Collection E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Complete EHS Waste Form F->G Container Full or 90 Days H Contact EHS for Pickup G->H I Maintain Disposal Records H->I

Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling 5(4H)-Oxazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5(4H)-Oxazolone and its derivatives. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

5(4H)-Oxazolones are a class of compounds that may present several hazards, including the potential to cause skin irritation, serious eye irritation, and allergic skin reactions.[1][2][3][4] Some derivatives may also be harmful if swallowed or inhaled.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on common safety data sheet recommendations.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[2] Gloves must be inspected before use and disposed of after contamination.[5]To prevent skin contact, which can cause irritation and allergic reactions.[1][2][4]
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6]To protect against splashes and airborne particles that could cause serious eye irritation.[2][3]
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[2] For larger quantities, a chemically resistant apron should be considered.[2][7]To minimize skin exposure and prevent contamination of personal clothing.[4][8]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[2][8] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[2][3]To prevent inhalation of potentially harmful dust or vapors.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risks.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[2][8]

  • Have an emergency eye wash station and safety shower readily accessible.[3]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[4][5]

  • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[8]

  • Avoid contact with skin and eyes.[5][8]

3. In Case of Exposure:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[4][8] Consult a doctor.[4][8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[5][8]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a doctor or Poison Control Center immediately.[4][8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and further exposure.

  • Waste Collection: Collect all waste material, including contaminated gloves and absorbent materials, in a suitable and closed container labeled for hazardous waste disposal.[8]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[2]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Disposal

The following diagram outlines the logical steps for the safe handling and disposal of this compound.

start Start prep Preparation: - Verify fume hood function - Assemble all materials - Don appropriate PPE start->prep handling Handling: - Work within fume hood - Avoid dust/aerosol generation - Minimize quantities prep->handling spill Spill or Exposure? handling->spill spill_response Spill/Exposure Response: - Evacuate and ventilate - Follow first aid procedures - Use spill kit spill->spill_response Yes waste_collection Waste Collection: - Segregate hazardous waste - Use sealed, labeled containers spill->waste_collection No spill_response->waste_collection decontamination Decontamination: - Clean work surfaces - Decontaminate equipment waste_collection->decontamination disposal Disposal: - Follow institutional protocols - Arrange for hazardous waste pickup decontamination->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.